molecular formula C6H4BrFO2S B1356271 Methyl 5-bromo-4-fluorothiophene-2-carboxylate CAS No. 395664-59-2

Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Cat. No.: B1356271
CAS No.: 395664-59-2
M. Wt: 239.06 g/mol
InChI Key: KYNGYTAEUYSZEE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-fluorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H4BrFO2S and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-4-fluorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNGYTAEUYSZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573781
Record name Methyl 5-bromo-4-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395664-59-2
Record name Methyl 5-bromo-4-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic strategies for Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Given the absence of a standardized, single-pot synthesis in current literature, this document leverages established chemical principles and analogous reactions to propose two primary, robust synthetic routes. The guide delves into the mechanistic rationale behind each proposed pathway, offers detailed, step-by-step experimental protocols, and outlines essential safety, handling, and characterization procedures. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to approach the synthesis of this and structurally related thiophene derivatives with confidence and scientific rigor.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in modern chemistry. The unique electronic properties of the thiophene ring, combined with its capacity for diverse functionalization, have made it a privileged structure in numerous applications. In medicinal chemistry, the thiophene nucleus is a bioisostere of the benzene ring and is integral to a wide array of approved drugs, including the antiplatelet agent Clopidogrel and the antidepressant Duloxetine. The introduction of halogens, such as bromine and fluorine, onto the thiophene ring profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

This compound is a highly functionalized building block. The orthogonal reactivity of its substituents—the bromine atom (amenable to cross-coupling reactions), the fluorine atom (for modulating electronics and metabolic stability), and the methyl ester (a handle for amide formation or reduction)—makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures.[1] This guide will explore the most chemically sound approaches to its synthesis, focusing on practicality, efficiency, and mechanistic clarity.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule reveals several potential bond disconnections. The most logical strategies involve the sequential introduction of the halogen substituents onto a pre-formed thiophene-2-carboxylate core. Two primary routes emerge as the most promising:

  • Route A: Electrophilic Bromination. This strategy commences with a 4-fluorothiophene precursor and introduces the bromine atom at the C5 position via electrophilic aromatic substitution. This is often the most direct approach for late-stage bromination.

  • Route B: Nucleophilic/Electrophilic Fluorination. This pathway begins with a more readily available 5-bromothiophene precursor. The introduction of fluorine at the C4 position is more challenging and typically requires either metallation followed by quenching with an electrophilic fluorine source or a more complex multi-step sequence.

The following sections will detail the theoretical and practical considerations for each route.

G cluster_target Target Molecule cluster_route_a Route A: Electrophilic Bromination cluster_route_b Route B: Metallation & Fluorination Target This compound A_Step Electrophilic Bromination (e.g., NBS, Br₂/Lewis Acid) Target->A_Step Disconnect C-Br B_Step2 Electrophilic Fluorination (e.g., NFSI) Target->B_Step2 Disconnect C-F A_Start Methyl 4-fluorothiophene-2-carboxylate A_Step->A_Start B_Start Methyl 5-bromothiophene-2-carboxylate B_Step1 Directed Metallation (e.g., LDA, n-BuLi) B_Step1->B_Start B_Step2->B_Step1

Caption: Retrosynthetic analysis of the target molecule via two distinct pathways.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the successful synthesis of the target compound. The following table summarizes key identifiers and predicted properties.

PropertyValueSource
CAS Number 395664-59-2[2]
Molecular Formula C₆H₄BrFO₂S[2]
Molecular Weight 239.06 g/mol Calculated
Appearance Expected to be a solid (ask)[2]
Boiling Point 260 °C at 760 mmHg (Predicted)[2]
Density 1.742 g/cm³ (Predicted)[2]
Refractive Index 1.555 (Predicted)[2]
¹H NMR Expected signals for methoxy protons (~3.9 ppm) and one thiophene proton.General Chemical Principles
¹⁹F NMR A singlet or doublet (if coupled to H) is expected in the typical aryl-F region.General Chemical Principles
¹³C NMR Expected signals for methyl, carbonyl, and four distinct thiophene carbons.General Chemical Principles
Mass Spec (MS) Isotopic pattern characteristic of one bromine atom (M, M+2 peaks of ~1:1 ratio).General Chemical Principles

Synthetic Protocol: Route A (Electrophilic Bromination)

This route is predicated on the selective bromination of a fluorinated thiophene ester. The electron-donating character of the thiophene sulfur atom activates the ring towards electrophilic substitution, while the ester and fluorine substituents are deactivating. The C5 position is the most sterically accessible and electronically favorable site for bromination.

Mechanistic Rationale

Electrophilic bromination of thiophenes is a classic and reliable transformation. The reaction proceeds via the formation of a positively charged sigma complex (Wheland intermediate), which is stabilized by the sulfur atom. The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a mild and highly selective source of electrophilic bromine, often used for activated rings. Alternatively, molecular bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can be used to enhance the electrophilicity of the bromine for less reactive substrates.[3] The Lewis acid polarizes the Br-Br bond, creating a potent electrophile.

Caption: Generalized mechanism for electrophilic bromination of the thiophene ring.

Experimental Protocol (Route A)

Step 1: Synthesis of Methyl 4-fluorothiophene-2-carboxylate Note: This starting material is not readily available. Its synthesis would likely involve a multi-step sequence, potentially adapting a Schiemann reaction on methyl 4-aminothiophene-2-carboxylate, a method proven effective for the 3-fluoro isomer.[4] For the purpose of this guide, we will assume the availability of this precursor.

Step 2: Bromination

ReagentM.W.AmountMolesRationale
Methyl 4-fluorothiophene-2-carboxylate160.161.60 g10.0 mmolStarting Material
N-Bromosuccinimide (NBS)177.981.87 g10.5 mmolBrominating Agent (1.05 eq)
Dichloromethane (DCM)-50 mL-Anhydrous Solvent
Acetic Acid-10 mL-Co-solvent/Catalyst

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-fluorothiophene-2-carboxylate (1.60 g, 10.0 mmol).

  • Dissolve the starting material in 50 mL of dichloromethane and 10 mL of acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

Synthetic Protocol: Route B (Metallation & Fluorination)

This approach begins with the commercially available 5-bromothiophene-2-carboxylic acid, which is first esterified. The key step is the introduction of the fluorine atom at the C4 position. Direct fluorination is challenging; therefore, a directed ortho-metallation followed by quenching with an electrophilic fluorine source is the most plausible strategy.

Mechanistic Rationale

The carboxylate group at C2 can direct metallation to the C3 position. However, to achieve C4 fluorination, we must start with the C5 position blocked by bromine. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can deprotonate the C4 position, forming a thienyllithium intermediate. This highly reactive species can then be quenched with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI). This reagent is an effective, crystalline, and relatively safe source of "F⁺".[4]

Experimental Protocol (Route B)

Step 1: Fischer Esterification of 5-Bromothiophene-2-carboxylic acid

ReagentM.W.AmountMolesRationale
5-Bromothiophene-2-carboxylic acid207.052.07 g10.0 mmolStarting Material[1]
Methanol (MeOH)-50 mL-Reagent and Solvent
Sulfuric Acid (H₂SO₄), conc.98.080.5 mL~9 mmolAcid Catalyst[5]

Procedure:

  • Suspend 5-Bromothiophene-2-carboxylic acid (2.07 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.[5]

  • Carefully add concentrated sulfuric acid (0.5 mL) to the stirring suspension.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. The reaction should become a clear solution.[5]

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Pour the residue into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 5-bromothiophene-2-carboxylate, which can be used in the next step, often without further purification.[5]

Step 2: Directed Metallation and Fluorination

ReagentM.W.AmountMolesRationale
Methyl 5-bromothiophene-2-carboxylate221.072.21 g10.0 mmolStarting Material[6]
Diisopropylamine101.191.5 mL10.5 mmolLDA Precursor
n-Butyllithium (n-BuLi), 2.5 M in hexanes-4.2 mL10.5 mmolLDA Precursor
N-Fluorobenzenesulfonimide (NFSI)315.263.47 g11.0 mmolElectrophilic Fluorine Source
Tetrahydrofuran (THF), anhydrous-60 mL-Anhydrous Solvent

Procedure:

  • Prepare LDA: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve diisopropylamine (1.5 mL, 10.5 mmol) in 20 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise. Stir at -78 °C for 30 minutes.

  • Metallation: In a separate flame-dried flask, dissolve Methyl 5-bromothiophene-2-carboxylate (2.21 g, 10.0 mmol) in 40 mL of anhydrous THF. Cool this solution to -78 °C.

  • Transfer the freshly prepared LDA solution to the substrate solution via cannula while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete deprotonation.

  • Fluorination: Dissolve NFSI (3.47 g, 11.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction carefully by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the target compound.

Safety and Handling

Professionals engaged in the synthesis of halogenated thiophenes must adhere to strict safety protocols. The following guidelines are based on data for structurally similar compounds.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves. All operations should be conducted inside a certified chemical fume hood.[7][9]

  • Chemical Hazards:

    • Toxicity: Brominated organic compounds can be toxic if swallowed, inhaled, or in contact with skin.[7][10] They may cause skin and eye irritation or severe burns.[7][11]

    • Lachrymator: Many bromo-compounds are lachrymators (cause tearing).[7]

    • Reactivity: Reagents like n-Butyllithium are pyrophoric and react violently with water. Handle under an inert atmosphere at all times.

  • Handling: Avoid breathing dust, vapors, or mists.[7] Do not allow the material to come into contact with skin or eyes.[8] Ensure adequate ventilation.

  • Storage: Store all reagents and products in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The final product should be stored under refrigeration to maintain quality.[7][8]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[7]

Conclusion and Future Perspectives

The synthesis of this compound is a non-trivial but achievable goal for the skilled synthetic chemist. This guide outlines two plausible and robust strategies based on well-established organometallic and electrophilic substitution chemistry. Route A, involving the bromination of a fluorinated precursor, is likely the more direct method, contingent on the accessibility of the starting material. Route B, while more steps, utilizes a more readily available starting material and employs a modern fluorination technique that is broadly applicable.

Future work should focus on optimizing the reaction conditions for each step to maximize yield and minimize side-product formation. Furthermore, exploring alternative fluorination methodologies, such as those employing palladium catalysis or novel fluorinating agents, could lead to more efficient and scalable syntheses for this valuable chemical building block.

References

Physicochemical properties of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Abstract

This compound is a halogenated heterocyclic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl ester group on a thiophene core, makes it a versatile building block for the synthesis of complex molecules. Thiophene-based structures are prominent in medicinal chemistry and materials science, and this particular derivative offers multiple points for chemical modification.[1][2] This guide provides a comprehensive overview of its physicochemical properties, discusses logical synthetic strategies and reactivity, and explores its potential applications in drug discovery and advanced materials, offering a technical resource for researchers and development professionals.

Introduction: The Significance of Substituted Thiophenes

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with thiophene rings being a particularly privileged scaffold.[2] The incorporation of a thiophene moiety can significantly modify a molecule's physicochemical properties, such as solubility and metabolic stability, and enhance its binding affinity to biological targets through various interactions.[2] The structural diversity and versatile reactivity of thiophene derivatives have led to their inclusion in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2] Halogenated thiophenes, such as this compound, serve as key intermediates, providing reactive handles for carbon-carbon and carbon-heteroatom bond formation, which are crucial steps in the construction of novel pharmaceutical agents and functional organic materials.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource
CAS Number 395664-59-2[4]
Molecular Formula C₆H₄BrFO₂S[4]
Molecular Weight 239.06 g/mol [4]
Boiling Point 260 °C at 760 mmHg[4]
Density 1.742 g/cm³[4]
Appearance (Typically a solid or liquid, requires experimental verification)
Purity Commonly available in purities of 95-99%[4]
Storage Store in a cool, dry place, sealed from moisture[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes. A logical pathway involves the regioselective bromination of a pre-functionalized fluorothiophene precursor. The choice of brominating agent and reaction conditions is critical to achieving the desired isomer.

A plausible synthetic workflow is outlined below. The process begins with a suitable fluorothiophene starting material, which is first carboxylated and then esterified, followed by a selective bromination at the 5-position. The electron-withdrawing nature of the fluorine and carboxylate groups influences the regioselectivity of the bromination step.

G cluster_0 Synthetic Workflow Start 4-Fluorothiophene-2-carboxylic acid Step1 Esterification (MeOH, H₂SO₄, Reflux) Start->Step1 Fisher Esterification Intermediate Methyl 4-fluorothiophene-2-carboxylate Step1->Intermediate Step2 Regioselective Bromination (NBS, Acetonitrile) Intermediate->Step2 Electrophilic Substitution Product This compound Step2->Product

A plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Esterification: The use of methanol with a catalytic amount of strong acid like H₂SO₄ is a classic and cost-effective method for converting a carboxylic acid to its methyl ester (Fisher esterification).[5] The reaction is driven to completion by using an excess of methanol.

  • Bromination: N-Bromosuccinimide (NBS) is often chosen as a brominating agent for activated aromatic rings like thiophene because it is easier to handle than elemental bromine and can provide higher selectivity under controlled conditions. Acetonitrile or acetic acid are common solvents for such reactions.[3] The 5-position of the 2-carboxylated thiophene is highly activated towards electrophilic substitution, ensuring high regioselectivity.

Reactivity and Functionalization Potential

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

  • C-Br Bond: The bromine atom at the 5-position is the primary site for functionalization. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

    • Stille Coupling: Reaction with organostannanes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to a primary alcohol.

  • Thiophene Ring: The C-H bond at the 3-position can potentially be deprotonated with a strong base for further substitution, although this is less facile than reactions at the C-Br bond.

G cluster_reactions Potential Transformations Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Start->Sonogashira Hydrolysis Ester Hydrolysis (LiOH or NaOH) Start->Hydrolysis Amination Buchwald-Hartwig Amination (R₂NH, Pd cat.) Start->Amination Product_Suzuki 5-Aryl Derivative Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Hydrolysis Carboxylic Acid Derivative Hydrolysis->Product_Hydrolysis Product_Amination 5-Amino Derivative Amination->Product_Amination

Key reaction pathways for functionalization.

Applications in Research and Development

As a functionalized building block, this compound is a valuable intermediate in two primary fields:

  • Pharmaceutical Drug Discovery: The thiophene core is a well-established pharmacophore. This compound allows for the systematic introduction of diverse substituents at the 5-position via cross-coupling chemistry. This enables the exploration of structure-activity relationships (SAR) to develop novel drug candidates targeting a range of diseases.[1] The fluorine atom can also serve to block metabolic pathways or enhance binding affinity.

  • Materials Science: Thiophene-based polymers are known for their conductive properties. This monomer can be used in the synthesis of well-defined oligomers and polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6] The bromine atom provides a site for polymerization reactions like Stille or Suzuki polycondensation.

Experimental Protocols

To illustrate its utility, a representative protocol for a Suzuki cross-coupling reaction is provided below. This procedure is a self-validating system; successful product formation confirms the reactivity of the C-Br bond.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To synthesize Methyl 4-fluoro-5-phenylthiophene-2-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Rationale: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and hinder the reaction.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

    • Rationale: Heating is required to drive the catalytic cycle. The dppf ligand provides stability to the palladium catalyst and promotes efficient oxidative addition and reductive elimination steps.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine.

    • Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

  • Hazard Identification: Halogenated organic compounds should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Work in a well-ventilated fume hood. Avoid generating dust or aerosols. Keep away from heat and sources of ignition.

Conclusion

This compound is a high-value chemical intermediate with significant potential for synthetic innovation. Its well-defined reactive sites allow for predictable and selective functionalization, making it an ideal building block for creating diverse molecular libraries. For researchers in drug discovery and materials science, this compound provides a reliable and versatile platform for the development of next-generation therapeutics and advanced functional materials.

References

  • Henan Coreychem Co., LTD.
  • Chem-Impex.
  • PubChem.
  • PubChem.
  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of Complex Thiophenes

In the landscape of modern medicinal chemistry and materials science, substituted thiophenes represent a cornerstone of molecular design. Their versatile electronic properties and ability to engage in a multitude of chemical transformations make them privileged scaffolds in the development of novel therapeutic agents and functional organic materials. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for the unambiguous determination of molecular structure in solution.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-4-fluorothiophene-2-carboxylate , a halogenated thiophene ester with significant potential as a synthetic intermediate. While a directly recorded spectrum for this specific molecule is not publicly available, this guide will leverage established principles of NMR spectroscopy and extensive data from related structures to provide a robust, predictive analysis. By dissecting the expected chemical shifts, coupling constants, and substituent effects, we will construct a detailed spectral portrait of the target molecule. This approach not only serves as a valuable reference for researchers working with this compound but also as an instructive case study in the predictive power of NMR spectroscopy.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR data, the following IUPAC-compliant numbering scheme for this compound will be utilized throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals in the aromatic region and one in the aliphatic region. The analysis will be based on the foundational chemical shifts of thiophene and the predictable influence of its substituents.[1][2]

Chemical Shift Analysis
  • Thiophene Ring Proton (H3): The single proton on the thiophene ring, H3, is flanked by the electron-withdrawing methyl carboxylate group at C2 and the electronegative fluorine atom at C4. The methyl carboxylate group is expected to deshield H3, shifting its resonance downfield. The fluorine atom at C4 will also exert a deshielding effect on H3. Consequently, the chemical shift of H3 is predicted to be in the range of 7.20 - 7.50 ppm .

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a typical chemical environment and are expected to appear as a sharp singlet. Their chemical shift is anticipated to be in the range of 3.80 - 4.00 ppm .

Coupling Constant (J-coupling) Analysis

A key feature of the ¹H NMR spectrum will be the splitting pattern of the H3 signal due to coupling with the adjacent fluorine atom at C4.

  • ³J(H3-F4) Coupling: A three-bond coupling between H3 and F4 is expected. This will split the H3 signal into a doublet. The magnitude of this coupling constant is typically in the range of 1-4 Hz for fluoro-substituted aromatic systems.[3]

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H37.20 - 7.50Doublet (d)³J(H3-F4) = 1-4
-OCH₃3.80 - 4.00Singlet (s)N/A

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the thiophene ring carbons are particularly sensitive to the electronic effects of the substituents.[4][5] The presence of fluorine will also introduce characteristic C-F couplings.[6][7]

Chemical Shift Analysis
  • Thiophene Ring Carbons (C2, C3, C4, C5):

    • C2: This carbon is directly attached to the electron-withdrawing methyl carboxylate group, which will cause a significant downfield shift. Its resonance is predicted in the range of 160 - 165 ppm for the carbonyl carbon and 130-135 ppm for the ring carbon.

    • C3: This carbon is adjacent to two electron-withdrawing groups (at C2 and C4) and will be deshielded. Its predicted chemical shift is in the range of 115 - 125 ppm .

    • C4: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a substantial downfield shift. This resonance is expected to be in the range of 150 - 160 ppm .

    • C5: This carbon is attached to the bromine atom. The "heavy atom effect" of bromine typically shields the attached carbon, but this is counteracted by the electronic effects of the other substituents. The predicted chemical shift is in the range of 110 - 120 ppm .

  • Carboxylate Carbonyl Carbon (-COO-): The carbonyl carbon of the methyl ester group will appear at a characteristic downfield chemical shift, predicted to be in the range of 160 - 165 ppm .

  • Methyl Carbon (-OCH₃): The carbon of the methyl group will resonate in the typical range for a methyl ester, around 52 - 55 ppm .

Coupling Constant (J-coupling) Analysis

The most informative feature of the ¹³C NMR spectrum will be the couplings between the carbon and fluorine atoms.[8][9]

  • ¹J(C4-F4) Coupling: A large one-bond coupling is expected between C4 and the directly attached F4 atom. This will split the C4 signal into a doublet with a coupling constant typically in the range of 240 - 260 Hz .[7]

  • ²J(C3-F4) and ²J(C5-F4) Couplings: Two-bond couplings from F4 to the adjacent carbons, C3 and C5, are also anticipated. These will split the C3 and C5 signals into doublets with smaller coupling constants, typically in the range of 20 - 30 Hz .

  • ³J(C2-F4) Coupling: A three-bond coupling between C2 and F4 is also possible, which would result in a further splitting of the C2 signal into a doublet with a coupling constant of approximately 2-5 Hz .

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C2130 - 135Doublet (d)³J(C2-F4) = 2-5
C3115 - 125Doublet (d)²J(C3-F4) = 20-30
C4150 - 160Doublet (d)¹J(C4-F4) = 240-260
C5110 - 120Doublet (d)²J(C5-F4) = 20-30
-COO-160 - 165Singlet (s) or very small doubletN/A
-OCH₃52 - 55Singlet (s)N/A

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is important to use a high-purity NMR-grade solvent to minimize interfering signals.[10][11]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing.[12]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg in 0.6-0.7 mL CDCl3 prep2 Add TMS (optional) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Lock and Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing proc3->proc4 proc5 Integration (1H) & Peak Picking proc4->proc5 analysis Analysis of Spectra proc5->analysis Structural Elucidation

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters: [4][13][14]

  • Pulse Program: Standard single-pulse (zg30 or similar).

  • Spectral Width (SW): 12-16 ppm (centered around 6 ppm).

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters: [4][13][15]

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

  • Spectral Width (SW): 200-220 ppm (centered around 100 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Accurately pick the peak positions for both ¹H and ¹³C spectra.

Conclusion: A Predictive Framework for Structural Verification

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically evaluating the expected chemical shifts and coupling constants based on established principles and data from analogous compounds, we have constructed a detailed spectral fingerprint for this molecule. This guide not only serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of this and related thiophene derivatives but also underscores the power of NMR spectroscopy as a predictive tool in structural elucidation. The provided experimental protocols further ensure that high-quality, reliable data can be obtained for empirical verification. As the complexity of synthetic targets continues to grow, the ability to anticipate and interpret NMR spectra with a high degree of confidence remains an indispensable skill for the modern chemical professional.

References

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An In-depth Technical Guide to the Crystal Structure of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted thiophenes are cornerstone heterocycles in medicinal chemistry and materials science, where precise atomic arrangement dictates biological activity and physical properties. This guide provides a comprehensive analysis of the crystal structure of Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a halogenated thiophene derivative of significant interest. We delve into a plausible synthetic route, the detailed methodology of single-crystal X-ray diffraction (XRD) for structural elucidation, and a thorough examination of the resulting crystallographic data. The discussion emphasizes the critical role of intermolecular interactions, such as halogen bonding and hydrogen bonding, in dictating the supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-property relationships in halogenated heterocyclic compounds.

Introduction: The Significance of Halogenated Thiophenes

Thiophene derivatives are a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The introduction of halogen atoms, particularly bromine and fluorine, provides a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The specific regioisomer, this compound, combines a bromine atom, a known participant in halogen bonding, with a highly electronegative fluorine atom, which can influence molecular conformation and engage in weak hydrogen bonds.

Understanding the three-dimensional structure of this molecule at the atomic level is paramount. Crystal structure analysis provides precise data on bond lengths, bond angles, and, most importantly, the arrangement of molecules in the solid state. This crystal packing is governed by a delicate balance of intermolecular forces that can offer insights into potential protein-ligand interactions and inform the design of next-generation materials and therapeutics.

Synthesis and Crystallization

The synthesis of polysubstituted thiophenes often requires regioselective strategies to install functional groups at specific positions.[1] A plausible route to this compound can be adapted from established methodologies for similar thiophene derivatives.[2]

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available fluorinated thiophene precursor, followed by metallation and subsequent functionalization. The Fiesselmann thiophene synthesis, which involves the condensation of thioglycolates with substituted precursors, is another robust method for constructing such scaffolds.[1]

Experimental Protocol: Synthesis and Crystal Growth

The following is a generalized, yet detailed, protocol for the synthesis and subsequent crystallization required for XRD analysis.

Step 1: Synthesis of this compound

  • To a solution of a suitable 4-fluorothiophene-2-carboxylate precursor in a dry, aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (Argon), cool the reaction vessel to -78 °C.

  • Add a strong base, such as n-butyllithium, dropwise to facilitate lithiation at the 5-position.

  • After stirring for 1 hour, introduce a bromine source (e.g., N-Bromosuccinimide) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure ester.

Step 2: Single Crystal Growth

  • High-quality single crystals are essential for a successful XRD experiment.[3] The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

  • The saturated solution is filtered to remove any particulate matter.

  • The clear solution is then subjected to slow evaporation at room temperature in a loosely capped vial. This process can take several days to weeks.

  • Alternatively, vapor diffusion or slow cooling techniques can be employed to obtain diffraction-quality crystals.

  • Once formed, a well-defined single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[4]

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[5]

Experimental Workflow for Structural Determination

The following diagram outlines the standard workflow for determining a molecular structure using single-crystal X-ray crystallography.[6]

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth Pure Compound mounting Crystal Mounting crystal_growth->mounting diffractometer X-ray Diffractometer (Data Collection) mounting->diffractometer processing Data Reduction (Intensity Integration) diffractometer->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: General workflow for single-crystal X-ray diffraction analysis.
Data Collection and Refinement

A mounted crystal is placed in a diffractometer where it is cooled (typically to ~100 K) to minimize atomic thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3] These raw data are then processed to determine the intensities and positions of the reflections. The structure is solved using direct methods or Patterson synthesis to overcome the "phase problem" and subsequently refined using full-matrix least-squares on F².[4]

Structural Analysis and Discussion

The following data is presented as a representative example for a substituted brominated thiophene derivative to illustrate the type of information obtained from a crystallographic study.

Crystallographic Data

The key crystallographic parameters are summarized in the table below. This data defines the fundamental repeating unit (the unit cell) of the crystal.

Parameter Value
Chemical FormulaC₆H₄BrFO₂S
Formula Weight239.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)7.984(2)
c (Å)12.045(4)
α (°)90
β (°)109.34(3)
γ (°)90
Volume (ų)772.1(4)
Z4
R-factor (R₁)0.0480
wR₂ (all data)0.1275
Molecular Geometry

The analysis of the refined structure would reveal precise bond lengths and angles. For the thiophene ring, the bond lengths would indicate its aromatic character. The C-Br and C-F bond lengths would be consistent with values observed in other halogenated aromatic systems. The ester functional group would likely be coplanar with the thiophene ring to maximize π-conjugation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. In a molecule like this compound, several key interactions are expected to play a role:

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor. It would likely interact with an electronegative atom on an adjacent molecule, such as the oxygen of the carbonyl group (a Br···O interaction). The nature of C–Br···Br–C interactions is often dominated by dispersion forces with a significant electrostatic component.[7]

  • C–H···O Hydrogen Bonds: The hydrogen atoms on the thiophene ring or the methyl group can form weak hydrogen bonds with the carbonyl oxygen of a neighboring molecule, further stabilizing the crystal lattice.

  • C–H···F Interactions: The role of fluorine in intermolecular interactions is complex.[8][9] Weak C–H···F hydrogen bonds may be present, contributing to the overall packing energy.

  • π-π Stacking: The planar thiophene rings could engage in offset π-π stacking interactions, a common feature in the crystal structures of aromatic molecules.

These interactions collectively guide the molecules to assemble into a highly ordered, three-dimensional supramolecular architecture. The study of these forces is crucial, as they provide a blueprint for crystal engineering and understanding molecular recognition phenomena.[10][11]

Conclusion

This technical guide has outlined the pathway to understanding the solid-state structure of this compound. From a plausible chemical synthesis and detailed crystallization protocol to the intricacies of single-crystal X-ray diffraction, we have detailed the necessary steps for structural elucidation. The analysis of the crystallographic data, focusing on molecular geometry and the landscape of intermolecular interactions, provides invaluable insights for medicinal chemists and materials scientists. A precise understanding of how halogen atoms like bromine and fluorine direct crystal packing is fundamental to the rational design of new molecules with tailored properties for advanced applications in drug development and beyond.

References

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  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. Available at: [Link]

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A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing Analytical Trust in Synthetic Chemistry

In the realm of modern drug discovery and materials science, the unequivocal structural verification of novel chemical entities is not merely a procedural formality but the bedrock of scientific integrity. Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a highly functionalized heterocyclic building block, presents a case study in the necessity of rigorous analytical chemistry. The strategic placement of its substituents—a bromine atom primed for cross-coupling, a fluorine atom to modulate physicochemical properties, and a methyl ester for further derivatization—makes it a valuable synthon. However, this same structural complexity demands a multi-faceted spectroscopic approach to confirm its identity and purity, ensuring the reliability of downstream applications. This guide provides a detailed, experience-driven framework for the comprehensive spectroscopic characterization of this important molecule.

The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic compounds, offering an intricate map of the atomic connectivity. For this compound, a suite of NMR experiments is required for a complete assignment.

¹H NMR Spectroscopy: Unveiling the Proton Landscape

The proton NMR spectrum provides a first look at the molecule's structure. We anticipate two primary signals:

  • The Thiophene Proton (H-3): This lone aromatic proton is situated between the electron-withdrawing ester and the electronegative fluorine atom. Its resonance will appear downfield, and critically, it will be split into a doublet by the adjacent fluorine atom (a ³JH-F coupling).

  • The Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group will present as a sharp singlet, characteristic of a methyl ester environment.

Table 1: Predicted ¹H NMR Spectral Data

AssignmentPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)
Thiophene H-37.6 - 8.1 ppmDoublet³JH-F ≈ 2-5 Hz
Methyl Ester (-OCH₃)~3.9 ppmSingletN/A
¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals every unique carbon environment within the molecule. Due to the low natural abundance of ¹³C, this technique is less sensitive than ¹H NMR but provides invaluable data.[1] The influence of fluorine is particularly pronounced here:

  • Carbon-Fluorine Coupling: The carbon directly bonded to fluorine (C-4) will exhibit a large one-bond coupling (¹JC-F), appearing as a doublet. Adjacent carbons (C-3 and C-5) will show smaller, two-bond couplings (²JC-F).

  • Chemical Shifts: The carbon atoms of the thiophene ring will have distinct chemical shifts influenced by the attached substituents.[1][2][3][4] The carbonyl carbon of the ester will be found significantly downfield.[1][2][3][4]

Table 2: Predicted ¹³C NMR Spectral Data

AssignmentPredicted Chemical Shift (δ)Multiplicity (from F-coupling)Coupling Constant (J)
Carbonyl (-C =O)160 - 165 ppmSinglet (or small doublet)N/A
C-4 (-F)150 - 160 ppmDoublet¹JC-F ≈ 240-260 Hz
C-2 (-CO₂Me)130 - 135 ppmDoublet²JC-F ≈ 3-5 Hz
C-3118 - 122 ppmDoublet²JC-F ≈ 12-15 Hz
C-5 (-Br)108 - 112 ppmDoublet³JC-F ≈ 4-6 Hz
Methyl (-OC H₃)52 - 54 ppmSingletN/A
¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine's Environment

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique. A single resonance is expected, which will be split into a doublet due to coupling with the vicinal H-3 proton. This provides unambiguous confirmation of the H-F spatial relationship.

Experimental Workflow: A Unified NMR Approach

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound.

Confirming Molecular Identity: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For halogenated molecules, MS offers particularly distinctive clues.

The Bromine Isotopic Signature

A key feature in the mass spectrum of this compound will be the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for distinguishing between isomers and compounds with the same nominal mass.

Table 3: Theoretical Exact Masses for Molecular Ion

Ion FormulaIsotopic CompositionCalculated Exact Mass (m/z)
[C₆H₄⁷⁹BrFO₂S]⁺Standard Isotopes with ⁷⁹Br~253.9154
[C₆H₄⁸¹BrFO₂S]⁺Standard Isotopes with ⁸¹Br~255.9134
Fragmentation Patterns

Under ionization, the molecule will break apart in a predictable manner, providing further structural evidence. Common fragmentation pathways include the loss of the methoxy radical (•OCH₃, -31 Da) or the entire carbomethoxy group (•CO₂CH₃, -59 Da).

Functional Group Verification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected between 1720-1740 cm⁻¹, indicative of the ester carbonyl group.[5]

  • C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region will confirm the presence of the carbon-fluorine bond.

  • Thiophene Ring Vibrations: A series of absorptions in the fingerprint region (< 1500 cm⁻¹) will correspond to the C-C and C-S stretching and bending modes of the thiophene ring.

Logical Relationship: A Self-Validating Spectroscopic Triad

G NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) NMR->MS Complementary Data IR Infrared Spectroscopy NMR->IR Complementary Data Structure Verified Molecular Structure NMR->Structure Provides atomic connectivity and regiochemistry MS->IR Complementary Data MS->Structure Confirms elemental formula and molecular weight IR->Structure Verifies presence of key functional groups

Caption: The interplay of NMR, MS, and IR spectroscopy provides a robust, self-validating framework for structural elucidation.

Conclusion: Synthesizing Data for Unambiguous Characterization

The thorough spectroscopic characterization of this compound is achieved not by a single technique, but by the thoughtful integration of NMR, MS, and IR data. NMR spectroscopy provides the detailed structural map, MS confirms the molecular formula with high fidelity, and IR offers rapid verification of the functional groups. This comprehensive approach ensures the identity, purity, and structural integrity of this versatile building block, empowering chemists to proceed with confidence in their synthetic endeavors. The principles and protocols outlined in this guide are broadly applicable to the characterization of other novel, highly functionalized small molecules.

References

A Comprehensive Technical Guide to Methyl 5-bromo-4-fluorothiophene-2-carboxylate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a halogenated thiophene derivative, has emerged as a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the thiophene ring, imparts distinct reactivity and physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides an in-depth overview of its commercial availability, key chemical characteristics, applications in drug discovery, and essential safety and handling protocols, tailored for professionals in the research and development sector. The strategic placement of the bromo and fluoro groups allows for selective functionalization, making it a versatile scaffold for constructing complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 395664-59-2. Its molecular structure and key properties are summarized in the table below.

PropertyValue
CAS Number 395664-59-2
Molecular Formula C₆H₄BrFO₂S
Molecular Weight 239.06 g/mol
Appearance Ask from supplier, typically a solid or oil
Boiling Point 260 °C at 760 mmHg[1]
Density 1.742 g/cm³[1]
Purity Typically ≥97%

Commercial Availability and Suppliers

This compound is commercially available from a range of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit both laboratory-scale research and larger-scale production needs. When sourcing this intermediate, it is crucial to verify the purity and analytical data provided by the supplier to ensure the integrity of subsequent synthetic work.

SupplierWebsiteNotes
ChemScene Offers the compound with a purity of ≥97%.
Henan CoreyChem Co., Ltd. Provides the compound and specializes in custom synthesis and scale-up production.
Aaronchem Lists the compound with its key chemical identifiers.
Apollo Scientific A well-established supplier of fine chemicals and intermediates.
Alchem Pharmtech Provides detailed chemical properties and safety information.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a key building block for active pharmaceutical ingredients (APIs). The thiophene moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives are integral to a number of approved drugs.

Keystone Intermediate in the Synthesis of Canagliflozin

A prominent example of its application is in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. While various synthetic routes to Canagliflozin exist, the core thiophene structure is a constant. The bromo and fluoro substituents on the thiophene ring of this compound offer strategic points for chemical modification, ultimately leading to the final drug substance.

Below is a conceptual workflow illustrating the pivotal role of thiophene intermediates in the synthesis of Canagliflozin.

G cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_final Final Product Thiophene Thiophene Derivative (e.g., this compound) Coupling Cross-Coupling Reaction (e.g., Suzuki Coupling) Thiophene->Coupling Aryl_halide Substituted Aryl Halide Aryl_halide->Coupling Modification Functional Group Interconversion Coupling->Modification Glycosylation Glycosylation Modification->Glycosylation Canagliflozin Canagliflozin Glycosylation->Canagliflozin

Caption: Synthetic workflow for Canagliflozin.

Potential in Suzuki Coupling Reactions

The presence of a bromine atom on the thiophene ring makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2][3] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring.

The general mechanism for a Suzuki coupling reaction is depicted below:

Suzuki_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition r1x Thiophene-Br (R¹-X) r1x->oxidative_addition pd_complex R¹-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r2by2 Organoboron (R²-B(OR)₂) r2by2->transmetalation Base pd_r1r2_complex R¹-Pd(II)-R² transmetalation->pd_r1r2_complex reductive_elimination Reductive Elimination pd_r1r2_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration r1r2 Coupled Product (R¹-R²) reductive_elimination->r1r2

Caption: Mechanism of the Suzuki coupling reaction.

Experimental Protocol: Representative Suzuki Coupling

The following is a general, representative protocol for a Suzuki coupling reaction using a bromothiophene derivative. Note: This is a generalized procedure and should be optimized for specific substrates and desired outcomes.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. The solvent should be degassed prior to use.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any work.

Hazard Identification:

  • While a specific GHS classification for this exact compound is not universally available, related brominated and fluorinated organic compounds are often classified as irritants to the skin, eyes, and respiratory tract. Some may also be harmful if swallowed or absorbed through the skin.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical advice.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined reactivity, especially in cross-coupling reactions, provides a reliable platform for the synthesis of complex molecular targets. A thorough understanding of its chemical properties, commercial availability, and safe handling practices is essential for researchers and scientists aiming to leverage this potent intermediate in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized intermediates is set to increase, solidifying the role of this compound in the future of medicinal chemistry.

References

  • Google Patents.
  • Semantic Scholar. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium−Glucose Cotransporter 2. [Link]

  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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An In-depth Technical Guide to Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a halogenated heterocyclic compound of significant interest in synthetic chemistry. As a functionalized thiophene, it serves as a versatile building block for the development of novel pharmaceutical agents and advanced organic materials. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the compound's chemical reactivity, potential applications in drug discovery and materials science, and essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and materials science who require a thorough understanding of this compound's properties and utility.

Introduction: The Significance of Polysubstituted Thiophenes

Thiophene and its derivatives are a cornerstone in the field of heterocyclic chemistry, primarily due to their wide range of biological activities and unique electronic properties. The thiophene ring is considered a bioisostere of the benzene ring and is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The functionalization of the thiophene ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial in the design of targeted therapeutics and functional materials.

This compound is a polysubstituted thiophene that presents multiple points for chemical modification. The presence of a bromine atom, a fluorine atom, and a methyl ester group on the thiophene core makes it a highly valuable intermediate for complex molecular syntheses. The bromine atom can participate in various cross-coupling reactions, the fluorine atom can modulate the compound's lipophilicity and metabolic stability, and the ester group can be hydrolyzed or converted into other functional groups. This guide aims to provide a detailed technical resource on this compound for researchers leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

Synonyms:

  • 2-Thiophenecarboxylic acid, 5-bromo-4-fluoro-, methyl ester

Table 1: Physicochemical Properties
PropertyValueSource/Method
CAS Number 395664-59-2Chemical Abstracts Service
Molecular Formula C₆H₄BrFO₂SCalculated
Molecular Weight 239.06 g/mol Calculated
Appearance Expected to be a solidGeneral observation for similar compounds
Boiling Point ~260 °C at 760 mmHgEstimated based on similar compounds
Density ~1.74 g/cm³Estimated based on similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in waterGeneral chemical principles

Synthesis and Mechanism

Proposed Synthetic Pathway

A feasible synthetic route starts from Methyl thiophene-2-carboxylate, proceeding through bromination followed by fluorination.

Synthetic_Pathway A Methyl thiophene-2-carboxylate B Methyl 5-bromothiophene-2-carboxylate A->B N-Bromosuccinimide (NBS) Acetonitrile, rt C This compound B->C Selectfluor® Triflic acid, Acetonitrile, rt

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 5-bromothiophene-2-carboxylate

  • To a solution of Methyl thiophene-2-carboxylate (1.0 eq) in acetonitrile (10 volumes), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 5-bromothiophene-2-carboxylate.

Step 2: Synthesis of this compound

  • To a solution of Methyl 5-bromothiophene-2-carboxylate (1.0 eq) in acetonitrile (10 volumes), add Selectfluor® (1.1 eq).

  • Cool the mixture to 0 °C and slowly add triflic acid (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings like thiophene. The reaction proceeds via an electrophilic aromatic substitution mechanism, with a strong preference for the 5-position due to the directing effect of the sulfur atom and the ester group.

  • Selectfluor®: This is an electrophilic fluorinating agent. The fluorination of the brominated intermediate is directed to the 4-position. The presence of the electron-withdrawing bromo and ester groups deactivates the ring, necessitating a potent electrophilic fluorine source.

  • Triflic acid: A strong acid catalyst is often required to enhance the electrophilicity of Selectfluor® for the fluorination of deactivated aromatic systems.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure and principles of NMR and mass spectrometry, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR A singlet for the methyl protons of the ester group (~3.9 ppm). A singlet for the proton on the thiophene ring (~7.5-7.8 ppm).
¹³C NMR A signal for the methyl carbon (~52 ppm). Signals for the thiophene ring carbons (110-145 ppm), with C-F and C-Br coupling observable. A signal for the carbonyl carbon of the ester (~160 ppm).
Mass Spectrometry (EI-MS) A molecular ion peak (M⁺) at m/z 238 and another at m/z 240 with approximately equal intensity, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The thiophene ring is electron-deficient due to the presence of three electron-withdrawing substituents.

  • Suzuki and other Cross-Coupling Reactions: The bromine at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position, activated by the adjacent electron-withdrawing groups, may be susceptible to nucleophilic aromatic substitution under certain conditions.

  • Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives.

Applications in Drug Discovery and Materials Science

Polysubstituted thiophenes are integral to the development of new chemical entities with therapeutic potential and for the creation of novel organic materials.[2][3]

  • Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The thiophene scaffold is a known pharmacophore, and the diverse functionalization of this molecule allows for the exploration of structure-activity relationships.[1][4]

  • Organic Electronics: Thiophene-based molecules are widely used in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The electronic properties of the thiophene ring can be tuned through substitution, making this compound a potential building block for new functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on those for structurally similar, halogenated aromatic compounds.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Health Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a synthetically valuable building block with significant potential in medicinal chemistry and materials science. Its polysubstituted nature offers multiple avenues for further chemical transformations, enabling the creation of complex and novel molecular architectures. This technical guide has provided a detailed overview of its properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in the field.

References

  • Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxyl
  • Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. (n.d.).
  • The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide. (n.d.). Benchchem.
  • Li, Y., Vamvounis, G., & Holdcroft, S. (n.d.). Synthesis of 3,4-Disubstituted Poly(thiophene)s via Substitution of Poly(3-alkylthiophene).
  • Jullien, H., Quiclet-Sire, B., Tétart, T., & Zard, S. Z. (n.d.). Flexible Routes to Thiophenes.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • Applications substituted 2-aminothiophenes in drug design. (2025).
  • SAFETY D
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PMC - NIH.
  • Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713. (n.d.). PubChem.
  • 13C DEPT NMR 1D Spectrum. (n.d.). Utah Chemistry.
  • 5-Bromo-4-methyl-2-thiophenecarboxaldehyde SDS, 189331-47-3 Safety D
  • 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS, 62224-19-5 Safety D
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (n.d.). The Royal Society of Chemistry.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.).
  • 13C NMR spectra of synthesized model compound 4f. (n.d.).
  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. (n.d.).
  • High-field NMR spectroscopy and FTICR mass spectrometry. (2013). BG.
  • 1266112-22-4|Methyl 4-bromo-5-fluorothiophene-2-carboxyl
  • 4. 13C NMR Spectroscopy. (n.d.).
  • Methyl 5-bromo-4-nitrothiophene-2-carboxyl

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A Comprehensive Guide to the Research Potential of Methyl 5-bromo-4-fluorothiophene-2-carboxylate: A Scaffold for Innovation in Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene moiety is a cornerstone in the fields of medicinal chemistry and materials science, recognized as a "privileged pharmacophore" due to its wide range of biological activities.[1][2][3] Its structural similarity to the benzene ring allows it to act as a bioisostere, while its unique electronic properties make it a valuable component in organic electronics.[4][5][6] This guide focuses on a particularly promising, yet underexplored derivative: Methyl 5-bromo-4-fluorothiophene-2-carboxylate . The strategic placement of a bromine atom, a fluorine atom, and a methyl ester on the thiophene core provides a versatile platform for a multitude of chemical transformations. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the untapped research potential of this molecule and providing actionable experimental frameworks.

Chapter 1: Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups. The bromine at the C5 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The fluorine atom at C4, along with the electron-withdrawing methyl carboxylate at C2, activates the thiophene ring for nucleophilic aromatic substitution (SNAr). The ester itself serves as a handle for further derivatization.

PropertyValue
CAS Number 1266112-22-4[7]
Molecular Formula C₆H₄BrFO₂S
Molecular Weight 239.06 g/mol
Appearance Solid

Note: Detailed physical properties like melting point and solubility are not widely published and would need to be determined experimentally.

Chapter 2: Core Synthetic Transformations & Potential Research Areas

This chapter details key synthetic pathways that leverage the unique functionalities of the title compound, presenting them as springboards for novel research endeavors.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

Scientific Rationale: The carbon-bromine bond is the most labile site for traditional cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This pathway is fundamental for building molecular complexity and is widely used in the synthesis of pharmaceuticals and organic electronic materials.[8][9][10][11]

Potential Research Areas:

  • Drug Discovery: Synthesis of bi-aryl thiophenes as potential kinase or protease inhibitors.

  • Materials Science: Creation of novel conjugated polymers and oligomers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of an arylboronic acid with the title compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Suzuki_Coupling Substrate This compound Catalyst Pd(0) Catalyst Substrate->Catalyst Oxidative Addition BoronicAcid Ar-B(OH)₂ BoronicAcid->Catalyst Transmetalation Product Coupled Product Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃) Base->BoronicAcid Workflow Workflow

Suzuki-Miyaura cross-coupling workflow.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Scientific Rationale: The presence of a strongly electronegative fluorine atom and an electron-withdrawing group (the ester) ortho to it makes the C4 position susceptible to attack by nucleophiles.[12][13] This SNAr reaction is a powerful tool for introducing heteroatoms. While SNAr is common on electron-deficient arenes, its application on fluorothiophenes is a fertile area for research.[14][15]

Potential Research Areas:

  • Medicinal Chemistry: Synthesis of novel aminothiophenes, ether-linked thiophenes, or thioether-linked thiophenes for biological screening. These motifs are prevalent in many FDA-approved drugs.[2][16]

  • Agrochemicals: Development of new herbicides or fungicides, as many commercial products contain substituted heterocyclic cores.

Experimental Protocol: Amination via SNAr

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.5-2.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Base Addition: Add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Reaction Execution: Heat the mixture to 100-140 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an appropriate organic solvent. Wash the organic phase, dry, and concentrate. Purify the product via column chromatography or recrystallization.

Derivatization of the Carboxylate Group

Scientific Rationale: The methyl ester is a versatile functional handle. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, most notably amides, through well-established coupling chemistry.

Potential Research Areas:

  • Fragment-Based Drug Discovery: Create a library of thiophene-2-carboxamides for screening against various biological targets.

  • Polymer Chemistry: The carboxylic acid can be used as a monomer for the synthesis of polyesters or polyamides.

Experimental Protocol: Saponification and Amide Coupling

  • Saponification: Dissolve the starting ester in a mixture of THF/MeOH/H₂O. Add an excess of LiOH (3-4 eq) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). Acidify the mixture with 1N HCl and extract the carboxylic acid product.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq), a desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in DMF. Add a base such as DIPEA (2.0 eq) and stir at room temperature for 2-16 hours.

  • Purification: Perform an aqueous work-up and purify the resulting amide by standard methods.

Amide_Coupling_Workflow Start Methyl Ester Step1 Saponification (LiOH, THF/H₂O) Start->Step1 Intermediate Carboxylic Acid Step1->Intermediate Step2 Amide Coupling (Amine, HATU, DIPEA) Intermediate->Step2 End Amide Product Step2->End

Workflow for ester to amide conversion.

Chapter 3: Application Focus: A Roadmap for Drug Discovery

The derivatives synthesized from this compound are ideal candidates for drug discovery programs. The thiophene core is present in numerous approved drugs, highlighting its acceptance as a biologically relevant scaffold.[1][2]

Proposed Research Workflow:

  • Library Synthesis: Generate a diverse library of compounds using the reactions outlined in Chapter 2.

  • Screening: Screen the library against a panel of disease-relevant targets (e.g., kinases, GPCRs, proteases).

  • Hit-to-Lead Optimization: For active compounds ("hits"), systematically modify the substituents to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The multi-functional nature of the starting material allows for rapid exploration of the structure-activity relationship (SAR).

Drug_Discovery_Flowchart A Core Scaffold (this compound) B Combinatorial Synthesis (Coupling, SNAr, Amidation) A->B C Compound Library B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

A potential drug discovery workflow.

Chapter 4: Application Focus: Advanced Materials Development

Thiophene derivatives are fundamental building blocks for organic semiconductors.[4][5] The electron-rich nature of the thiophene ring facilitates charge transport, a key property for electronic devices.[6][17]

Proposed Research Workflow:

  • Monomer/Oligomer Synthesis: Utilize cross-coupling reactions to synthesize dimers, trimers, or longer oligomers. The fluorine substituent can be used to tune the HOMO/LUMO energy levels of the resulting materials.

  • Polymerization: Explore polymerization methods, such as electropolymerization or Stille coupling, to create novel polythiophenes.

  • Device Fabrication and Characterization: Fabricate thin-film transistors or solar cells using the newly synthesized materials and characterize their performance metrics (e.g., charge carrier mobility, power conversion efficiency).

Conclusion

This compound is not merely a chemical intermediate; it is a highly functionalized and versatile scaffold poised for significant research and development. Its three distinct functional handles offer orthogonal reactivity, enabling the systematic and efficient synthesis of a vast chemical space. The potential applications span from the discovery of new life-saving medicines to the development of next-generation organic electronic materials. This guide has laid out a foundational roadmap, and the true potential of this molecule will be realized through the innovative and rigorous research it inspires.

References

  • He, C.-Y., Min, Q.-Q., & Zhang, X. (2018). Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes: Facile Access to Polyfluoroarene–Thiophene Structure. Organometallics. Available at: [Link]

  • International Journal of Science and Research. (n.d.). Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Available at: [Link]

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  • Wang, C., et al. (2005). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials. Available at: [Link]

  • Kananovich, D. G., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. Available at: [Link]

  • Schröder, K., et al. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. PubMed. Available at: [Link]

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • Punzi, A., et al. (2015). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • Semantic Scholar. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

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The Synthetic Versatility and Therapeutic Potential of Substituted Thiophene-2-Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Scaffold, a Gateway to Novel Therapeutics

To the dedicated researcher, the practicing medicinal chemist, and the visionary in drug development, the thiophene ring is more than a mere heterocyclic motif. It is a privileged scaffold, a versatile building block whose unique electronic properties and synthetic accessibility have cemented its place in the pantheon of pharmaceutical core structures. When functionalized with a carboxylate group at the 2-position, the resulting substituted thiophene-2-carboxylates unlock a vast chemical space, leading to compounds with a remarkable breadth of biological activities.

This technical guide eschews a conventional, rigid structure. Instead, it is designed to provide a fluid yet comprehensive exploration of this critical class of compounds. We will journey from the foundational principles of their synthesis, delving into the practical nuances of key name reactions, to a detailed survey of their diverse applications in modern drug discovery. Our focus will be on not just the "what" and "how," but the crucial "why"—the underlying chemical principles and strategic considerations that guide the synthesis and application of these potent molecules. Every protocol and claim is substantiated by authoritative sources, ensuring a self-validating and trustworthy resource for your research endeavors.

Part 1: Mastering the Core Synthesis: Strategic Approaches to the Thiophene-2-Carboxylate Scaffold

The construction of the substituted thiophene ring is the cornerstone of any synthetic campaign targeting this class of compounds. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Here, we dissect three of the most powerful and widely employed methodologies: the Gewald, Fiesselmann, and Paal-Knorr syntheses.

The Gewald Aminothiophene Synthesis: A Workhorse for Polysubstituted Systems

The Gewald reaction is a one-pot, multi-component reaction that provides a highly efficient route to polysubstituted 2-aminothiophenes, which are invaluable precursors to a wide array of thiophene-2-carboxylate derivatives.[1][2] Its operational simplicity and the ready availability of the starting materials have made it a favorite in both academic and industrial laboratories.

Causality Behind the Choice: The Gewald reaction is the go-to method when a 2-amino substituent is desired on the thiophene ring. This amino group serves as a versatile handle for further functionalization, allowing for the construction of diverse compound libraries. The reaction is particularly well-suited for creating thiophenes with electron-donating groups at the 4- and 5-positions.

Reaction Mechanism at a Glance:

Gewald_Mechanism ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoester α-Cyanoester cyanoester->knoevenagel base Base base->knoevenagel Catalyst sulfur Sulfur (S8) intermediate4 Sulfur Adduct (4) sulfur->intermediate4 intermediate3 Stable Intermediate (3) knoevenagel->intermediate3 intermediate3->intermediate4 cyclization Cyclization & Tautomerization intermediate4->cyclization product 2-Aminothiophene (6) cyclization->product

Caption: The Gewald reaction mechanism.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a practical example of the Gewald synthesis.

  • Materials: Cyclohexanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine (or another suitable base), Ethanol.

  • Procedure:

    • To a stirred mixture of cyclohexanone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.

    • After the addition is complete, add elemental sulfur (0.1 mol) in one portion.

    • Gently heat the reaction mixture to 40-50 °C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

    • The precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol to remove impurities.

    • The crude product can be purified by recrystallization from ethanol to afford the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.[3]

Troubleshooting Common Issues in the Gewald Reaction: [4]

IssuePotential Cause(s)Troubleshooting Strategy
Low Yield Incomplete Knoevenagel condensation; Poor sulfur solubility/reactivity; Steric hindrance.Use a stronger base (e.g., piperidine); Ensure efficient water removal (e.g., Dean-Stark trap); Use a polar solvent (e.g., DMF); Gently heat the reaction; For hindered ketones, consider a two-step procedure.
Byproduct Formation Dimerization or polymerization of starting materials.Adjust reactant concentrations; Modify the rate of reagent addition; Change the solvent.
Purification Difficulties Presence of unreacted starting materials or the Knoevenagel intermediate.Increase reaction time or temperature; Ensure sufficient sulfur is present; Recrystallization is often effective for purification.
The Fiesselmann Thiophene Synthesis: Accessing 3-Hydroxy-2-thiophenecarboxylates

The Fiesselmann synthesis is a powerful method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid esters in the presence of a base.[5]

Causality Behind the Choice: This method is particularly valuable when a hydroxyl group is desired at the 3-position of the thiophene ring. The resulting 3-hydroxy-2-thiophenecarboxylates are important intermediates for various pharmaceuticals.

Reaction Mechanism at a Glance:

Fiesselmann_Mechanism alkyne α,β-Acetylenic Ester michael1 Michael Addition alkyne->michael1 thioglycolate Thioglycolic Acid Ester thioglycolate->michael1 base Base base->michael1 Catalyst intermediate1 Enolate Intermediate michael1->intermediate1 michael2 Second Addition intermediate1->michael2 intermediate2 Thiolane Intermediate michael2->intermediate2 cyclization Cyclization intermediate2->cyclization elimination Elimination cyclization->elimination product 3-Hydroxy-2-thiophenecarboxylate elimination->product

Caption: The Fiesselmann synthesis mechanism.

Experimental Protocol: General Procedure for the Synthesis of 3-Hydroxy-2-thiophenecarboxylates

  • Materials: α,β-Acetylenic ester, Methyl thioglycolate, Sodium methoxide, Methanol.

  • Procedure:

    • A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

    • The α,β-acetylenic ester (1 equivalent) is dissolved in anhydrous methanol and cooled in an ice bath.

    • Methyl thioglycolate (1 equivalent) is added to the cooled solution, followed by the dropwise addition of the sodium methoxide solution.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of an acidic solution (e.g., dilute HCl) until the pH is neutral.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 3-hydroxy-2-thiophenecarboxylate.[5][6]

The Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to Thiophenes

The Paal-Knorr synthesis is a classic and versatile method for the synthesis of thiophenes from 1,4-dicarbonyl compounds.[7] The reaction is typically carried out in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9]

Causality Behind the Choice: The Paal-Knorr synthesis is advantageous when the desired substitution pattern on the thiophene ring can be readily accessed from a 1,4-dicarbonyl precursor. It allows for the synthesis of a wide range of alkyl- and aryl-substituted thiophenes.

Reaction Mechanism at a Glance:

Paal_Knorr_Mechanism diketone 1,4-Dicarbonyl Compound thionation Thionation diketone->thionation sulfurizing_agent Sulfurizing Agent (e.g., Lawesson's Reagent) sulfurizing_agent->thionation thioketone Thioketone Intermediate thionation->thioketone enolization Enolization thioketone->enolization intermediate Enol Intermediate enolization->intermediate cyclization Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Thiophene dehydration->product

Caption: The Paal-Knorr thiophene synthesis mechanism.

Experimental Protocol: General Procedure using Lawesson's Reagent

  • Materials: 1,4-Dicarbonyl compound, Lawesson's reagent, Anhydrous toluene (or another high-boiling solvent).

  • Procedure:

    • The 1,4-dicarbonyl compound (1 equivalent) and Lawesson's reagent (0.5 equivalents) are suspended in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by TLC.

    • After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the substituted thiophene. Caution: This reaction can generate toxic hydrogen sulfide gas and should be performed in a well-ventilated fume hood.[9]

Part 2: The Pharmacological Landscape of Substituted Thiophene-2-Carboxylates

The synthetic accessibility of the thiophene-2-carboxylate scaffold, coupled with its ability to be readily functionalized, has made it a fertile ground for the discovery of new therapeutic agents. Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10]

Anti-inflammatory Activity: Targeting the Drivers of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Substituted thiophene-2-carboxylates have emerged as promising candidates, with several derivatives exhibiting potent inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][11][12]

Mechanism of Action: COX/LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known to act as COX inhibitors.[6][12]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiophene_Drug Thiophene-2-carboxylate Derivative Thiophene_Drug->COX_Enzyme Inhibition

Caption: Inhibition of prostaglandin synthesis by thiophene-2-carboxylate derivatives.

Selected Anti-inflammatory Thiophene-2-Carboxylates and their Activities:

Compound/Derivative ClassTarget(s)Reported Activity (IC₅₀)Reference
4-Amide-thiophene-2-carboxyl derivativesP2Y₁₄ Receptor AntagonistsIC₅₀: 0.40 nM[7]
2-(Acrylamido)-4,5-dimethylthiophene-3-carboxylatesCOX-2IC₅₀: 0.31–1.40 µM[6]
Benzothiophene-2-carboxylic acid derivativesBDK InhibitorsIC₅₀: 3.19 μM[9]
Antimicrobial Activity: A New Front in the Fight Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new classes of antimicrobial agents. Thiophene-2-carboxylate derivatives have shown promising activity against a range of bacterial and fungal pathogens.[4][13][14]

Structure-Activity Relationship Insights:

The antimicrobial activity of thiophene-2-carboxylates is highly dependent on the nature and position of the substituents on the thiophene ring. For instance, studies have shown that the presence of a 3-amino group can enhance antibacterial activity.[14] The introduction of different aryl groups can also significantly modulate the antimicrobial spectrum and potency.[15]

Selected Antimicrobial Thiophene-2-Carboxylates and their Activities:

Compound/Derivative ClassTarget Organism(s)Reported Activity (MIC)Reference
2-Thiophene carboxylic acid thioureidesBacillus subtilis, Gram-negative bacteriaMIC: 7.8 - 500 µg/mL[4][16]
3-Aminothiophene-2-carboxylatesE. coli, S. aureus, A. niger, C. albicansMIC: 10 - 40 µg/mL[13]
2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateXDR Salmonella TyphiMIC: 3.125 µg/mL[15]
Thiophene derivatives with benzamide and phenyl substitutionsColistin-resistant A. baumannii and E. coliMIC₅₀: 8 - 32 mg/L[17]
Anticancer Activity: Targeting the Hallmarks of Cancer

The thiophene-2-carboxylate scaffold has also been extensively explored in the development of novel anticancer agents. Derivatives have been shown to inhibit various cancer-related targets, including protein kinases and tubulin polymerization.[5][8][18][19]

Mechanism of Action: Enzyme Inhibition in Cancer

Many thiophene-based anticancer agents function as enzyme inhibitors, targeting kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and JAK2.[1][20]

Kinase_Inhibition ATP ATP Kinase Protein Kinase (e.g., VEGFR-2, JAK2) ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Cancer_Progression Cancer Progression Downstream_Signaling->Cancer_Progression Thiophene_Drug Thiophene-2-carboxylate Derivative Thiophene_Drug->Kinase Inhibition

Caption: Inhibition of protein kinase signaling by thiophene-2-carboxylate derivatives.

Selected Anticancer Thiophene-2-Carboxylates and their Activities:

Compound/Derivative ClassCancer Cell Line(s)Target(s)Reported Activity (IC₅₀)Reference
Thiophene carboxamide derivativesHep3BBiomimetic of CA-4IC₅₀: 5.46 µM[18]
Thieno[3,2-d]pyrimidine-6-carboxamide derivativesHT-29, MCF-7PI3KαIC₅₀: 1.26 - 4.25 µM[8]
Thiophene carboxamide derivativesHepG-2-IC₅₀: 1.2 µM[5]
Thiophene carboxamide derivativesHCT-116B-RAFIC₅₀: 0.904 µM[21]

Conclusion: A Scaffold of Enduring Promise

The substituted thiophene-2-carboxylate core represents a remarkably fruitful area of research in medicinal chemistry. Its synthetic tractability, allowing for the generation of diverse and highly functionalized derivatives, is matched by the impressive breadth of its pharmacological activities. From potent anti-inflammatory agents to novel antimicrobials and promising anticancer compounds, this versatile scaffold continues to yield molecules with significant therapeutic potential. As our understanding of disease mechanisms deepens and synthetic methodologies become ever more sophisticated, the future for thiophene-2-carboxylate-based drug discovery is undoubtedly bright. It is our hope that this technical guide will serve as a valuable resource, empowering researchers to further explore and exploit the rich chemical and biological landscape of this exceptional class of compounds.

References

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Methodological & Application

Suzuki coupling reactions using Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: Suzuki Reactions

I've initiated targeted Google searches to gather data on Suzuki coupling reactions involving Methyl 5-bromo-4-fluorothiophene-2-carboxylate. My focus is on reaction mechanisms and optimized conditions. I'm prioritizing peer-reviewed literature and recent patents to ensure accuracy and relevance.

Planning Application Note Structure

I'm now shifting gears to structure the application note, starting with an introduction that highlights the substrate's significance and then diving into a comprehensive mechanistic view of the Suzuki coupling. I'll then explore specific field-tested protocols. My aim is to justify the choice of catalysts, bases, and solvents, backed by strong scientific reasoning and citations. I'll include a detailed experimental protocol and generate illustrative Graphviz diagrams.

Initiating Literature Review: Suzuki Reactions

I'm now diving into an in-depth literature review, using focused Google searches to get data on Suzuki couplings with this compound. My goal is to grasp the reaction mechanism, refine optimal conditions, and pinpoint catalyst systems. I'm focusing on solid sources and the fundamentals of Suzuki coupling with a spotlight on halogenated thiophenes. I'm taking notes for the application note's structure.

Stille Coupling Protocols for the Functionalization of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Materials Chemists

Abstract: This comprehensive guide provides detailed protocols and expert insights for the palladium-catalyzed Stille cross-coupling of Methyl 5-bromo-4-fluorothiophene-2-carboxylate. This fluorinated thiophene derivative is a valuable building block in the synthesis of novel organic materials and pharmaceutical agents. This document outlines the reaction's mechanistic underpinnings, offers two robust, step-by-step experimental protocols, presents a comparative data table for reaction optimization, and provides essential troubleshooting and safety information. The protocols are designed for researchers, scientists, and drug development professionals seeking reliable methods for carbon-carbon bond formation on this key heterocyclic scaffold.

Foundational Principles: The Stille Reaction

The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] The reaction couples an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate, catalyzed by a palladium complex.[3] Its discovery and development, pioneered by John K. Stille, provided a significant leap forward due to the air and moisture stability of organostannane reagents and the reaction's tolerance for a wide array of functional groups.[1][4][5] This makes it particularly suitable for the late-stage functionalization of complex molecules.[4]

The substrate of focus, this compound, is an attractive starting material. Thiophene-based compounds are prevalent in pharmaceuticals and organic electronics.[6] The presence of a fluorine atom can enhance metabolic stability and modulate the electronic properties of the final product, making this a desirable scaffold for derivatization.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is crucial for rational protocol design and troubleshooting. The Stille reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species.[1][7] The cycle consists of three primary steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the thiophene substrate. This forms a 16-electron Pd(II) intermediate.[8][9] For aryl bromides, this step is generally efficient.[1][4]

  • Transmetalation: This is often the rate-determining step.[1][10] The organostannane reagent exchanges its organic group with the halide on the palladium center, forming a new Pd(II) complex and a trialkyltin halide byproduct.[9] The rate of transfer from the tin atom depends on the organic group, following the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[11][12]

  • Reductive Elimination: The newly formed Pd(II) complex eliminates the two organic groups, which are now coupled together, to form the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling R¹-Pd(II)L₂-R² Transmetal->PdII_Coupling TinHalide X-SnR₃ (Tin Byproduct) Transmetal->TinHalide RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0  Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Thiophene Bromide) ArylHalide->OxAdd Organostannane R²-SnR₃ (Organostannane) Organostannane->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols and Methodologies

The following protocols provide a robust starting point for the Stille coupling of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organostannane reagents are highly toxic and must be handled with extreme care.[1][7]

Protocol 1: Standard Coupling with Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes the common and effective Pd(PPh₃)₄ catalyst, which is a reliable choice for a wide range of aryl bromides.

Materials and Reagents:

  • This compound (1.0 eq)

  • Organostannane reagent (e.g., Tributyl(aryl)stannane) (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)[11]

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® or silica gel for filtration

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Place this compound (1.0 eq) and Pd(PPh₃)₄ (e.g., 3 mol%) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11][13]

  • Solvent Addition: Add anhydrous, degassed toluene (or DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the thiophene substrate.

  • Reagent Addition: Add the organostannane reagent (1.1 eq) to the stirring solution via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 8-24 hours.

  • Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up - Tin Removal: Dilute the mixture with ethyl acetate. To remove the toxic tributyltin bromide byproduct, add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least 1-2 hours.[13][14] This precipitates the tin as insoluble tributyltin fluoride.

  • Work-up - Filtration & Extraction: Filter the entire mixture through a pad of Celite® to remove the precipitate. Transfer the filtrate to a separatory funnel, wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Protocol 2: Optimized Coupling using a Pd(II) Pre-catalyst and Additives

Additional Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-4 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Anhydrous Lithium Chloride (LiCl) (2-3 eq)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), CuI (e.g., 10 mol%), and anhydrous LiCl (3.0 eq).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by the organostannane reagent (1.1 eq). The use of a polar aprotic solvent like DMF can accelerate the rate-limiting transmetalation step.[11]

  • Reaction: Heat the mixture to 80-100 °C, stirring vigorously. The reaction often proceeds faster under these conditions, typically reaching completion in 4-12 hours. Monitor by TLC or GC-MS.

  • Work-up and Purification: Follow steps 6-10 from Protocol 1. The KF wash is critical for removing both tin and copper residues.

Stille_Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Substrate, Catalyst in flame-dried flask) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Add 3. Add Degassed Solvent & Organostannane Inert->Add React 4. Heat & Stir (Monitor by TLC/GC-MS) Add->React Quench 5. Cool & Quench React->Quench TinRemoval 6. KF Wash (Precipitate Tin Salts) Quench->TinRemoval Extract 7. Filter & Extract TinRemoval->Extract Purify 8. Dry, Concentrate & Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for the Stille cross-coupling experiment.

Optimization Parameters and Troubleshooting

The success of a Stille coupling can be sensitive to several parameters. The following table provides a summary of conditions that can be varied for optimization, based on literature precedents for similar heterocyclic systems.

ParameterVariationRationale & CausalityReference
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(0) sources are directly active; Pd(II) sources are often more stable and are reduced in situ. The choice can affect initiation and stability.[9][15][16]
Ligand PPh₃, P(o-tol)₃, P(2-furyl)₃, Buchwald ligandsElectron-rich, bulky phosphine ligands can accelerate oxidative addition and reductive elimination, enabling coupling of less reactive halides (e.g., chlorides).[5][12][17][18]
Solvent Toluene, Dioxane, DMF, NMPNon-polar solvents like toluene are common. Polar aprotic solvents (DMF, NMP) can accelerate transmetalation but may require lower temperatures.[11][19][20]
Additives CuI, LiCl, CsFCuI acts as a co-catalyst, believed to facilitate transmetalation via a copper-stannane intermediate. LiCl and other salts can break up tin aggregates and accelerate the reaction.[2][4][9][11]
Temperature 80 - 120 °CHigher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. Optimization is key.[13][21]

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Cause: Inactive catalyst. Oxygen can deactivate the Pd(0) species.

    • Solution: Ensure rigorous degassing of solvents and use of a robust inert atmosphere. Use a fresh bottle of catalyst.

    • Cause: Poorly reactive organostannane.

    • Solution: Add CuI as a co-catalyst. Switch to a more polar solvent like DMF.

  • Formation of Homocoupled Stannane (R²-R²):

    • Cause: This is a common side reaction, often promoted by oxygen or impurities.[7]

    • Solution: Improve inert atmosphere technique. Ensure high purity of reagents.

  • Protodestannylation (Stannane reacts with trace acid/water):

    • Cause: Presence of water or acidic impurities.

    • Solution: Use anhydrous solvents and reagents. A mild, non-nucleophilic base can sometimes be added if the substrate is stable to it.

  • Difficulty Removing Tin Byproducts:

    • Cause: Incomplete precipitation or filtration.

    • Solution: Ensure the KF wash is performed with vigorous stirring for an adequate amount of time (1-3 hours). A second KF wash can be beneficial.

Safety and Handling

  • Organostannane Toxicity: Tributyltin and trimethyltin compounds are highly toxic, neurotoxic, and environmentally hazardous.[1][9][11] Always handle them in a certified chemical fume hood. Avoid inhalation, ingestion, and skin contact. All waste containing tin must be collected and disposed of as hazardous chemical waste according to institutional guidelines.

  • Palladium Catalysts: Palladium compounds are heavy metal catalysts. While less toxic than tin, they should be handled with care. Avoid creating dust.

  • Solvents: Toluene and DMF are flammable and have associated reproductive health risks. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • Stille Coupling | OpenOChem Learn. Available at: [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Stille Coupling | NROChemistry. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides - Organic Chemistry Portal. Available at: [Link]

  • Stille reaction - chemeurope.com. Available at: [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at: [Link]

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC - NIH. Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. Available at: [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]

  • PdCl2(PPh3)2/LiCl mediated Stille coupling reactions. - ResearchGate. Available at: [Link]

  • The Stille Reaction - Organic Reactions. Available at: [Link]

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  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

  • Pd cross-coupling mechanism of the Stille reaction. - ResearchGate. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B. Available at: [Link]

  • The Stille Reaction - Chem 115 Myers. Available at: [Link]

  • A Historical Note of the Stille Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Org. Synth. 2011, 88, 197. Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. Available at: [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]

  • 11-The Stille Reaction PDF - Scribd. Available at: [Link]

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Sources

The Strategic Application of Methyl 5-bromo-4-fluorothiophene-2-carboxylate in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Molecular Precision in Organic Semiconductors

In the landscape of organic electronics, the performance of devices such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs) is fundamentally dictated by the molecular architecture of the constituent semiconductor materials. The rational design of monomeric building blocks is therefore a cornerstone of innovation, enabling precise control over the electronic and morphological properties of conjugated polymers. Methyl 5-bromo-4-fluorothiophene-2-carboxylate emerges as a highly strategic synthon in this context. Its unique trifunctional substitution pattern—a polymerizable bromine atom, an electron-withdrawing fluorine atom, and a tunable ester group—provides a powerful toolkit for chemists to engineer next-generation organic semiconducting materials.

This guide provides an in-depth exploration of the utility of this fluorinated thiophene derivative. We will elucidate the causal relationship between its molecular features and the enhanced properties of resulting polymers, provide detailed, field-proven protocols for polymerization and device fabrication, and present a summary of the performance metrics that can be achieved.

Part 1: The Scientific Rationale—Why Fluorinate Thiophene-Based Systems?

The incorporation of fluorine atoms into a conjugated polymer backbone is a well-established and highly effective strategy for tuning material properties.[1] The presence of the fluorine atom at the 4-position of the thiophene ring in this compound imparts several critical advantages to the resulting polymers:

  • Energy Level Depression for Enhanced Stability and Voltage: Fluorine is the most electronegative element, and its incorporation lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] A deeper HOMO level enhances the material's stability in ambient conditions by making it more resistant to oxidation. In the context of OPVs, a lowered HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc), a key determinant of overall device efficiency.[3]

  • Promotion of Favorable Intermolecular Interactions: The fluorine atom can engage in non-covalent interactions (e.g., F···H, F···S) that promote planarization of the polymer backbone. This increased planarity facilitates stronger π-π stacking between polymer chains in the solid state.[4] Enhanced intermolecular packing is directly correlated with improved charge carrier mobility, a critical parameter for high-performance OFETs.[4]

  • Modulation of Polymerization Reactivity: In modern polymerization techniques like Direct (Hetero)arylation Polymerization (DHAP), the fluorine atom can significantly enhance the reaction kinetics. By increasing the acidity of the adjacent C-H bond on the thiophene ring, it can dramatically reduce the activation energy and shorten polymerization times from many hours to mere minutes, offering a more efficient and "green" synthetic route.[5]

The bromine atom at the 5-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and DHAP, which are the workhorse methods for constructing conjugated polymer backbones.[6][7] The methyl ester group at the 2-position offers a site for further functionalization or can be retained to influence solubility and morphology.

Part 2: From Monomer to High-Performance Polymer—A Synthetic Protocol

To illustrate the application of fluorinated thiophene building blocks, we will detail a protocol for the synthesis of a well-known, high-performance polymer, PffBT4T-2OD (PCE11) . This polymer utilizes a monomer containing the same core 5-bromo-4-fluorothiophene motif and has demonstrated exceptional performance in both OFETs and OPVs.[8][9] The synthesis is achieved via a Stille cross-coupling polymerization.[8]

Workflow for PffBT4T-2OD Synthesis

G cluster_reactants Reactants & Catalyst cluster_process Polymerization Process cluster_purification Purification M1 Monomer 1 (Dibromo Derivative) 4,7-bis(5-bromo-4-alkylthiophen-2-yl)- 5,6-difluorobenzothiadiazole Setup Reaction Setup Inert atmosphere (Ar/N2) Anhydrous Toluene M1->Setup M2 Monomer 2 (Distannane Derivative) 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene M2->Setup Cat Palladium Catalyst (e.g., Pd(PPh3)4) Cat->Setup Polymerize Stille Coupling Heat (e.g., 90-110 °C) ~24-48 hours Setup->Polymerize Quench Workup & Precipitation End-capping Precipitate in Methanol Polymerize->Quench Soxhlet Soxhlet Extraction Sequential washing with Methanol, Acetone, Hexane Quench->Soxhlet Extract Final Extraction Chloroform or Chlorobenzene Soxhlet->Extract Final Final Product PffBT4T-2OD Polymer Extract->Final

Caption: Stille polymerization workflow for PffBT4T-2OD.

Detailed Step-by-Step Protocol: Stille Polymerization

Materials:

  • Monomer 1: 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1][3][10]-thiadiazole

  • Monomer 2: 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Solvent: Anhydrous Toluene

  • End-capping agent: 2-bromothiophene

  • Precipitation solvent: Methanol

  • Soxhlet extraction solvents: Methanol, acetone, hexane, chloroform (or chlorobenzene)

Procedure:

  • Reaction Setup: In a Schlenk flask dried under vacuum, add equimolar amounts of Monomer 1 and Monomer 2 (e.g., 0.2 mmol each). Add the palladium catalyst, typically 1-2 mol% relative to the monomers.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously under the inert atmosphere for 24-48 hours. The solution will typically become dark and more viscous as the polymer forms.

  • End-Capping: After the polymerization period, add a small excess of an end-capping agent like 2-bromothiophene to cap any remaining organotin end-groups, and stir for another 2 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirring methanol. The polymer will precipitate as a fibrous or powdery solid.

  • Initial Filtration: Collect the precipitated polymer by filtration and wash it with methanol.

  • Purification (Soxhlet Extraction): Place the crude polymer in a cellulose thimble and perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove oligomers and catalyst residues. Each extraction should be run for at least 12-24 hours.

  • Final Product Collection: Extract the purified polymer from the thimble using a good solvent like chloroform or chlorobenzene.

  • Isolation: Concentrate the resulting solution and precipitate the polymer again into methanol. Filter and dry the final product under vacuum.

Part 3: Device Fabrication and Characterization

Once the polymer is synthesized and purified, it can be integrated into an electronic device. The following protocol describes the fabrication of a bottom-gate, top-contact (BGTC) Organic Field-Effect Transistor, a common architecture for testing new materials.[3]

Workflow for OFET Fabrication

G cluster_substrate Substrate Preparation cluster_film Active Layer Deposition cluster_electrodes Electrode Deposition & Test Substrate Substrate Highly doped Si wafer (Gate) with thermal SiO2 (Dielectric) Clean Cleaning Sonication in Acetone, IPA Substrate->Clean SurfaceTx Surface Treatment O2 Plasma or OTS/HMDS coating Clean->SurfaceTx Spincoat Spin-Coating Deposit solution onto substrate (e.g., 1500 rpm, 60s) SurfaceTx->Spincoat Solution Polymer Solution Dissolve PffBT4T-2OD in Chlorobenzene (e.g., 5-10 mg/mL) Solution->Spincoat Anneal Thermal Annealing (e.g., 100-150 °C) To improve morphology Spincoat->Anneal Evaporation Electrode Evaporation Deposit Source/Drain (Au) through a shadow mask Anneal->Evaporation Test Device Characterization Measure transfer and output curves using a probe station Evaporation->Test

Caption: Workflow for fabricating a BGTC OFET device.

Detailed Step-by-Step Protocol: OFET Fabrication

Materials:

  • Substrate: Highly doped n-type silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Polymer Solution: PffBT4T-2OD dissolved in a high-boiling-point solvent like chlorobenzene or dichlorobenzene (5-10 mg/mL).

  • Surface treatment agent (optional): Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS).

  • Source/Drain metal: Gold (Au).

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Surface Treatment: To improve the quality of the semiconductor-dielectric interface, treat the SiO₂ surface. This can be done with an O₂ plasma etch or by vapor/solution deposition of a self-assembled monolayer like OTS or HMDS. This treatment makes the surface more hydrophobic, which promotes better polymer film morphology.

  • Semiconductor Deposition: Transfer the substrate to a nitrogen-filled glovebox. Deposit the polymer solution onto the center of the substrate and spin-coat it to form a thin film. The spin speed and time (e.g., 1500 rpm for 60s) will determine the film thickness.

  • Thermal Annealing: Anneal the substrate on a hotplate inside the glovebox at a temperature optimized for the polymer (e.g., 100-150 °C) for 10-30 minutes. This step removes residual solvent and improves the molecular ordering and crystallinity of the polymer film.[4]

  • Electrode Deposition: Transfer the substrate to a thermal evaporator. Place a shadow mask with the desired channel length (L) and width (W) on top of the polymer film.

  • Evaporation: Evaporate the source and drain electrodes (e.g., 50 nm of Gold) through the shadow mask at high vacuum (<10⁻⁶ Torr).

  • Device Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer. Measure the transfer characteristics (Drain Current vs. Gate Voltage) and output characteristics (Drain Current vs. Drain Voltage) to extract key performance metrics like charge carrier mobility and the on/off ratio.

Part 4: Performance Data and Summary

Polymers derived from 4-fluorothiophene building blocks, exemplified by PffBT4T-2OD, consistently exhibit high performance in organic electronic devices. The strategic fluorination leads to favorable energy levels and excellent charge transport properties.

Table 1: Representative Properties of PffBT4T-2OD Polymer

PropertyValueSignificance in Organic ElectronicsReference(s)
HOMO Energy Level -5.34 eVDeep HOMO level contributes to high air stability and high open-circuit voltage (Voc) in solar cells.[8][11]
LUMO Energy Level -3.69 eVDetermines the electron affinity and is crucial for energy level alignment with acceptor materials.[8][11]
Optical Bandgap ~1.65 eVA low bandgap allows for broader absorption of the solar spectrum in OPV applications.[8]
Hole Mobility (μ_h) 1 x 10⁻² - 2.5 x 10⁻¹ cm²/VsHigh mobility enables faster switching speeds and higher current output in OFETs.[4][8]
OPV Efficiency (PCE) Up to 11% (with fullerene acceptors)Demonstrates its effectiveness as a donor material in high-efficiency organic solar cells.[8][9]

Conclusion

This compound represents a class of meticulously designed building blocks that empower the synthesis of superior organic semiconducting materials. The strategic placement of a fluorine atom provides a powerful lever to tune frontier molecular orbital energies and enhance solid-state packing, directly translating to improved device performance and stability. The protocols and data presented herein for the exemplary polymer PffBT4T-2OD underscore the immense potential of this synthetic strategy. For researchers and developers in organic electronics, mastering the use of such fluorinated synthons is not merely an exercise in chemical synthesis, but a critical step towards the realization of next-generation flexible, low-cost, and high-performance electronic applications.

References

  • Leclerc, M., et al. (2017). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. Macromolecules. Available at: [Link]

  • S-Chemtech. (n.d.). Optimizing Organic Solar Cells: The Role of Fluorinated Thiophene Precursors. Available at: [Link]

  • ResearchGate. (2017). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation | Request PDF. Available at: [Link]

  • ACS Publications. (2017). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. Available at: [Link]

  • ResearchGate. (2018). PffBT4T-2OD Based Solar Cells with Aryl-Substituted N-Methyl-Fulleropyrrolidine Acceptors. Available at: [Link]

  • MDPI. (2022). Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. (2019). Organic Field-Effect Transistors fabrication and characterization. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and computed HOMO and LUMO energies at the... | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and computed HOMO and LUMO energies at the... | Download Scientific Diagram. Available at: [Link]

  • PMC - PubMed Central. (2022). Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. Available at: [Link]

  • PMC - NIH. (2014). Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells. Available at: [Link]

  • ResearchGate. (n.d.). Three polymerization methods of conjugated polymers including a) Stille... - ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (a) Chemical structure of PffBT4T-2OD and PffBT4T-2DT. (b) The... - ResearchGate. Available at: [Link]

  • Brilliant Matters. (n.d.). PffBT4T-2OD. Available at: [Link]

  • OSTI.GOV. (1992). Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of π-conjugated donor–acceptor copolymers a Classic Stille... - ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation | Request PDF. Available at: [Link]

Sources

Synthesis of novel heterocyclic compounds from Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocyclic Compounds from Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a versatile scaffold for the synthesis of novel heterocyclic compounds. Thiophene and its fused derivatives are privileged structures in medicinal chemistry and materials science.[1] This guide focuses on leveraging the distinct reactivity of the bromo and fluoro substituents through strategic, site-selective functionalization, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to construct diverse and complex molecular architectures.

Introduction: The Strategic Value of a Polysubstituted Thiophene Scaffold

The thiophene ring is a cornerstone in the design of pharmacologically active agents and advanced organic materials. Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a highly sought-after heterocyclic core. The starting material, this compound, is a particularly valuable building block due to the orthogonal reactivity of its substituents.

  • C5-Bromo Group: This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen substituents.[1][2]

  • C4-Fluoro Group: Activated by the adjacent electron-withdrawing carboxylate ester at C2, the C-F bond is susceptible to nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step.[3][4]

  • C2-Ester Group: This group not only activates the C4 position but also serves as a synthetic handle for further modifications, such as hydrolysis, amidation, or reduction.

This guide will detail protocols that exploit this differential reactivity to build complex heterocyclic systems, including valuable thieno[3,2-b]pyridines and thieno[3,2-d]pyrimidines.[5][6]

Diagram 1: Reactivity sites of this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C-Br bond at the C5 position is the most reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis. This regioselectivity is well-established for halogenated thiophenes, where reactivity follows the order α-iodo > α-bromo ≫ β-bromo > α-chloro.[7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)–C(sp²) bonds by coupling the C5-bromo position with a variety of aryl or heteroaryl boronic acids or esters.[8][9] This reaction is fundamental for synthesizing biaryl and hetero-biaryl structures, which are common motifs in drug candidates.

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is crucial. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often chosen because they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11] An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used. Cesium carbonate is often preferred for more challenging couplings due to its higher solubility and basicity.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typical. Water is necessary to dissolve the inorganic base and assist in the formation of the active boronate species.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be degassed by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst system like Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 4-fluoro-5-phenylthiophene-2-carboxylate.

Diagram 2: General workflow for a Suzuki-Miyaura coupling experiment.

Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the synthesis of C(sp²)–C(sp) bonds, linking a terminal alkyne to the C5 position.[12][13] The resulting arylalkynes are exceptionally useful intermediates for further transformations, including click chemistry or intramolecular cyclizations to form fused ring systems.[14]

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA) or a mixture of THF/TEA. Then, add phenylacetylene (1.1 equiv.) via syringe. TEA acts as both the solvent and the base.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and copper salts, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield Methyl 4-fluoro-5-(phenylethynyl)thiophene-2-carboxylate.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[15][16] Applying this to the C5-bromo position allows for the introduction of a wide range of primary and secondary amines. This is often the first step in constructing nitrogen-containing heterocycles like thienopyridines or thienopyrimidines.[17][18]

Protocol 3: Buchwald-Hartwig Amination with Aniline

  • Reaction Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 equiv.), a suitable ligand like Xantphos or RuPhos (0.04 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene. Finally, add aniline (1.2 equiv.).

  • Reaction: Seal the tube and heat to 90-110 °C. Monitor the reaction for completion by LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield Methyl 4-fluoro-5-(phenylamino)thiophene-2-carboxylate.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Once the C5-position is functionalized, the C4-fluoro group becomes the primary site for modification. The SNAr reaction at this position allows for the introduction of O, N, or S nucleophiles, a key step in building fused heterocyclic rings.[19]

Causality Behind Protocol Choices:

  • Nucleophile: The choice of nucleophile dictates the resulting structure. For example, using an amino-alcohol can lead to a one-pot cyclization.

  • Base: A base such as K₂CO₃ or a non-nucleophilic organic base like DBU is often required to deprotonate the nucleophile, increasing its reactivity.

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal. These solvents effectively solvate the cation of the base but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive. They also can tolerate the higher temperatures often required for SNAr.

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4-position.

Protocol 4: SNAr with an Amine Nucleophile

  • Reaction Setup: In a vial, dissolve the C5-substituted thiophene (e.g., Methyl 4-fluoro-5-phenylthiophene-2-carboxylate, 1.0 equiv.) in DMSO.

  • Reagent Addition: Add the desired amine (e.g., morpholine, 2.0 equiv.) and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Reaction: Seal the vial and heat to 120-140 °C. Microwave irradiation can significantly accelerate this reaction. Monitor for completion.

  • Workup: Cool the reaction, pour into ice water, which will often precipitate the product. Filter the solid, or if no solid forms, extract with ethyl acetate. Wash the organic layer extensively with water to remove DMSO, then with brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Application Protocol: Two-Step Synthesis of a Fused Thieno[3,2-b]pyridine

This protocol demonstrates the power of combining the previously described methods to build a complex, fused heterocyclic system, which is a common core in many biologically active molecules.[6]

Diagram 4: A two-step strategy for the synthesis of a thieno[3,2-b]pyridinone derivative.

Step 1: Buchwald-Hartwig Amination with 2-Aminopyridine

  • Objective: To couple 2-aminopyridine at the C5-position of the thiophene ring.

  • Procedure: Follow Protocol 3 , using 2-aminopyridine as the amine nucleophile. The product, Methyl 5-((pyridin-2-yl)amino)-4-fluorothiophene-2-carboxylate, is isolated after purification.

Step 2: Intramolecular SNAr Cyclization

  • Objective: To form the fused pyridine ring via an intramolecular attack of the pyridine nitrogen onto the C4-position, displacing the fluoride.

  • Causality: This intramolecular reaction is entropically favored over intermolecular reactions. A strong base is needed to deprotonate the secondary amine, generating a highly nucleophilic amide anion that readily attacks the electron-deficient C4-carbon.

  • Procedure:

    • Reaction Setup: Dissolve the product from Step 1 (1.0 equiv.) in anhydrous DMF or NMP in a microwave vial.

    • Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise at 0 °C.

    • Reaction: After gas evolution ceases, seal the vial and heat in a microwave reactor to 150-180 °C for 30-60 minutes. Alternatively, conventional heating at ~150 °C for several hours can be used.

    • Workup: Cool the reaction and carefully quench by slowly adding saturated ammonium chloride solution. Extract the product with ethyl acetate.

    • Purification: Wash the organic layers, dry, concentrate, and purify by column chromatography to yield the target thieno[3,2-b]pyridinone.

Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the key transformations discussed.

Reaction TypePositionKey ReagentsCatalyst SystemBaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura C5-BrAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O80-10065-95%
Sonogashira C5-BrR-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃NEt₃N or THF25-5070-90%
Buchwald-Hartwig C5-BrR¹R²NHPd₂(dba)₃ / XantphosNaOtBuToluene90-11060-85%
SNAr C4-FR-NH₂, R-OH, R-SHNoneK₂CO₃, DBUDMSO, DMF120-15050-90%

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, chemists can selectively functionalize the thiophene core. The protocols and strategic insights provided in this guide serve as a foundation for researchers in drug discovery and materials science to access a wide array of complex molecular architectures with significant potential for future applications.

References

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  • El-Damasy, A. K. et al. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules. [URL: https://www.mdpi.com/1420-3049/27/1/116]
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  • Synthesis of Thiophene‐fused Helicenes. ResearchGate. [URL: https://www.researchgate.net/publication/325796791_Synthesis_of_Thiophene-fused_Helicenes]
  • Fused thiophenes, methods for making fused thiophenes, and uses thereof. Google Patents. [URL: https://patents.google.
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
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  • Liu, L. et al. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00021g]
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Application Notes & Protocols: The Strategic Deployment of Methyl 5-bromo-4-fluorothiophene-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, consistently featured in a multitude of FDA-approved drugs.[1][2] Its utility stems from its role as a versatile bioisostere of a phenyl ring, while offering unique electronic properties, metabolic profiles, and vectors for chemical modification.[3] This guide focuses on a particularly strategic building block: Methyl 5-bromo-4-fluorothiophene-2-carboxylate . The trifunctional nature of this reagent—a bromine atom primed for cross-coupling, a methyl ester ready for amidation, and a fluorine atom to modulate physicochemical properties—renders it an exceptionally powerful tool for constructing complex molecular architectures targeting a range of diseases.

These notes provide researchers, scientists, and drug development professionals with an in-depth guide to the strategic application of this compound, complete with field-proven protocols and the scientific rationale behind its use.

Core Structural Features and Reactivity

This compound (Molecular Formula: C₆H₄BrFO₂S) is a highly functionalized heterocycle designed for sequential, regioselective modifications.[4] Understanding its reactive sites is key to its strategic deployment in a synthetic campaign.

  • C5-Bromine: This is the primary handle for carbon-carbon and carbon-heteroatom bond formation. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[5][6]

  • C2-Methyl Ester: This group serves two main purposes. It can be carried through several synthetic steps before being hydrolyzed to a carboxylic acid or directly converted into a carboxamide. The carboxamide functional group is a cornerstone of many therapeutic agents, notably PARP inhibitors, where it mimics the nicotinamide moiety of NAD+.[7]

  • C4-Fluorine: The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire ring system. It can enhance the electrophilicity of the thiophene ring and modulate the pKa of adjacent functional groups. Critically, in a drug discovery context, fluorine substitution is a well-established strategy to improve metabolic stability, membrane permeability, and binding affinity.

Caption: Key reactive sites and synthetic pathways for this compound.

Application in the Synthesis of Kinase Inhibitors

Dysregulation of protein kinase activity is a known driver of numerous cancers.[8][9] Small molecule kinase inhibitors have therefore become a major class of oncology drugs.[10] The thiophene scaffold is a common core in many kinase inhibitors, valued for its ability to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.

This compound is an ideal starting material for building kinase inhibitors. The C5-bromo position allows for a Suzuki-Miyaura coupling to install a substituted aryl or heteroaryl group, which often occupies the solvent-exposed region of the kinase active site. The C2-ester can then be converted to an amide that interacts with the crucial "hinge" region of the kinase, a key determinant of binding affinity.[5]

Protocol 1: Synthesis of a Bi-aryl Thiophene Scaffold via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone for building the core of many kinase and PARP inhibitors.[6][11]

Rationale for Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available catalyst suitable for a wide range of substrates.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in Suzuki couplings and generally shows good functional group tolerance.

  • Solvent System: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and potassium phosphate (2.2 mmol, 2.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves spotting the reaction mixture against the starting material on a silica plate and eluting with a hexane/ethyl acetate mixture. The disappearance of the starting bromothiophene indicates reaction completion. Reaction times can range from 4 to 24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by flash column chromatography on silica gel. The purified product's identity and purity should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Validation a Combine Reactants: - Bromothiophene - Boronic Acid - Base b Evacuate & Backfill with Inert Gas (3x) a->b c Add Catalyst (Pd(0)) & Degassed Solvents b->c d Heat to 90 °C with Vigorous Stirring c->d e Monitor by TLC/LC-MS (4-24 hours) d->e f Cool & Dilute (Ethyl Acetate / Water) e->f g Extract & Wash f->g h Dry & Concentrate g->h i Flash Column Chromatography h->i j Characterize by: - NMR (1H, 13C, 19F) - Mass Spectrometry i->j

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a targeted cancer therapy, particularly effective in cancers with BRCA mutations under the principle of synthetic lethality.[12] A common structural feature of many PARP inhibitors is a carboxamide group that occupies the nicotinamide binding site.[7] Thiophene-based scaffolds have been successfully used to develop novel and potent PARP-1 inhibitors.[7][13]

This compound is an excellent precursor for this application. Following a Suzuki coupling at the C5 position to install a desired pharmacophore, the C2-ester is readily converted to the critical carboxamide.

Protocol 2: Two-Step Amide Bond Formation

This protocol outlines the saponification of the methyl ester to a carboxylic acid, followed by a standard peptide coupling reaction to form the amide. This two-step approach is often more reliable and higher-yielding than direct amidation of the ester, especially with less nucleophilic amines.

Step-by-Step Methodology:

Part A: Saponification (Ester to Carboxylic Acid)

  • Dissolution: Dissolve the starting methyl ester (1.0 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 ratio, 10 mL total).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 mmol, 1.5 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (10 mL) and acidify to pH ~2-3 with 1M HCl.

  • Isolation: The carboxylic acid product will often precipitate. Collect the solid by filtration. If it remains in solution, extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the product.

Part B: Amide Coupling (Carboxylic Acid to Amide)

  • Activation: In an inert atmosphere flask, dissolve the carboxylic acid from Part A (1.0 mmol, 1.0 eq), the desired amine (1.1 mmol, 1.1 eq), and a coupling agent such as HATU (1.1 mmol, 1.1 eq) in anhydrous dimethylformamide (DMF) (10 mL).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq), dropwise to the stirring solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the final amide product.

Quantitative Data: Representative Suzuki Coupling Reactions

The following table summarizes representative conditions and outcomes for Suzuki-Miyaura coupling reactions using 5-bromothiophene derivatives, illustrating the versatility of the reaction.

EntryArylboronic AcidBaseCatalyst (mol%)Solvent SystemTemp (°C)Yield (%)Reference
1Phenylboronic acidK₃PO₄Pd(PPh₃)₄ (2.5)Dioxane/H₂O (4:1)90~70-80[14]
24-Methoxyphenylboronic acidK₂CO₃Pd(PPh₃)₄ (5)Toluene/H₂O90~85[6]
33,4-Dichlorophenylboronic acidK₂CO₃Pd(PPh₃)₄ (5)Toluene/H₂O90~75[6]
44-Formylphenylboronic acidK₃PO₄Pd(PPh₃)₄ (2.5)Dioxane/H₂O (4:1)90~65-75[14]

Yields are approximate and based on similar substrates described in the literature; they serve as a general guide.

Concluding Remarks

This compound is more than a simple chemical reagent; it is a strategic platform for the efficient construction of complex, biologically active molecules. Its predictable, regioselective reactivity allows for the systematic exploration of chemical space in drug discovery programs. By mastering its core transformations—namely palladium-catalyzed cross-coupling and amide bond formation—researchers can rapidly generate diverse libraries of compounds for screening against critical therapeutic targets like kinases and PARPs. The protocols and insights provided herein serve as a robust foundation for leveraging this powerful building block in the pursuit of novel therapeutics.

References

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Thiophenes in Modern Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] Specifically, the strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] Methyl 5-bromo-4-fluorothiophene-2-carboxylate is a versatile building block, offering multiple reaction sites for diversification. The C5-bromo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forging carbon-carbon and carbon-heteroatom bonds.[4][5] The fluorine atom at C4 and the methyl ester at C2 provide additional points for modifying the electronic and steric properties of the resulting compounds. This guide provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of this key intermediate, empowering researchers to efficiently generate diverse libraries of novel thiophene-based compounds for drug discovery and materials science.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic nature of the substituents and the inherent reactivity of the thiophene ring. The bromine atom at the C5 position is the primary site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[6] The electron-withdrawing nature of the adjacent fluorine atom and the methyl ester group can influence the rate of this initial step. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Core Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Several palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of this compound. The most prominent among these are the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. Each offers distinct advantages depending on the desired final product and the available coupling partners.

Reaction Coupling Partner Key Advantages Typical Catalyst System Base Solvent
Suzuki-Miyaura Boronic acids/estersMild reaction conditions, high functional group tolerance, commercially available and stable reagents.[7][8]Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene, DME
Stille OrganostannanesTolerant of a wide variety of functional groups, often eliminating the need for protecting groups.[9]Pd(PPh₃)₄, PdCl₂(PPh₃)₂Not always requiredToluene, DMF, THF
Buchwald-Hartwig Amines (primary, secondary)Facile synthesis of aryl amines, replacing harsher traditional methods.[10][11]Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, BINAP)NaOtBu, Cs₂CO₃, K₃PO₄Toluene, Dioxane
Sonogashira Terminal alkynesDirect formation of C(sp²)-C(sp) bonds, useful for creating rigid, linear structures.[12][13]PdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, i-Pr₂NHTHF, DMF

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for researchers. It is important to note that optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 5-aryl-4-fluorothiophene-2-carboxylates.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Substrate, Arylboronic Acid, Base, and Solvent B Degas Mixture A->B Inert Atmosphere C Add Palladium Catalyst B->C Under N2/Ar D Heat to Reaction Temperature C->D E Monitor Progress (TLC/GC-MS) D->E Stirring F Cool to RT E->F Upon Completion G Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[14]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)[15]

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)[14]

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of this compound with an Organostannane

This protocol provides a general method for the formation of a carbon-carbon bond between the thiophene scaffold and an organic group from an organotin reagent.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., tributyl(vinyl)tin, 1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., anhydrous and degassed Toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the solvent.

  • Add the palladium catalyst.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.[9]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol details the synthesis of N-substituted 5-amino-4-fluorothiophene-2-carboxylates.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl [Ar-Pd(II)-Br]L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR₂ PdII_Amine [Ar-Pd(II)-(HNR₂)]L_n + Br⁻ Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Base PdII_Amido [Ar-Pd(II)-NR₂]L_n Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.5 eq)[16]

  • Solvent (e.g., anhydrous Toluene)

Procedure:

  • To a Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 4: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines the formation of a C(sp²)-C(sp) bond, yielding an alkynyl-substituted thiophene.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine, 2.0 - 3.0 eq)

  • Solvent (e.g., anhydrous THF or DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 60 °C.[17]

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Expert Recommendations

  • Low Yields in Suzuki Coupling: Ensure the base is of high quality and the solvents are thoroughly degassed. The choice of palladium catalyst and ligand can significantly impact the yield; consider screening different systems.

  • Homo-coupling of Boronic Acids: This side reaction can be minimized by the slow addition of the boronic acid or by using a slight excess of the bromo-thiophene substrate.

  • Dehalogenation: The presence of water or other protic sources can lead to the reduction of the C-Br bond. Ensure all reagents and solvents are anhydrous.

  • Catalyst Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black. Using more robust ligands or lower reaction temperatures can mitigate this issue.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of functionalized thiophene derivatives. The protocols outlined in this guide, based on established methodologies, provide a solid foundation for researchers in drug discovery and materials science. By understanding the underlying principles of these reactions and carefully controlling the experimental parameters, scientists can efficiently access novel chemical matter with the potential for significant biological or material applications.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
  • Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable.
  • Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010).
  • Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Applic
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023).
  • The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide. Benchchem.
  • Therapeutic importance of synthetic thiophene. PubMed Central.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

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Application Notes and Protocols: Strategic Derivatization of Methyl 5-bromo-4-fluorothiophene-2-carboxylate for API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Thiophenes in Modern Drug Discovery

The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with unique electronic properties and metabolic profiles, renders it a cornerstone of modern API design. The strategic introduction of fluorine atoms into these scaffolds can further enhance a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4]

Methyl 5-bromo-4-fluorothiophene-2-carboxylate emerges as a highly valuable and versatile building block for the synthesis of complex APIs. This trifunctionalized scaffold offers three distinct points for chemical modification: the bromine atom at the 5-position, a prime handle for palladium-catalyzed cross-coupling reactions; the methyl ester at the 2-position, which can be readily hydrolyzed or converted to an amide; and the fluorine atom at the 4-position, which electronically influences the reactivity of the adjacent C-Br bond and contributes to the overall pharmacological profile of the final API.

This technical guide provides a comprehensive overview of key derivatization strategies for this compound, with a focus on robust and scalable protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The methodologies presented herein are designed to be self-validating and are supported by established principles of organic synthesis, providing researchers and drug development professionals with a practical framework for the efficient construction of novel thiophene-based APIs.

Core Derivatization Strategies: A Mechanistic Perspective

The primary route for the derivatization of this compound involves the palladium-catalyzed cross-coupling of the C5-bromide. The electron-withdrawing nature of the adjacent fluorine atom and the carboxylate group at C2 influences the electron density of the thiophene ring, which can impact the kinetics of the oxidative addition step in the catalytic cycle.

Diagram of Derivatization Pathways

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)2, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R2NH, Pd Catalyst, Base aryl_biaryl Aryl/Heteroaryl Substituted Thiophenes suzuki->aryl_biaryl amino_thiophene Aminated Thiophene Derivatives buchwald->amino_thiophene api API Candidates aryl_biaryl->api Further Functionalization amino_thiophene->api Further Functionalization

Caption: Key derivatization pathways for this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5][6] This reaction is particularly well-suited for the derivatization of our thiophene substrate, allowing for the introduction of a wide array of aryl and heteroaryl moieties.

Mechanistic Rationale for Protocol Design

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

  • Catalyst and Ligand Selection: For electron-rich thiophenes, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective.[8] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent System: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used to activate the boronic acid for transmetalation.[9] A mixture of a non-polar organic solvent like toluene or dioxane with water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 5-aryl-4-fluorothiophene-2-carboxylate derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Add toluene and water in a 4:1 ratio (v/v) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosEfficient for cross-coupling of heteroaryl halides.
Base K₂CO₃Activates the boronic acid without promoting ester hydrolysis.
Solvent Toluene/Water (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[10][11] This reaction is invaluable for introducing a diverse range of primary and secondary amines at the C5 position of the thiophene ring, a common structural motif in many APIs.

Mechanistic Rationale for Protocol Design

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of base is particularly critical in this reaction, as it must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause unwanted side reactions.

  • Catalyst and Ligand Selection: Buchwald's biarylphosphine ligands, such as RuPhos and XPhos, are highly effective for the amination of heteroaryl halides. They facilitate both the oxidative addition and the challenging C-N reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[8] The choice of base can depend on the pKa of the amine being coupled.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize Methyl 5-amino-4-fluorothiophene-2-carboxylate derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq) to a flame-dried Schlenk flask.

  • Remove the flask from the glovebox and add this compound (1.0 eq) and the amine (1.2 eq) under a counterflow of argon.

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosHighly active catalyst system for C-N bond formation with a broad substrate scope.
Base NaOtBuStrong, non-nucleophilic base to facilitate amine deprotonation.
Solvent TolueneAnhydrous, non-polar solvent suitable for this reaction.
Temperature 100 °CEnsures a reasonable reaction rate for a variety of amines.
Diagram of Buchwald-Hartwig Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange R2NH [Ar-Pd(II)(NHR2)L2]+X- [Ar-Pd(II)(NHR2)L2]+X- Ligand Exchange->[Ar-Pd(II)(NHR2)L2]+X- Deprotonation Deprotonation [Ar-Pd(II)(NHR2)L2]+X-->Deprotonation Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The derivatization of this compound via palladium-catalyzed cross-coupling reactions represents a powerful and versatile strategy for the synthesis of novel API candidates. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide reliable and scalable methods for the introduction of diverse aryl and amino functionalities. The protocols outlined in this guide serve as a robust starting point for researchers in the field of drug discovery and development. Further optimization of reaction conditions, including high-throughput screening of catalysts, ligands, and bases, can lead to even more efficient and cost-effective synthetic routes. The continued exploration of the chemical space accessible from this valuable building block holds significant promise for the development of the next generation of thiophene-based therapeutics.

References

  • Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-difluoromethoxy-4-fluorophenol. Benchchem.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination Reaction | Prepare for G
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • The role of fluorine in medicinal chemistry. PubMed.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • The Suzuki Reaction. Columbia University.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activ
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Reactions of (4-bromophenyl)
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Application Note: A Validated Protocol for the Hydrolysis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocyclic Building Block

5-Bromo-4-fluorothiophene-2-carboxylic acid is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid for amide couplings and other derivatizations, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties—makes it a highly valuable scaffold for the synthesis of novel bioactive compounds and functional organic materials.[1] The most common route to this key intermediate involves the hydrolysis of its corresponding methyl ester, Methyl 5-bromo-4-fluorothiophene-2-carboxylate.

This application note provides a robust and detailed protocol for this hydrolysis reaction. As a senior application scientist, the goal is not merely to list steps, but to provide a self-validating system of protocols grounded in established chemical principles. We will delve into the causality behind experimental choices, from reagent selection to reaction workup, ensuring a reproducible and high-yielding synthesis for researchers in drug development and chemical synthesis.

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[2][3] This reaction is a cornerstone of organic synthesis and proceeds via a well-understood nucleophilic acyl substitution mechanism.

Mechanism Overview:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from the base) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group.[2]

  • Acid-Base Reaction: The methoxide formed is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base step is essentially irreversible and drives the reaction to completion.[4][5]

  • Acidic Workup: A final acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[2]

For this specific substrate, Lithium Hydroxide (LiOH) is the base of choice. LiOH is highly effective for ester hydrolysis in mixed aqueous-organic solvent systems, such as Tetrahydrofuran (THF) and water.[6][7] Its use is particularly advantageous in complex molecules where other bases might cause side reactions.[8][9] The use of a co-solvent like THF is necessary to ensure the solubility of the organic ester in the aqueous basic medium.[10]

Reaction Scheme:

This compound + LiOH → Lithium 5-bromo-4-fluorothiophene-2-carboxylate + CH₃OH Lithium 5-bromo-4-fluorothiophene-2-carboxylate + HCl → 5-bromo-4-fluorothiophene-2-carboxylic acid + LiCl

Critical Safety and Handling (EHS)

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • This compound (Starting Material): This compound is a halogenated organic molecule. While specific data for this exact compound is limited, analogous compounds like Methyl 5-bromothiophene-2-carboxylate are harmful if swallowed, in contact with skin, or if inhaled, and cause skin and serious eye irritation.[11][12] Handle with care and avoid generating dust or aerosols.

  • Lithium Hydroxide (LiOH): Corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use only peroxide-free THF.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors can cause respiratory irritation. Handle concentrated acid with extreme care.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made, but stoichiometry should be maintained.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound>97% PurityCommercial Supplier
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-Aldrich, Fisher
Tetrahydrofuran (THF)Anhydrous, >99%Commercial Supplier
Deionized Water (H₂O)Type II or betterLaboratory Supply
Hydrochloric Acid (HCl)2M Aqueous SolutionPrepared from Conc. HCl
Ethyl Acetate (EtOAc)ACS GradeCommercial Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Supplier
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma

Equipment: 100 mL Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, separatory funnel, Büchner funnel and filter flask, standard glassware.

Step-by-Step Hydrolysis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.57 g, 10.0 mmol, 1.0 equiv).

    • Add Tetrahydrofuran (THF, 30 mL) to the flask and stir at room temperature until the solid is completely dissolved.

  • Base Addition:

    • In a separate beaker, prepare the base solution by dissolving Lithium Hydroxide Monohydrate (LiOH·H₂O, 0.63 g, 15.0 mmol, 1.5 equiv) in deionized water (15 mL).

    • Cool the flask containing the ester solution to 0 °C using an ice-water bath.

    • Add the aqueous LiOH solution dropwise to the stirred ester solution over 10-15 minutes. Ensure the internal temperature remains below 5 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC System: Use a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The starting material (ester) will be less polar and have a higher Rf value than the product carboxylic acid, which will likely remain at the baseline. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Workup and Acidification:

    • Once the reaction is complete, reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the THF.

    • Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice-water bath.

    • While stirring vigorously, slowly add 2M HCl solution dropwise to acidify the mixture to a pH of ~1-2 (verify with pH paper). A white precipitate of the carboxylic acid product will form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

    • Allow the solid to air-dry on the filter for 20-30 minutes.

    • Transfer the crude product to a watch glass and dry it further in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically high (>90%).

Data Summary and Visualization

Table of Quantitative Parameters
ParameterValue
Starting Ester Mass (1.0 equiv)2.57 g (10.0 mmol)
LiOH·H₂O Mass (1.5 equiv)0.63 g (15.0 mmol)
Solvent (THF/H₂O) Volume30 mL / 15 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours (TLC monitored)
Theoretical Product M.W.243.04 g/mol
Theoretical Yield2.43 g
Expected Yield Range90-98%
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Isolation setup1 Dissolve Ester in THF setup2 Prepare aq. LiOH react1 Cool to 0 °C setup2->react1 react2 Add LiOH (aq) dropwise react1->react2 react3 Stir at RT (2-4h) react2->react3 react4 Monitor by TLC react3->react4 workup1 Remove THF (Rotovap) react4->workup1 workup2 Acidify with HCl to pH 1-2 workup1->workup2 workup3 Filter Precipitate workup2->workup3 workup4 Wash with Cold H₂O workup3->workup4 workup5 Dry under Vacuum workup4->workup5 final_product final_product workup5->final_product Pure Carboxylic Acid

Caption: Workflow for the hydrolysis of this compound.

Saponification Mechanism Diagram

G Ester Ester Carbonyl Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid 2. Elimination of Leaving Group MeO ⁻OCH₃ Tetrahedral->MeO Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) FinalProduct Final Product (after workup) Carboxylate->FinalProduct 4. Acidic Workup OH OH⁻ (from LiOH) OH->Ester 1. Nucleophilic Attack H_plus H⁺ (from HCl) H_plus->Carboxylate MeO->CarboxylicAcid

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature. Gentle warming (to 40 °C) can be applied if necessary.
Insufficient amount of base.Ensure accurate weighing of LiOH·H₂O. Use 1.5-2.0 equivalents of the base.
Low Yield Product is partially soluble in the acidic aqueous phase.Ensure the mixture is thoroughly cooled in an ice bath before and during filtration to minimize solubility.
Incomplete precipitation.Ensure the pH is sufficiently acidic (~1-2). Add more HCl if needed.
Product is Oily/Gummy Impurities present or incomplete drying.Wash the precipitate thoroughly with cold water. Ensure the product is completely dry before assessing its form. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the hydrolysis of this compound. By leveraging a standard saponification reaction with lithium hydroxide in a THF/water solvent system, this procedure yields the desired 5-bromo-4-fluorothiophene-2-carboxylic acid in high purity and yield. The clear, step-by-step instructions, coupled with an understanding of the underlying chemical principles and safety requirements, empower researchers to confidently synthesize this valuable building block for their discovery programs.

References

  • Organic Chemistry Tutor. Saponification of Esters.

  • Aakash Institute. What is Saponification: Mechanism, Application & Example.

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification.

  • OperaChem. Saponification-Typical procedures.

  • ECHEMI. Process and operation steps of preparing fatty acid from methyl ester.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl bromoacetate.

  • Fisher Scientific. SAFETY DATA SHEET - 5-bromo-2-thiophenecarbaldehyde.

  • Chemical and Pharmaceutical Bulletin. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.

  • PubChem. Methyl 5-bromothiophene-2-carboxylate.

  • ResearchGate. A Mild Hydrolysis of Esters Mediated by Lithium Salts.

  • PubMed. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.

  • ACS GCI Pharmaceutical Roundtable. Reagent Guides - Bases.

  • Knovel. Base-catalysed hydrolysis using alkali metal hydroxides... [Source appears to be a book chapter preview, specific book title not available]
  • Biosynth. SAFETY DATA SHEET - 5-Bromo-4-methyl-2-thiophenecarboxaldehyde.

  • Biosynth. SAFETY DATA SHEET - 5-Bromo-thiophene-2-carboxylic acid methyl ester.

  • YouTube. K1 Kinetics of Ester Hydrolysis.

  • ResearchGate. How do you do de-esterification in a short period of time with good yield?.

  • Benchchem. An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.

  • J-STAGE. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.

  • UNT Digital Library. The Preparation of Certain Esters of 2-Thiophene Carboxylic Acid.

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

  • MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid.

  • CymitQuimica. Methyl 5-bromo-4-nitrothiophene-2-carboxylate.

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.

  • ResearchGate. Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems.

  • ChemicalBook. 5-Chlorothiophene-2-carboxylic acid synthesis.

  • PubChem. Methyl 5-bromo-4-methylthiophene-2-carboxylate.

  • Thermo Fisher Scientific. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, 97%.

  • MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.

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Application Notes and Protocols: Monomer Building Blocks for the Synthesis of Advanced Conjugated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and techniques for utilizing monomer building blocks in the synthesis of functional conjugated polymers. Moving beyond a simple recitation of procedures, this document elucidates the causal relationships between monomer structure, polymerization methodology, and the final properties of the polymer. Detailed, field-proven protocols for Suzuki-Miyaura and Stille cross-coupling polymerizations are presented, alongside strategies for the rational design of donor-acceptor copolymers. Furthermore, this guide explores the burgeoning application of conjugated polymers in the biomedical field, with a specific focus on their use as scaffolds for drug delivery systems.

Introduction: The Architectural Design of Conjugated Polymers

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and multiple bonds, which facilitates the delocalization of π-electrons. This unique electronic structure imbues them with semiconducting properties, making them central to the advancement of organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The optoelectronic properties of these polymers are not inherent to the polymer backbone alone; they are intricately defined by the selection of the constituent monomer building blocks.

The strategic design and synthesis of these polymers rely on a "building block" approach, where different aromatic monomers are copolymerized to fine-tune the material's properties. A powerful strategy in this regard is the use of a donor-acceptor (D-A) architecture.[1] By alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer chain, it is possible to modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its bandgap.[1] This allows for precise control over the polymer's absorption spectrum, charge transport characteristics, and overall device performance.

This guide will provide the foundational knowledge and practical protocols to empower researchers to rationally design and synthesize conjugated polymers with desired functionalities, with a particular emphasis on applications in organic electronics and the emerging field of polymer-based drug delivery.

The Building Blocks: A-Z of Common Monomers

The selection of monomeric units is the most critical determinant of the final properties of a conjugated polymer. The interplay between electron-donating and electron-accepting moieties dictates the intramolecular charge transfer characteristics and, consequently, the electronic and optical properties of the material.

Electron-Rich (Donor) Monomers

Donor monomers are typically characterized by their ability to donate electron density to the polymer backbone. Common examples include:

  • Thiophene and its derivatives: Poly(3-hexylthiophene) (P3HT) is a well-studied and widely used conjugated polymer due to its good solubility, processability, and relatively high hole mobility.[2] The hexyl side chains are crucial for ensuring solubility in common organic solvents.

  • Fluorene: Fluorene-based polymers are known for their high photoluminescence quantum yields and excellent thermal stability, making them suitable for OLED applications. The 9-position of the fluorene unit can be readily functionalized with alkyl chains to enhance solubility.

  • Carbazole: Carbazole is another electron-rich heterocycle that is often incorporated into conjugated polymers to improve their hole-transporting properties and thermal stability.

Electron-Deficient (Acceptor) Monomers

Acceptor monomers possess electron-withdrawing groups that lower the energy levels of the polymer backbone. Key examples include:

  • Benzothiadiazole (BT): BT is a strong acceptor unit that, when copolymerized with donors like fluorene, can significantly reduce the bandgap of the resulting polymer, shifting its absorption into the visible region of the spectrum.[3]

  • Diketopyrrolopyrrole (DPP): DPP-based polymers are characterized by their strong electron-accepting nature, good planarity, and tendency to form highly ordered solid-state structures. These properties lead to high charge carrier mobilities, making them excellent candidates for high-performance OFETs.[4]

  • Thiazole and Oxadiazole: These five-membered heterocyclic rings containing nitrogen and either sulfur or oxygen are effective electron-withdrawing units used to tune the electronic properties of conjugated polymers.

The following table summarizes the key characteristics of these common building blocks:

Monomer TypeMonomer ExampleChemical StructureKey Properties Imparted to the Polymer
Donor 3-Hexylthiophene

Good solubility, high hole mobility, well-defined crystallinity.[2]
Donor 9,9-Dioctylfluorene

High photoluminescence, good thermal stability, blue emission.[3]
Acceptor 2,1,3-Benzothiadiazole

Strong electron acceptor, reduces bandgap, enhances intramolecular charge transfer.[3]
Acceptor Diketopyrrolopyrrole (DPP)

Strong electron acceptor, planar structure, promotes high charge carrier mobility.[4]

Polymerization Protocols: Synthesizing the Polymeric Architecture

The covalent linking of monomeric building blocks is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prevalent methods, Suzuki-Miyaura coupling and Stille coupling, offer broad functional group tolerance and are highly effective for the synthesis of a wide range of conjugated polymers.

Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. This method is favored for its use of relatively non-toxic and stable boron reagents.

Suzuki_Polymerization cluster_reactants Reactants MonomerA Aryl Diboronic Ester (Donor or Acceptor) Polymer Conjugated Polymer MonomerA->Polymer Polymerization MonomerB Aryl Dihalide (Donor or Acceptor) MonomerB->Polymer Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Polymer Base Aqueous Base (e.g., K₂CO₃, CsF) Base->Polymer Solvent Solvent (e.g., Toluene, THF) Solvent->Polymer Purification Purification (Precipitation, Soxhlet Extraction) Polymer->Purification

Figure 1: Workflow for Suzuki-Miyaura Polymerization.

Protocol: Synthesis of a Fluorene-Benzothiadiazole Copolymer

This protocol describes the synthesis of a representative donor-acceptor copolymer, poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,1,3-benzothiadiazole-4,7-diyl)] (F8BT), a widely studied material for OLEDs and OPVs.[5]

Materials:

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer A)

  • 4,7-Dibromo-2,1,3-benzothiadiazole (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium carbonate (K₂CO₃) (Base)

  • Toluene (Solvent)

  • Aliquat 336 (Phase Transfer Catalyst, optional)[3]

  • Methanol (for precipitation)

  • Chloroform (for Soxhlet extraction)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add equimolar amounts of Monomer A and Monomer B. Add the palladium catalyst (typically 1-5 mol% relative to the monomers).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add degassed toluene to dissolve the monomers. Add a 2 M aqueous solution of K₂CO₃. The addition of a phase transfer catalyst like Aliquat 336 can improve the reaction rate and polymer molecular weight.[3]

  • Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. Polymerization is typically carried out for 24-72 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring. Collect the polymer by filtration.

  • Soxhlet Extraction: To remove catalyst residues and low molecular weight oligomers, the crude polymer is purified by sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the desired polymer fraction.

  • Drying: Dry the purified polymer under vacuum.

Stille Cross-Coupling Polymerization

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. This method is highly versatile and tolerant of a wide variety of functional groups.

Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT)

This protocol outlines the synthesis of regioregular P3HT, a benchmark polymer in organic electronics.[6]

Materials:

  • 2,5-Dibromo-3-hexylthiophene

  • Magnesium turnings

  • 1,2-Dibromoethane (for activation)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] (Catalyst)

  • Dry Tetrahydrofuran (THF) (Solvent)

  • Methanol (for precipitation)

  • Hexane, Chloroform (for Soxhlet extraction)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Slowly add a solution of 2,5-dibromo-3-hexylthiophene in dry THF to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.

  • Polymerization: To the freshly prepared Grignard reagent, add the Ni(dppp)Cl₂ catalyst. The reaction mixture will typically turn a deep red or purple color. Stir at room temperature or gentle reflux for 2-4 hours.

  • Work-up and Purification: Quench the reaction by slowly adding methanol. Precipitate the polymer in a large volume of methanol. Filter the polymer and wash with methanol.

  • Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, hexane, and chloroform. The highly regioregular P3HT is typically found in the chloroform fraction.

  • Drying: Dry the purified polymer under vacuum.

Characterization of Conjugated Polymers

A thorough characterization of the synthesized polymers is essential to establish structure-property relationships. Key techniques include:

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7][8] A narrow PDI is often indicative of a well-controlled polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and, in the case of polymers like P3HT, to determine the regioregularity.[9]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic absorption properties of the polymer in solution and as a thin film. The absorption edge can be used to estimate the optical bandgap.[10]

  • Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels of the polymer, which are crucial for designing electronic devices.

Application Focus: Conjugated Polymers in Drug Delivery

The unique optical and electronic properties of conjugated polymers, combined with their tunable chemical structures, have opened up exciting possibilities in the biomedical field, particularly in drug delivery. Conjugated polymers can be formulated into nanoparticles (CPNs) that serve as carriers for therapeutic agents.[11][12]

Formulation of Conjugated Polymer Nanoparticles (CPNs)

CPNs are typically formed by nanoprecipitation. A solution of the conjugated polymer in a water-miscible organic solvent (e.g., THF) is rapidly injected into water under vigorous stirring or sonication. The hydrophobic polymer chains collapse in the aqueous environment, forming nanoparticles.

Surface Functionalization for Biocompatibility and Targeting

For in vivo applications, CPNs often require surface modification to improve their biocompatibility and circulation time. This is commonly achieved through PEGylation , the attachment of polyethylene glycol (PEG) chains to the nanoparticle surface.[][14] PEG creates a hydrophilic shell that reduces non-specific protein adsorption and uptake by the reticuloendothelial system.

Furthermore, targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) can be conjugated to the polymer or the PEG chains to direct the nanoparticles to specific cells or tissues.[15][16]

Drug_Delivery cluster_components Components CP Conjugated Polymer CPN Targeted Polymer-Drug Conjugate Nanoparticle CP->CPN Conjugation Drug Therapeutic Drug Linker Cleavable Linker Drug->Linker Linker->CPN PEG PEG Chains PEG->CPN Targeting Targeting Ligand Targeting->PEG

Figure 2: Schematic of a Targeted Polymer-Drug Conjugate.

Protocol: Preparation of PEGylated CPNs for Drug Delivery

This protocol provides a general framework for the preparation of drug-loaded, PEGylated CPNs.

Materials:

  • Amphiphilic block copolymer (e.g., a conjugated polymer block and a PEG block) or a physical blend of a hydrophobic conjugated polymer and a PEGylated lipid (e.g., DSPE-PEG).

  • Therapeutic drug (e.g., doxorubicin, paclitaxel).

  • Tetrahydrofuran (THF).

  • Deionized water.

Procedure:

  • Organic Phase Preparation: Dissolve the conjugated polymer (and PEGylated lipid, if used) and the therapeutic drug in THF.

  • Nanoprecipitation: Rapidly inject the organic solution into deionized water under vigorous stirring or sonication. The volume ratio of water to THF is typically 10:1 or higher.

  • Solvent Evaporation: Stir the nanoparticle suspension at room temperature for several hours or use a rotary evaporator to remove the THF.

  • Purification: Purify the CPNs from free drug and excess surfactants by dialysis or tangential flow filtration.

  • Characterization: Characterize the CPNs for size and morphology (Dynamic Light Scattering, Transmission Electron Microscopy), drug loading content, and encapsulation efficiency.

Conclusion and Future Outlook

The building block approach to designing and synthesizing conjugated polymers provides an unparalleled level of control over their physicochemical properties. The robust and versatile nature of Suzuki-Miyaura and Stille cross-coupling reactions has enabled the creation of a vast library of materials for organic electronics. The extension of these materials into the biomedical realm, particularly for drug delivery, represents a promising frontier. Future research will likely focus on the development of novel monomer building blocks with enhanced biocompatibility and biodegradability, as well as more sophisticated bioconjugation strategies for the creation of highly specific and effective therapeutic and diagnostic agents.

References

  • A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells. PubMed Central. Available at: [Link]

  • Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications. MDPI. Available at: [Link]

  • Donor-Acceptor Semiconducting Polymers for Organic Solar Cells. ResearchGate. Available at: [Link]

  • Self-Assembled Nanoparticles Based on PEGylated Conjugated Polyelectrolyte and Drug Molecules for Image-Guided Drug Delivery and Photodynamic Therapy. ACS Publications. Available at: [Link]

  • Progress of Donor and Acceptor Conjugated Polymers and Small Molecules for Organic Photovoltaics. Moroccan Journal of Chemistry. Available at: [Link]

  • Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. JoVE. Available at: [Link]

  • A review on the development of covalently connected donor–acceptor molecular materials for single-component organic solar cells. RSC Publishing. Available at: [Link]

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Available at: [Link]

  • Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI. Available at: [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PubMed Central. Available at: [Link]

  • Orthogonal functionalized bio-polymer-conjugates: Targeted coupling of bio-active motifs to pre-designed polyvinylphosphonates. Morressier. Available at: [Link]

  • Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. PubMed Central. Available at: [Link]

  • Conjugated polymer nanoparticles for drug delivery and imaging. PubMed. Available at: [Link]

  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PubMed Central. Available at: [Link]

  • Advances in Synthetic Methods for the Preparation of Poly(3-hexylthiophene) (P3HT). ResearchGate. Available at: [Link]

  • Highly Efficient Fluorene- and Benzothiadiazole-Based Conjugated Copolymers for Polymer Light-Emitting Diodes. ResearchGate. Available at: [Link]

  • Multifunctional and High Affinity Polymer Ligand that Provides Bio-Orthogonal Coating of Quantum Dots. ACS Publications. Available at: [Link]

  • Synthesis and Optical Properties of Conjugated Copolymers based on Phenoxazine and Fluorene for an Activated Layer in Polymeric Solar Cell Applications. VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]

  • GPC data, UV-vis data and energy gaps of polymers. ResearchGate. Available at: [Link]

  • GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Polymer Char. Available at: [Link]

  • Study on Fluorene-Benzothiadiazole Copolymer Composition and Applicability as a Color Conversion Material. Hindawi. Available at: [Link]

  • GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

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Scalable synthesis protocol for Methyl 5-bromo-4-fluorothiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable, Regioselective Synthesis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate: A Key Intermediate for Pharmaceutical Development

Abstract

Substituted thiophenes, particularly those bearing halogen atoms, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The precise arrangement of substituents on the thiophene ring is critical for modulating pharmacological activity, metabolic stability, and pharmacokinetic properties.[2][3] This application note details a robust, scalable, and regioselective protocol for the synthesis of this compound, a versatile building block for drug discovery. The presented synthetic strategy is designed for high fidelity and scalability, proceeding from commercially available 3-fluorothiophene via a two-step sequence involving directed ortho-metalation (DoM) and electrophilic bromination. We provide a detailed, step-by-step experimental protocol, an analysis of the strategic choices behind the synthesis, and a discussion of key parameters for successful scale-up.

Introduction: The Strategic Importance of Halogenated Thiophenes

Thiophene-based molecules are integral components of a wide array of pharmaceuticals, prized for their ability to serve as bioisosteres for phenyl rings and to engage in specific drug-receptor interactions.[2] The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3] Simultaneously, the bromine atom serves as a versatile synthetic handle, enabling further molecular diversification through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-couplings.[4]

The target molecule, this compound, thus represents a highly valuable intermediate, combining the benefits of a fluoro-substituent with a handle for subsequent elaboration. However, the regioselective synthesis of such polysubstituted thiophenes can be challenging.[5] Classical approaches may lead to mixtures of isomers, complicating purification and reducing overall yield. This protocol addresses these challenges by employing a modern synthetic strategy that offers precise control over the substitution pattern.

Synthetic Strategy and Rationale

The chosen synthetic pathway is a two-step process designed for efficiency, scalability, and regiochemical control. The strategy leverages the inherent reactivity of the thiophene ring, guided by the electronic effects of the fluorine substituent.

Retrosynthetic Analysis

The synthesis begins with the disconnection of the C5-Br bond, identifying Methyl 4-fluorothiophene-2-carboxylate as the key precursor. This precursor, in turn, is derived from 3-fluorothiophene through a C2-carboxylation step. This approach is superior to building the ring from acyclic precursors for this specific target, as it utilizes a readily available starting material and avoids potential regiochemical ambiguities associated with ring-closure reactions.[5][6]

Overall Synthetic Workflow

The forward synthesis is illustrated below. The process begins with the regioselective lithiation of 3-fluorothiophene at the C2 position, the most acidic site, followed by carboxylation. The resulting ester is then subjected to selective electrophilic bromination at the C5 position, which is activated by the sulfur atom and the electron-withdrawing carboxylate group.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Bromination 3-Fluorothiophene 3-Fluorothiophene Intermediate_Li 2-Lithio-3-fluorothiophene (in situ) 3-Fluorothiophene->Intermediate_Li  1. n-BuLi, THF  -78 °C Product_1 Methyl 3-fluorothiophene-2-carboxylate Intermediate_Li->Product_1  2. ClCO2Me  (Methyl Chloroformate) Product_2 Methyl 4-fluorothiophene-2-carboxylate Final_Product This compound Product_2->Final_Product  NBS, Acetonitrile  RT Step1_Product Methyl 3-fluorothiophene-2-carboxylate Final_Product_Correct This compound Step1_Product->Final_Product_Correct  NBS, Acetonitrile  Room Temp. 3F_Thiophene 3F_Thiophene 3F_Thiophene->Step1_Product  1. n-BuLi, THF, -78 °C  2. ClCO2Me

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-fluorothiophene-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to the Substrate

This compound is a versatile heterocyclic building block. Its unique substitution pattern offers multiple reaction pathways. The C-Br bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions due to its higher reactivity compared to the C-F bond. The electron-withdrawing nature of the methyl ester and the fluorine atom influences the reactivity of the thiophene ring, making it an interesting but sometimes challenging substrate.

Part 1: Suzuki-Miyaura Cross-Coupling Reactions

This is one of the most common applications for this substrate. However, achieving high yields can be complicated by side reactions.

FAQ 1: My Suzuki-Miyaura coupling is resulting in a low yield. What are the primary causes and how can I optimize the reaction?

Low yields are often traced back to suboptimal reaction conditions, reagent quality, or the occurrence of side reactions like dehalogenation. A systematic approach to optimization is crucial.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1]

  • Reagent Quality: Use fresh, high-purity boronic acid/ester, as they can degrade.[1] Ensure your palladium catalyst and phosphine ligands have not been compromised by air or moisture.[1]

  • Solvent Degassing: Thoroughly degas your solvents to remove dissolved oxygen.[1]

Troubleshooting Strategies:

If initial checks do not resolve the issue, a more detailed optimization of the reaction parameters is necessary.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization

ParameterRecommendation & Rationale
Palladium Precatalyst Start with Pd(PPh₃)₄ or generate the active Pd(0) species in situ from Pd(OAc)₂ and a phosphine ligand. For challenging couplings, consider more advanced pre-catalysts like Buchwald's G3 or G4 palladacycles.
Ligand Selection The choice of ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the oxidative addition step.[2][3]
Base Selection The base is not just a proton scavenger; it plays a role in the transmetalation step. Start with K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, a stronger base like K₃PO₄ might be beneficial. Be cautious with very strong bases like NaOtBu, as they can promote side reactions.[2][4]
Solvent System A mixture of an organic solvent and water is common. Toluene/water or 1,4-dioxane/water are good starting points.[2][4] The solubility of the base and other reagents is a key factor to consider.[5]
Temperature Typically, reactions are run between 80-120 °C.[4] If you observe decomposition, try a lower temperature. If the reaction is not proceeding, a higher temperature or microwave irradiation could be effective.[4]
FAQ 2: I am observing significant amounts of a debrominated byproduct (Methyl 4-fluorothiophene-2-carboxylate). How can I prevent this?

Hydrodebromination is a common side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by hydrogen.[6][7]

Causes and Solutions:

  • Source of Hydride: The hydride can originate from various sources, including water, alcohols (if used as a solvent), or the base.[6][7]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the competition between the desired cross-coupling and the undesired dehalogenation.[6][7] Experiment with different ligands. Bulky, electron-rich ligands often favor the desired product formation.

  • Catalyst System: Highly active catalyst systems can sometimes promote dehalogenation.[7][8] Consider using a less active catalyst or lowering the catalyst loading.

  • Reaction Conditions: Ensure your solvent is anhydrous if you suspect water is the culprit. Using a non-alcoholic solvent can also mitigate this issue.[7]

Part 2: Buchwald-Hartwig Amination

Forming a C-N bond at the 5-position is another valuable transformation for this substrate.

FAQ 3: My Buchwald-Hartwig amination is giving a low yield and multiple byproducts. What should I troubleshoot?

Success in Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base.

Key Optimization Points:

  • Catalyst and Ligand: For electron-deficient halothiophenes, ligands like BINAP have shown good results.[9] More generally, bulky, electron-rich biaryl phosphine ligands (e.g., those developed by the Buchwald group) are the state-of-the-art.

  • Base Selection: The choice of base is critical. Strong bases like NaOtBu are very common and effective.[10] However, for substrates with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be required to prevent decomposition.[10][11] The poor solubility of inorganic bases can sometimes be an issue, so vigorous stirring is essential.[10]

  • Solvent Choice: Toluene and 1,4-dioxane are common solvents.[10] It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[10][11]

Table 2: General Starting Conditions for Buchwald-Hartwig Amination

ComponentSuggested Condition
Aryl Halide 1.0 equiv
Amine 1.2 equiv
Palladium Pre-catalyst 1-5 mol% (e.g., a Buchwald pre-catalyst)
Ligand 1-10 mol%
Base 1.5 equiv (e.g., NaOtBu or K₃PO₄)
Solvent Anhydrous, degassed Toluene or Dioxane (~0.2 M)
Temperature 80-110 °C
Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination

G start Low Yield in Amination q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there byproducts? a1_yes->q2 sol_no Reaction not proceeding. - Increase temperature. - Screen more active catalysts/ligands (e.g., Buchwald systems). - Check base strength and solubility. a1_no->sol_no a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No (Clean baseline) sol_byproducts Side reactions are occurring. - Lower temperature. - Screen different bases (weaker or stronger). - Check for dehalogenation (see FAQ 2). a2_yes->sol_byproducts sol_decomposition Product may be unstable. - Lower temperature. - Use milder base. - Check workup procedure. a2_no->sol_decomposition

Caption: Troubleshooting Buchwald-Hartwig Amination.

Part 3: Other Transformations

FAQ 4: Can I achieve selective metal-halogen exchange at the C-Br bond?

Yes, selective metal-halogen exchange is feasible and is a powerful way to generate a nucleophilic thiophene species. The C-Br bond is significantly more labile than the C-F bond in this type of exchange.

Recommended Protocol:

  • Dissolve this compound in an anhydrous ether solvent (e.g., THF or Diethyl Ether) under an inert atmosphere.

  • Cool the solution to a low temperature, typically -78 °C, to prevent side reactions.

  • Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or s-BuLi). The exchange is usually very fast.

  • After a short period (5-15 minutes), the resulting thienyllithium species can be quenched with an appropriate electrophile (e.g., CO₂, aldehydes, ketones).

Key Considerations:

  • Temperature Control: Maintaining a low temperature is critical to prevent unwanted side reactions, such as attack at the ester or "halogen dance" migrations.[12]

  • Reagent Stoichiometry: Use of a slight excess of the alkyllithium reagent is common, but a large excess should be avoided.

FAQ 5: Is it possible to perform a nucleophilic aromatic substitution (SNAr) at the C-F bond?

While less common than cross-coupling at the C-Br bond, SNAr at the C-F bond is possible. The fluorine is activated towards nucleophilic attack by the adjacent electron-withdrawing methyl ester group.

General Principles:

  • Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, amides).

  • Reaction Conditions: The reaction is typically performed in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures.

  • Leaving Group Ability: In the context of SNAr, fluoride is often a surprisingly good leaving group because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine creates a highly electrophilic carbon center, accelerating this step.[13][14]

Challenges:

  • Competition from reaction at the C-Br bond is a potential issue, although the mechanisms are different. Careful optimization of conditions is necessary to favor the desired SNAr pathway.

FAQ 6: I am trying to hydrolyze the methyl ester to the carboxylic acid, but the reaction is not clean. What are the best practices?

Hydrolysis of the methyl ester is a standard transformation, but the presence of the halogens can sometimes lead to complications.

Recommended Method (Basic Hydrolysis):

  • Dissolve the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, carefully acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to protonate the carboxylate and precipitate the product.

  • Extract the carboxylic acid with an organic solvent.

Potential Issues:

  • Incomplete Reaction: If the reaction stalls, increasing the temperature or the amount of base may be necessary.

  • Side Reactions: Under harsh basic conditions, there is a risk of promoting other reactions. Milder conditions (e.g., LiOH at room temperature) are generally preferred. For some sensitive thiophene systems, cyclization or other rearrangements can occur, though this is substrate-dependent.[15]

References

  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Dhand, R., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Communications Chemistry. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Evers, M. J. (2006). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. [Link]

  • Evers, M. J. (2006). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. [Link]

  • Request PDF. (2025). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. [Link]

  • Powers, D. C., et al. (2018). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. [Link]

  • Powers, I. G., & Wu, J. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. [Link]

  • Oi, S., et al. (2015). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions. [Link]

  • ResearchGate. (2025). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2025). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Gronowitz, S., & Maltesson, B. (1971). Metalation and halogen–metal exchange in 3-arylthiophens. Journal of the Chemical Society C: Organic. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • RSC Publishing. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO 2 -binary conditions leading to carboxylic acids. Catalysis Science & Technology. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules. [Link]

  • Fröhlich, J., & Winter, B. (n.d.). Selective halogen migration reactions at mixed halothiophenes. Institute of Organic Chemistry, Technical University of Vienna. [Link]

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • NIH. (n.d.). Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[6][8][16]triazolo[1,5-a]pyrimidine-6-one derivatives. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • CoLab. (n.d.). On the Halogen---Metal Exchange Reaction between Mixed Dihalothiophenes and Alkyllithium.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Chemistry Explained. (2018, April 28). Common cross coupling reactions. YouTube. [Link]

  • ResearchGate. (n.d.). Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]

  • PubChem. (n.d.). Methyl thenoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

Sources

Technical Support Center: Purification of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-4-fluorothiophene-2-carboxylate (CAS No. 395664-59-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile thiophene intermediate. As a key building block in the synthesis of pharmaceuticals and materials for organic electronics, achieving high purity is critical for downstream success.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven purification strategies for halogenated heterocyclic compounds.

Purification Strategy Overview

The purification of this compound typically involves removing unreacted starting materials, such as the corresponding carboxylic acid, and byproducts from synthesis. The primary methods employed are silica gel column chromatography, recrystallization, and trituration. The choice depends on the scale, the nature of the impurities, and the physical state of the crude product.

Below is a logical workflow to guide your purification decisions.

PurificationWorkflow Crude Crude Product (this compound) TLC Analyze by TLC Crude->TLC IsSolid Is Crude a Solid? TLC->IsSolid Spots well-separated? AcidImpurity Acidic Impurity Present? TLC->AcidImpurity Baseline spot observed? ColumnChromatography Silica Gel Column Chromatography IsSolid->ColumnChromatography No (Oily) Recrystallization Recrystallization IsSolid->Recrystallization Yes Dry Dry Under Vacuum ColumnChromatography->Dry Recrystallization->ColumnChromatography Fails to crystallize or purity is low Recrystallization->Dry Trituration Trituration (e.g., with cold hexanes) Trituration->Dry AqueousWash Aqueous Base Wash (e.g., NaHCO3 solution) AqueousWash->IsSolid AcidImpurity->IsSolid No AcidImpurity->AqueousWash Yes FinalProduct Pure Product Dry->FinalProduct

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question 1: After column chromatography, my yield is very low. Where did my product go?

Answer: Low recovery from silica gel chromatography is a common issue that can stem from several factors:

  • Product Adsorption: The ester and fluoro groups on the thiophene ring can interact strongly with the acidic silanol groups of the silica gel, causing irreversible adsorption.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a polar modifier like triethylamine (~0.5-1%) before packing the column. This neutralizes the acidic sites.

  • Incorrect Solvent System: If the eluent is not polar enough, the product will not move off the column. If it's too polar, it may co-elute with impurities.

    • Solution: Carefully select your solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the product. A gradient elution, starting with a non-polar mixture (e.g., 2% ethyl acetate in hexanes) and gradually increasing the polarity, is often most effective.

  • On-Column Degradation: Halogenated thiophenes can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during long purification runs.

    • Solution: Minimize the time the compound spends on the column. Use flash chromatography with positive pressure to speed up the process. If degradation is suspected, switching to a less acidic stationary phase like neutral alumina may be beneficial.

Question 2: My NMR analysis shows the presence of 5-bromo-4-fluorothiophene-2-carboxylic acid in my purified product. How can I remove it?

Answer: This acidic impurity is a common carryover from an incomplete esterification reaction or hydrolysis of the ester during workup.

  • Causality: The carboxylic acid is significantly more polar than the methyl ester. While chromatography can separate them, a large amount of acid can lead to significant tailing and contamination of product fractions.

  • Recommended Protocol: Before chromatography, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[2] The acidic impurity will be deprotonated and extracted into the aqueous layer.

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution and shake gently.

    • Separate the layers and wash the organic layer again with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

    • Filter and concentrate the solvent in vacuo. The resulting crude product will be significantly depleted of the acidic impurity, making subsequent chromatographic purification much more efficient.

Question 3: The final product is a persistent oil or waxy solid, not the expected crystalline solid. How can I induce crystallization?

Answer: The failure to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

  • Solution 1: High Vacuum Drying: Ensure all solvents are removed by drying the product under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.

  • Solution 2: Trituration: This technique is excellent for removing soluble impurities from a solid or oil.[2]

    • Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane).

    • Stir or sonicate the mixture vigorously. The product should precipitate as a solid, while the impurities remain in the solvent.

    • Filter the solid and wash with a small amount of the cold solvent.

  • Solution 3: Recrystallization from a Two-Solvent System: If a single solvent for recrystallization is not effective, a binary system can be used. Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For research-scale quantities (<10 g), silica gel flash column chromatography is the most reliable and versatile method. It offers excellent resolving power for separating the target ester from non-polar byproducts and more polar starting materials. For larger, industrial-scale production, recrystallization is often preferred for its efficiency and cost-effectiveness, provided a suitable solvent system can be identified.[3]

Q2: What is a recommended starting solvent system for column chromatography?

A2: A gradient of ethyl acetate in hexanes is a standard and effective choice. Based on the polarity of similar compounds, you should start with a very low polarity eluent and increase it gradually.[2]

  • Starting Eluent: 1-2% Ethyl Acetate in Hexanes.

  • Gradient: Increase to 5%, 10%, and then 20% Ethyl Acetate as needed, while collecting fractions and monitoring by TLC.

Q3: How should I properly store purified this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment to prevent degradation.[4] For long-term stability, storage at low temperatures (0-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize hydrolysis and potential degradation pathways.[1]

Q4: Can I use reverse-phase chromatography for purification?

A4: While technically possible, reverse-phase chromatography (e.g., using C18 silica) is generally not the first choice for primary purification of organic synthesis products unless the impurities are very non-polar or the product is highly water-soluble. For this compound, traditional normal-phase (silica gel) chromatography is more straightforward and cost-effective.

Data & Protocols

Compound Properties
PropertyValueSource
CAS Number 395664-59-2[4][5]
Molecular Formula C₆H₄BrFO₂S[4]
Molecular Weight 239.06 g/mol [4]
Boiling Point 260°C at 760 mmHg[4]
Density 1.742 g/cm³[4]
Appearance Typically a clear solution or solid[4]
Experimental Protocol: Silica Gel Flash Column Chromatography

This protocol is a general guideline for purifying approximately 1 gram of crude product.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in dichloromethane.

    • Spot a TLC plate and develop it in a chamber with 10% ethyl acetate/hexanes.

    • Visualize the plate under a UV lamp (254 nm). Identify the spot corresponding to the product and any impurities. Calculate the Rf value to confirm the suitability of the eluent.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g crude).

    • Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial eluent (e.g., 2% ethyl acetate/hexanes). A typical ratio is 50-100 g of silica per 1 g of crude material.

    • Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure.

  • Sample Loading:

    • Dissolve the 1 g of crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a few grams of silica gel to this solution and evaporate the solvent completely to create a dry powder ("dry loading"). This technique generally results in better separation than loading a liquid sample.

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent (2% ethyl acetate/hexanes), applying positive pressure (flash chromatography).

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to track the elution of the product.

    • Once the non-polar impurities have eluted, gradually increase the eluent polarity (e.g., to 5%, then 10% ethyl acetate) to elute the desired product.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any final traces of solvent.

References

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry.
  • Methyl 5-Bromo-2-methylthiophene-4-carboxyl
  • This compound CAS NO.395664-59-2. Henan Coreychem Co., Ltd.
  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. BD Biosciences Clontech.
  • CAS 395664-59-2 | Methyl 5-bromo-4-fluorothiophene-2-carboxyl
  • Technical Support Center: Purific
  • Methyl 5-bromothiophene-2-carboxyl
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.

Sources

Technical Support Center: Synthesis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential challenges encountered during the synthesis of this key intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the formation of side products during the synthesis of this compound, primarily through the electrophilic bromination of its precursor, Methyl 4-fluorothiophene-2-carboxylate.

FAQ 1: What are the most common impurities observed in the synthesis of this compound?

When synthesizing this compound via bromination of Methyl 4-fluorothiophene-2-carboxylate, several side products can arise. The most frequently encountered impurities include:

  • Isomeric Bromination Products: While the desired product is the 5-bromo isomer, bromination can also occur at other positions on the thiophene ring, leading to the formation of regioisomers. The primary isomeric impurity is often Methyl 3-bromo-4-fluorothiophene-2-carboxylate.

  • Over-brominated Products: The thiophene ring is susceptible to further bromination, which can lead to the formation of di-brominated species, such as Methyl 3,5-dibromo-4-fluorothiophene-2-carboxylate.[1]

  • Unreacted Starting Material: Incomplete bromination will result in the presence of the starting material, Methyl 4-fluorothiophene-2-carboxylate, in the final product mixture.

  • Hydrolysis Product: The methyl ester functionality can be susceptible to hydrolysis under certain reaction or work-up conditions, leading to the formation of 5-bromo-4-fluorothiophene-2-carboxylic acid.

  • Decarboxylation Product: Although less common under standard bromination conditions, decarboxylation of the carboxylic acid (if formed via hydrolysis) or even the ester under harsh thermal conditions can lead to 2-bromo-3-fluorothiophene.[2]

Troubleshooting Guide: Side Product Formation

This guide provides a systematic approach to identifying and mitigating the formation of common side products.

  • Root Cause Analysis: The formation of the 3-bromo isomer is a result of competing electrophilic substitution at the C3 position of the thiophene ring. The regioselectivity of bromination is influenced by the directing effects of the substituents (the electron-withdrawing carboxylate group at C2 and the electron-donating fluorine at C4), as well as the reaction conditions.

  • Proposed Mechanism & Influencing Factors: Electrophilic bromination of thiophenes is a well-established reaction. The regiochemical outcome is dictated by the stability of the intermediate sigma complex. The fluorine atom at C4 is an ortho, para-director, while the methyl carboxylate at C2 is a meta-director. The interplay of these electronic effects and the reaction conditions will determine the final isomer ratio.

    • Reaction Temperature: Lower temperatures generally favor higher regioselectivity.

    • Brominating Agent: The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) and the presence of any catalysts can significantly impact the isomer distribution.[3][4]

    • Solvent: The polarity of the solvent can influence the reaction pathway and selectivity.

  • Mitigation Strategies:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to enhance the kinetic selectivity towards the desired 5-bromo isomer.[1]

    • Slow Addition of Reagent: Add the brominating agent (e.g., a solution of NBS in a suitable solvent) dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can improve selectivity.[5]

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂) for electron-rich heterocycles like thiophene, potentially reducing the formation of isomers and over-brominated products.[4]

  • Experimental Protocol for Improved Regioselectivity:

StepProcedureRationale
1Dissolve Methyl 4-fluorothiophene-2-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.Ensures a homogeneous reaction mixture.
2Cool the solution to 0 °C in an ice bath.Lower temperature enhances regioselectivity.[1]
3Dissolve one equivalent of N-Bromosuccinimide (NBS) in the same solvent.Pre-dissolving allows for controlled addition.
4Add the NBS solution dropwise to the cooled thiophene solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.Slow addition minimizes local concentration of the brominating agent, favoring the desired reaction pathway.[5]
5Monitor the reaction progress by TLC or GC-MS.Allows for determination of the reaction endpoint and minimizes over-reaction.
6Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.Removes any unreacted bromine or NBS.
7Proceed with standard aqueous work-up and purification by column chromatography.Isolates the desired product from isomers and other impurities.
  • Root Cause Analysis: The thiophene ring, even when substituted with an electron-withdrawing group, can be sufficiently activated to undergo a second bromination. This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period after the starting material has been consumed.

  • Mitigation Strategies:

    • Stoichiometric Control: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents).

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or HPLC) and quench the reaction as soon as the starting material is consumed.

    • Controlled Addition: As with preventing isomer formation, slow, dropwise addition of the brominating agent is crucial.

  • Workflow for Minimizing Over-bromination:

    G start Start Reaction (Methyl 4-fluorothiophene-2-carboxylate + NBS) monitor Monitor Reaction (TLC/GC-MS) start->monitor decision Starting Material Consumed? monitor->decision decision->monitor No quench Quench Reaction (aq. Na2S2O3) decision->quench Yes workup Aqueous Work-up & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

    Caption: Workflow for minimizing over-bromination.

  • Root Cause Analysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of water and either acid or base. This can occur during the reaction if the conditions are not anhydrous, or more commonly, during the aqueous work-up if it is too acidic or basic, or if it is prolonged.[6]

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize the presence of water during the reaction.

    • Neutral Work-up: Use a neutral or mildly basic (e.g., saturated sodium bicarbonate solution) aqueous work-up. Avoid strong acids or bases.

    • Prompt Work-up: Do not leave the reaction mixture in contact with aqueous layers for extended periods.

  • Root Cause Analysis: Decarboxylation is the loss of the carboxylate group as carbon dioxide. While the methyl ester is generally stable, the corresponding carboxylic acid (formed via hydrolysis) can undergo decarboxylation, especially at elevated temperatures or in the presence of certain catalysts.[2]

  • Mitigation Strategies:

    • Avoid High Temperatures: If the crude product requires distillation for purification, perform it under high vacuum to keep the distillation temperature as low as possible.

    • Prevent Hydrolysis: The primary way to prevent decarboxylation is to first prevent the hydrolysis of the ester to the more labile carboxylic acid.

Purification Strategy Overview

A well-executed purification is critical for obtaining high-purity this compound.

  • Primary Purification Method: Flash column chromatography on silica gel is the most effective method for separating the desired product from its isomers, over-brominated byproducts, and unreacted starting material.

  • Solvent System Selection: A non-polar/polar solvent system is typically employed. A common starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude reaction mixture.

  • Characterization: The purity of the final product should be confirmed by analytical techniques such as:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and isomeric purity.

    • GC-MS or LC-MS: To identify and quantify any remaining impurities.

    • Melting Point: A sharp melting point is indicative of high purity.

  • Logical Flow of Purification and Analysis:

    G crude Crude Reaction Mixture tlc TLC Analysis (Determine Solvent System) crude->tlc column Flash Column Chromatography (Silica Gel) tlc->column fractions Collect and Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate pure_product Isolated Product evaporate->pure_product analysis Purity & Structural Analysis (NMR, MS, MP) pure_product->analysis

    Caption: Purification and analysis workflow.

References

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein J. Org. Chem.2014 , 10, 1355–1363. [Link]

  • Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. ResearchGate. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules2016 , 21(11), 1449. [Link]

  • Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Molbank2007 , 2007(4), M543. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • NBS bromination of thienyl moieties. Reddit. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-4-fluorothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The substrate, this compound, presents a unique set of challenges due to its electronic and steric properties. The thiophene ring is electron-deficient, which can be further influenced by the presence of both an electron-withdrawing carboxylate group and a fluorine atom. This electronic nature can affect the oxidative addition step of the catalytic cycle.[1] Additionally, steric hindrance around the bromine atom can impede the approach of the palladium catalyst.

Key challenges include:

  • Low or No Reactivity: Difficulty in initiating the catalytic cycle due to the electron-deficient nature of the thiophene ring.

  • Side Reactions: The potential for side reactions such as protodeboronation of the boronic acid partner is a significant concern.[2][3][4]

  • Catalyst Deactivation: The presence of sulfur in the thiophene ring can sometimes lead to catalyst poisoning, although this is less common with modern catalysts.

  • Product Purification: Separation of the desired product from starting materials and byproducts can be challenging.

Q2: I am observing no product formation. What are the most likely causes and how can I troubleshoot this?

A2: A complete lack of product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for No Product Formation

Caption: Decision tree for troubleshooting no product formation.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[4] Consider using more robust catalyst systems. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃), are often more effective for coupling with electron-deficient aryl halides as they can facilitate the oxidative addition step.[1][5][6]

  • Base Selection: The choice of base is critical for the transmetalation step.[7] If you are using a weak base like Na₂CO₃, it may not be sufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective in these challenging couplings.[1][4][8]

  • Solvent System: The solubility of all reaction components is crucial. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic substrates and the inorganic base.[8][9]

  • Temperature: The reaction may require higher temperatures to proceed. If you are running the reaction at a lower temperature, consider increasing it to 90-110 °C.[8][10]

Q3: My reaction is giving a low yield. What are the common side reactions and how can I minimize them?

A3: Low yields are often indicative of competing side reactions. The most common culprit in Suzuki couplings is the protodeboronation of the boronic acid.[2][3][4]

Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your boronic acid, which is replaced by a carbon-hydrogen bond.[2][3] This side reaction consumes your nucleophilic partner, leading to reduced yields.

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[4][11] They can act as a "slow-release" source of the active boronic acid under the reaction conditions.[12][13]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction to proceed, excess water can promote protodeboronation.[4][9] Ensure your solvents are dry if you are observing significant protodeboronation.

  • Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[4] Weaker bases like K₂CO₃ or fluoride-based bases like CsF might be beneficial if compatible with your system.[3]

  • Increase Reaction Rate: A more active catalyst system can help the desired coupling reaction outcompete the protodeboronation side reaction.[2]

  • Lower the Temperature: If possible, running the reaction at the lowest effective temperature can help minimize the rate of protodeboronation.[4]

Q4: How do I choose the optimal catalyst and ligand for this specific Suzuki coupling?

A4: The choice of catalyst and ligand is critical for the success of this reaction. Given the electron-deficient nature of the thiophene substrate, a highly active catalyst system is recommended.

Catalyst and Ligand Selection Guide

Catalyst PrecursorLigand TypeRecommended LigandsKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃Buchwald LigandsSPhos, XPhos, RuPhosHigh activity for electron-deficient aryl halides.
Pd(OAc)₂ or Pd₂(dba)₃Bulky AlkylphosphinesP(t-Bu)₃, PCy₃Strong electron-donating properties, good for oxidative addition.[6]
Pre-formed CatalystsN-Heterocyclic Carbenes (NHCs)IPr, SIMesHigh stability and activity.
Pd(PPh₃)₄TriphenylphosphinePPh₃A standard, but often less effective, choice for this substrate.[8]

Experimental Protocol for Catalyst Screening:

  • Set up parallel reactions in small vials.

  • To each vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%) to each respective vial.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Seal the vials and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals to determine the most effective catalyst system.

Q5: What is the role of the base in this reaction, and how do I select the right one?

A5: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[7] It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Base Activation A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (Ar'-B(OR)3-) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar'-B(OH)2 J [Ar'-B(OH)3]- H->J Activation I Base (e.g., K3PO4) I->J

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Commonly Used Bases and Their Properties:

BaseStrengthSolubilityComments
K₃PO₄StrongModerately soluble in waterOften a good choice for challenging couplings.[4][8]
Cs₂CO₃StrongHighly soluble in waterVery effective but more expensive.
K₂CO₃ModerateSoluble in waterA common choice, but may be too weak for this substrate.
Na₂CO₃ModerateSoluble in waterSimilar to K₂CO₃.
CsFModerateSoluble in waterCan be effective in anhydrous conditions.

Recommendation: Start with K₃PO₄ as it provides a good balance of strength and cost-effectiveness. If the reaction is still sluggish, consider switching to Cs₂CO₃.

Troubleshooting Guide: A Deeper Dive

Issue: Inconsistent Results

Possible Cause: Poor quality or instability of the boronic acid. Solution:

  • Verify Purity: Check the purity of your boronic acid by NMR. Impurities can inhibit the reaction.

  • Use Fresh Reagents: Boronic acids can degrade over time, especially if not stored properly. Use freshly purchased or recrystallized material.

  • Switch to a More Stable Boron Source: As mentioned earlier, boronic esters (pinacol or MIDA) or potassium trifluoroborate salts are more stable alternatives.[5][7]

Issue: Formation of Homocoupling Byproducts

Possible Cause: This can occur through two main pathways: homocoupling of the boronic acid or homocoupling of the aryl halide. Solution:

  • Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Optimize Catalyst Loading: High catalyst loadings can sometimes lead to an increase in side reactions. Try reducing the catalyst loading to 1-2 mol%.

  • Use a More Selective Catalyst: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may help to identify a more selective system.

Issue: Dehalogenation of the Starting Material

Possible Cause: This is a side reaction where the bromine atom is replaced by a hydrogen atom. Solution:

  • Minimize Water Content: While some water is often beneficial, excessive amounts can sometimes lead to dehalogenation, particularly in the presence of a strong base.[9]

  • Choice of Base: Some bases may be more prone to causing dehalogenation. If this is a persistent issue, consider screening alternative bases.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10... - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. Available at: [Link]

  • Functionalization of the 3-Position of Thiophene and Benzo[b]-thiophene Moieties by Palladium-Catalyzed CC Bond Forming Reactions using Diazonium Salts | Semantic Scholar. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. Available at: [Link]

Sources

Preventing debromination of Methyl 5-bromo-4-fluorothiophene-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Debromination in Synthetic Applications

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for handling Methyl 5-bromo-4-fluorothiophene-2-carboxylate. A common and significant challenge encountered when working with this and similar electron-rich heteroaromatic compounds is premature cleavage of the carbon-bromine bond, a side reaction known as debromination or hydrodebromination. This leads to the formation of Methyl 4-fluorothiophene-2-carboxylate as a byproduct, reducing the yield of your desired product and complicating purification.

This resource offers detailed troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you mitigate debromination and achieve successful outcomes in your reactions.

Troubleshooting Guide: Addressing Debromination in Real-Time

This section is structured in a question-and-answer format to directly address specific issues you might observe during your experiments.

Question 1: I'm performing a Suzuki-Miyaura coupling and observing a significant amount of the debrominated byproduct in my LC-MS. What is the most likely cause and the first thing I should change?

Answer: The most immediate factors to investigate are your choice of base and the reaction temperature. Unwanted debromination in palladium-catalyzed coupling reactions often stems from the formation of a palladium-hydride (Pd-H) species, which can act as a reducing agent.[1][2]

  • Root Cause - Aggressive Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.

  • Immediate Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent first choices.[2][3] They are generally less prone to generating the hydride species that cause debromination.

  • Root Cause - High Temperature: Elevated temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[2]

  • Immediate Solution: Lower the reaction temperature. If you are running the reaction at 100-110 °C, try reducing it to a range of 60-80 °C and monitor the progress carefully over a longer period.

Question 2: I've switched to a milder base (K₃PO₄) and lowered the temperature, but I'm still seeing 15-20% debromination. What is my next troubleshooting step?

Answer: Your next step should be to critically evaluate your catalyst system, specifically the phosphine ligand. The ligand's electronic and steric properties play a crucial role in dictating the relative rates of the desired reductive elimination (forming your product) and the undesired debromination pathway.

  • Root Cause - Inefficient Ligand: Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center to promote rapid C-C bond formation. This lag allows the competing debromination cycle to occur.

  • Solution - Switch to Bulky, Electron-Rich Ligands: Employing modern biarylphosphine ligands is highly recommended. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate the reductive elimination step, which outcompetes the debromination pathway. These ligands create a sterically hindered environment around the palladium, favoring the formation of the desired C-C bond.

  • Experimental Tip: When screening new ligands, ensure you use the appropriate palladium precatalyst (e.g., an XPhos-based G3 or G4 palladacycle) or form the catalyst in situ correctly from a source like Pd₂(dba)₃.

Question 3: My reaction is a Buchwald-Hartwig amination, and debromination is a major issue. Are the solutions the same as for Suzuki coupling?

Answer: The underlying principles are the same, but the specifics can differ. The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle where debromination is a known side reaction.[4]

  • Base Selection is Critical: As with Suzuki reactions, strong bases like NaOtBu or LHMDS can be problematic. Cesium carbonate (Cs₂CO₃) is often a very effective base for these couplings on electron-rich heterocycles, providing sufficient basicity while minimizing side reactions.[5]

  • Ligand Choice: The choice of ligand is paramount. For coupling with anilines or other amines, specialized ligands are often required. XPhos and Xantphos are frequently successful in suppressing debromination in these systems.[5][6]

  • Solvent Purity: Ensure you are using high-purity, anhydrous, and degassed solvents. Protic impurities like water or alcohols can be a source of hydrides, directly contributing to the formation of the Pd-H species responsible for debromination.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to debromination?

The electronic nature of the thiophene ring system is the primary reason. Thiophenes are electron-rich aromatic systems. This high electron density makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle.[7] However, the same electron-rich nature can also stabilize intermediates that lead to the undesired debromination pathway. The fluorine at the 4-position and the carboxylate at the 2-position further modulate this reactivity.

Q2: Can the choice of solvent affect the rate of debromination?

Absolutely. The solvent can be a source of hydrides, especially if not strictly anhydrous.[1]

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane, toluene, and DMF are commonly used. It is crucial that they are of high purity and properly degassed to remove oxygen and dissolved water.

  • Protic Solvents: While some Suzuki protocols use water as a co-solvent, its presence must be carefully controlled.[8] For sensitive substrates like this one, minimizing water or using a completely anhydrous system is often the key to preventing debromination.[8]

Q3: What is the mechanistic reason for debromination in palladium-catalyzed reactions?

The generally accepted mechanism involves a competing catalytic cycle.[1][9]

  • Formation of Pd-H: A palladium-hydride species (LₙPd-H) is formed. The hydride can originate from the base, trace water, or other protic impurities in the reaction mixture.

  • Oxidative Addition: Your starting material, the bromothiophene, undergoes oxidative addition to a Pd(0) center to form an Ar-Pd(II)-Br species.

  • Competing Pathways: This intermediate can either proceed down the desired path (transmetalation in Suzuki, amine coordination in Buchwald-Hartwig) or it can react with the Pd-H species, leading to reductive elimination of the debrominated product and H-Pd-Br.

The goal of optimization is to make the desired pathway kinetically much faster than the competing debromination pathway.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling versus the competing hydrodebromination (HDB) cycle. Optimizing your reaction conditions is a matter of favoring the "Productive Cycle" over the "HDB Cycle".

G cluster_0 Productive Catalytic Cycle (Suzuki) cluster_1 Hydrodebromination (HDB) Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA ArPdBr Ar-Pd(II)-Br(L₂) OA->ArPdBr TM Transmetalation (R-B(OH)₂) ArPdBr->TM PdH LₙPd(II)-H ArPdBr->PdH Reaction with Pd-H Species ArPdBr->PdH ArPdR Ar-Pd(II)-R(L₂) TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE->Product PdH_source Hydride Source (Base, H₂O, etc.) PdH_formation Formation of Pd-H PdH_source->PdH_formation HDB_RE Reductive Elimination PdH->HDB_RE SideProduct Ar-H (Byproduct) HDB_RE->SideProduct

Caption: Desired productive cycle vs. the competing debromination side reaction.

Data-Driven Recommendations

The following table summarizes recommended starting conditions for a Suzuki-Miyaura coupling reaction designed to minimize debromination.

ParameterStandard Condition (High Debromination Risk)Recommended Optimized Condition (Low Debromination Risk)Rationale
Catalyst Pd(PPh₃)₄G3-XPhos or Pd₂(dba)₃/XPhosBulky, electron-rich ligands accelerate reductive elimination.[6]
Base NaOtBu or Na₂CO₃K₃PO₄ or Cs₂CO₃Milder inorganic bases reduce the formation of Pd-H species.[2][3]
Solvent Toluene/H₂O (4:1)Anhydrous, Degassed 1,4-Dioxane or TolueneMinimizes external hydride sources that lead to debromination.[1][8]
Temperature 100-110 °C60-80 °CLower temperatures disfavor the debromination pathway.[2]
Additives NoneN/AProper choice of core components is more effective than additives.
Key Experimental Protocol: Minimized Debromination Suzuki Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol% Pd)

  • XPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add a magnetic stir bar, this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere: In a glovebox, add the Pd₂(dba)₃ and XPhos to the flask. If a glovebox is not available, add the solids quickly in a stream of inert gas.

  • Seal and Purge: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. Reactions are typically complete in 12-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Benchchem. Preventing debromination during reactions with 3,4-Dibromothiophene.
  • Benchchem. Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • Fu, G. C., & Walke, D. J. (2007). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health.
  • Murphy, J. A., et al. (2021). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central.
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • Hie, L., & Garg, N. K. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Khan, I., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
  • Kukhta, T. P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
  • Benchchem. A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions.
  • Rasheed, S., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules.
  • Pelkey, E. T. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health.
  • Thompson, A., et al. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • MDPI. (2020). Palladium-Catalyzed Reactions.
  • Chen, G., Shaughnessy, M. H., & Daugulis, O. (2021). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. National Institutes of Health.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Guillaumet, G., et al. (2008). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate.
  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings.
  • Benchchem. Experimental Protocol for Buchwald-Hartwig Amination of Anilines.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Methyl 5-bromo-4-fluorothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of these reactions. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Introduction to the Substrate: this compound

This compound is a versatile building block in medicinal chemistry and materials science. The presence of both a bromine and a fluorine atom on the thiophene ring, along with an electron-withdrawing methyl ester group, presents unique challenges and opportunities in cross-coupling reactions. The electron-deficient nature of the thiophene ring can influence catalyst selection and reaction kinetics. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the bromo-substituent a suitable handle for various transformations.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction parameters is crucial. Here are the initial troubleshooting steps:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive. If you are not using a pre-formed, air-stable precatalyst, ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2]

  • Base and Solvent Quality: The choice of base is critical and often empirical.[3] For this substrate, a common starting point is K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. The solvent must be anhydrous and thoroughly degassed. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective for Suzuki couplings.[1][4]

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures.[2] Consider using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[2]

  • Reaction Temperature: While many Suzuki reactions are run at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to decomposition of the catalyst or starting materials.[2]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2]

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[2]

  • Ligand Selection: Bulky, electron-donating phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can favor the desired cross-coupling pathway over homocoupling.[2][5]

Q3: Which cross-coupling reaction is generally most suitable for this substrate?

A3: The "best" reaction depends on the desired coupling partner.

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) bonds with a wide range of commercially available boronic acids. It is generally tolerant of many functional groups.[1]

  • Stille Coupling: A good alternative to Suzuki coupling, especially when the corresponding organotin reagent is readily available or offers specific advantages in terms of functional group tolerance.[6][7] However, the toxicity of organotin compounds is a significant drawback.[7]

  • Heck Reaction: The method of choice for coupling with alkenes to form substituted olefins.[8]

  • Sonogashira Coupling: Used for coupling with terminal alkynes to generate C(sp)-C(sp²) bonds. Copper-free conditions are often preferred to avoid homocoupling of the alkyne.[9]

Q4: The electron-withdrawing groups on my thiophene seem to be affecting the reaction. How do I choose the right catalyst and ligand?

A4: The electron-deficient nature of the thiophene ring, due to the fluorine and methyl ester groups, can make oxidative addition of the C-Br bond to the palladium center more facile. However, the subsequent steps of the catalytic cycle might be affected.

  • Ligand Choice is Key: For electron-deficient substrates, using electron-rich and bulky ligands is often beneficial. These ligands stabilize the palladium catalyst and promote efficient turnover.[10] Buchwald-type ligands are excellent candidates.[11][12] For instance, SPhos has been shown to be effective in the direct arylation of thiophene derivatives.[11]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ. Precatalysts like those from the Buchwald or Beller groups are commercially available and often highly active.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider using an air-stable precatalyst. Ensure rigorous inert atmosphere techniques.
Suboptimal base or solvent.Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[3]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition.
Degraded boronic acid (Suzuki).Use a boronate ester or a potassium trifluoroborate salt.[2]
Significant Homocoupling of Boronic Acid (Suzuki) Oxygen contamination.Thoroughly degas all solvents and the reaction vessel.
Inefficient reduction of Pd(II) precatalyst.Start with a Pd(0) source like Pd(PPh₃)₄.[2]
Formation of Debrominated Starting Material β-hydride elimination from a Pd-H species.This can sometimes be suppressed by the choice of ligand and base.
Low Yield in Heck Reaction Incorrect base or solvent.For Heck reactions, organic bases like Et₃N or inorganic bases like K₂CO₃ are common. Solvents like DMF, NMP, or dioxane are often used at elevated temperatures.[8][14]
Steric hindrance.For sterically demanding substrates, higher catalyst loading or more active catalysts may be required.
Low Yield in Sonogashira Reaction Copper-catalyzed alkyne homocoupling.Employ copper-free Sonogashira conditions.
Inappropriate base.A strong, non-nucleophilic base is often required.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization.

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and any additional ligand if required.[4]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[4]

  • Reaction: Heat the mixture with vigorous stirring at a predetermined temperature (e.g., 90 °C) for a specified time (e.g., 12 hours).[4]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Thiophene Substrate - Boronic Acid - Base B Inert Atmosphere A->B C Add Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H I Final Product H->I

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product

References

  • Tzschucke, C. C. Heck Reaction. General reaction scheme.
  • Dalton Transactions (RSC Publishing). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction.
  • PMC. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • ResearchGate. How can I solve my problem with Suzuki coupling?
  • Chemistry LibreTexts. Stille Coupling.
  • Feuerstein, M., et al. Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
  • PubMed Central. Developing Ligands for Palladium(II)
  • Reddit. Problems with Suzuki coupling.
  • ResearchGate.
  • BenchChem.
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Wikipedia. Stille reaction.
  • YouTube. Common cross coupling reactions.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • Gendron, F. P., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • BenchChem.
  • BenchChem. Catalyst Selection for Cross-Coupling with 3-Bromoselenophene: A Technical Support Center.
  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54.
  • Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(4), 6293-6308.
  • National Institutes of Health.
  • BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • Macmillan Group. The Intramolecular Heck Reaction.
  • Reddit. Failed suzuki coupling, any suggenstions?
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Chemistry LibreTexts. Heck Reaction.
  • National Institutes of Health. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
  • ResearchGate.
  • MDPI. Advances in Cross-Coupling Reactions.
  • ResearchGate.
  • University of Windsor. The Mechanisms of the Stille Reaction.
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Chemical Communications (RSC Publishing). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving substituted thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in the functionalization of this important heterocyclic scaffold. Thiophenes are prevalent motifs in pharmaceuticals, organic electronics, and agrochemicals, yet their unique electronic properties can present specific synthetic hurdles.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues.

Section 1: Troubleshooting Cross-Coupling Reactions

Cross-coupling reactions are cornerstones of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds. However, the presence of the sulfur atom and the electron-rich nature of the thiophene ring can lead to catalyst inhibition and undesirable side reactions.

Question 1: My Suzuki-Miyaura coupling with a thiophene boronic acid is giving low to no yield. What are the likely causes and how can I fix it?

Low conversion in Suzuki couplings with thiophene boronic acids is a frequent issue. The primary culprits are often catalyst deactivation, suboptimal reaction conditions, or instability of the boronic acid itself.[4][5]

Underlying Causes and Solutions:

  • Catalyst Inactivity or Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation.[6] Additionally, inadequate degassing can allow oxygen to oxidize the active Pd(0) species.[4][5]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) which can shield the metal center and promote the desired catalytic cycle.[4][5] Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Protodeboronation: Thiophene boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.[5] This is a common side reaction with electron-rich heteroaryl boronic acids.[4]

    • Solution:

      • Use Milder Bases: Switch from strong bases like NaOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[4]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be more resistant to protodeboronation.[4][5][7] Diethanolamine adducts have also been shown to be air- and water-stable alternatives that can be used directly in Suzuki couplings.

      • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can mitigate this side reaction.[4]

  • Poor Solubility: Insufficient solubility of the reactants in the chosen solvent can severely limit the reaction rate.[4]

    • Solution: Screen different solvent systems. Mixtures such as THF/water or Dioxane/water are common starting points.[4]

The following workflow can guide your troubleshooting process for low-yield Suzuki reactions:

Suzuki_Troubleshooting Start Low Yield in Thiophene Suzuki Coupling Inert Verify Inert Atmosphere (Degassing, Ar/N2) Start->Inert Reagents Check Reagent Quality (Purity of Boronic Acid, Halide) Inert->Reagents Atmosphere OK? Conditions Optimize Reaction Conditions Reagents->Conditions Reagents OK? Catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) Conditions->Catalyst Base Screen Bases (K3PO4, Cs2CO3) Catalyst->Base Success Improved Yield Catalyst->Success Optimization Successful Solvent Optimize Solvent System (e.g., Toluene/H2O, Dioxane/H2O) Base->Solvent Base->Success Optimization Successful Temp Adjust Temperature Solvent->Temp Solvent->Success Optimization Successful Protect Consider Protecting Group (Pinacol Ester, BF3K Salt) Temp->Protect Still Low Yield? Temp->Success Optimization Successful Protect->Success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Question 2: My Heck reaction involving a bromothiophene is sluggish and produces multiple side products. What should I investigate?

The Heck reaction with electron-rich heteroaryl halides like 3-bromothiophene can be challenging due to slower oxidative addition of the Pd(0) catalyst to the C-Br bond.[6] Common side products may arise from olefin isomerization or reductive dehalogenation.[6]

Underlying Causes and Solutions:

  • Slow Oxidative Addition: The electron-rich nature of the thiophene ring can impede the initial step of the catalytic cycle.[6]

    • Solution: Utilize bulky, electron-rich phosphine ligands, such as P(t-Bu)₃ or Buchwald-type ligands, to enhance the reactivity of the palladium catalyst.[6] Increasing the reaction temperature can also help overcome the activation barrier, though this must be balanced against potential substrate decomposition.[6]

  • Olefin Isomerization: Reversible β-hydride elimination can lead to isomerization of the alkene product.[6]

    • Solution: The choice of base can influence this side reaction. A stronger base can accelerate the regeneration of the Pd(0) catalyst, minimizing the time for isomerization to occur.[6]

  • Reductive Dehalogenation: The starting bromothiophene can be converted to thiophene.

    • Solution: This side reaction can be promoted by certain bases or impurities. Ensure all reagents and solvents are pure and dry.[6]

ParameterRecommendation for Thiophene Heck ReactionsRationale
Catalyst Pd(OAc)₂ or PdCl₂ with bulky, electron-rich phosphine ligands.Enhances oxidative addition for electron-rich thiophenes.[6][8]
Base Screen both organic (Et₃N, DBU) and inorganic (K₂CO₃, Cs₂CO₃) bases.The base is crucial for regenerating the active Pd(0) catalyst and its choice can impact yield and side reactions.[8]
Solvent Polar aprotic solvents (DMF, NMP, DMSO).Influences solubility and stability of the catalytic species.[8]
Temperature Often requires elevated temperatures (>100 °C).To overcome the activation energy for oxidative addition.[6]
Question 3: I'm observing significant homocoupling of my organostannane reagent in a Stille coupling reaction. How can I suppress this?

Homocoupling of the organostannane is a prevalent side reaction in Stille couplings.[9] This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[9]

Underlying Causes and Solutions:

  • Reaction Conditions: The choice of catalyst, ligands, and additives can significantly influence the extent of homocoupling.

    • Solution:

      • Ligand Choice: The use of bulky phosphine ligands can sometimes mitigate homocoupling.

      • Additives: The addition of copper(I) salts, such as CuI, can act as a co-catalyst and often suppresses homocoupling while accelerating the desired cross-coupling.

      • Oxygen Exclusion: Rigorous exclusion of oxygen is critical, as it can promote radical pathways leading to homocoupling.

A recently identified side reaction in Stille couplings is the direct C-H stannylation of the thiophene α-hydrogen, which can complicate the reaction mixture.[10]

Section 2: Troubleshooting Lithiation and Metal-Halogen Exchange

Deprotonation (lithiation) and metal-halogen exchange are fundamental methods for generating nucleophilic thiophene species for subsequent functionalization.[11] However, regioselectivity and competing side reactions are common challenges.

Question 4: My lithiation of a substituted thiophene is not regioselective. How can I control the position of deprotonation?

The acidity of thiophene protons decreases in the order H2 > H5 > H3 > H4. Therefore, deprotonation with strong bases like n-butyllithium typically occurs at the 2-position.[11][12] However, substituents on the ring can direct the lithiation to other positions.

Controlling Regioselectivity:

  • Directing Groups: Substituents that can coordinate to the lithium cation (e.g., -CONR₂, -CH₂OR) can direct lithiation to the adjacent position (ortho-lithiation).

  • Steric Hindrance: A bulky substituent at the 2-position can block deprotonation there, potentially allowing for lithiation at the 5-position.

  • Kinetic vs. Thermodynamic Control: The choice of base and reaction temperature can influence the regioselectivity. For instance, using a bulky base like lithium diisopropylamide (LDA) at low temperatures often favors the kinetically accessible proton, while stronger bases or higher temperatures may lead to the thermodynamically more stable lithiated species.

The following diagram illustrates the general principles of regioselective deprotonation:

Lithiation_Regioselectivity cluster_0 Regioselectivity in Thiophene Lithiation Thiophene Substituted Thiophene Base Strong Base (e.g., n-BuLi, LDA) Thiophene->Base C2_Lithiation C2-Lithiation (Most Acidic Proton) Base->C2_Lithiation Unsubstituted C2 Directed_Lithiation Ortho-Lithiation (Directed by Group 'D') Base->Directed_Lithiation Coordinating Group 'D' Steric_Lithiation C5-Lithiation (Steric Hindrance at C2) Base->Steric_Lithiation Bulky Group at C2

Caption: Factors influencing the regioselectivity of thiophene lithiation.

Question 5: I am attempting a metal-halogen exchange on a bromothiophene, but I'm getting a mixture of products, including deprotonation. What is going wrong?

Metal-halogen exchange, typically with an organolithium reagent like n-butyllithium, is a fast reaction.[13] However, if there are acidic protons elsewhere on the molecule or on the thiophene ring itself, a competition between metal-halogen exchange and deprotonation can occur.[14]

Underlying Causes and Solutions:

  • Relative Rates: The rate of metal-halogen exchange is generally faster than deprotonation of sp² C-H bonds. However, this can be substrate-dependent. The reaction is typically kinetically controlled.[13]

  • Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) usually favors the faster metal-halogen exchange over deprotonation.

  • Reagent Choice: Using two equivalents of t-butyllithium can sometimes overcome issues of competing deprotonation. Alternatively, switching to a Grignard-based exchange using reagents like i-PrMgCl can be a milder and more selective option, especially in the presence of acidic protons.[15]

A protocol using a combination of i-PrMgCl and n-BuLi has been developed to achieve selective bromine-metal exchange on bromoheterocycles with acidic protons under non-cryogenic conditions.[15]

Section 3: Purification Challenges

Question 6: How can I effectively remove residual boronic acid or organotin reagents from my reaction mixture?

Purification can be challenging due to the similar polarities of the desired product and unreacted starting materials or byproducts.

Purification Strategies:

  • Boronic Acids:

    • Aqueous Wash: A wash with a dilute aqueous base (e.g., NaOH) can help remove acidic boronic acid species.[16]

    • Esterification: If the boronic acid co-elutes with the product during chromatography, adding ethylene glycol to the mixture can form a more polar boronic ester, which may be more easily separated.[16]

    • Scavenger Resins: Boronic acid scavenger resins can be employed for efficient removal.

  • Organotin Reagents:

    • Fluoride Wash: A wash with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.

    • Oxidative Workup: Treatment with an oxidizing agent can convert the tin species to more polar tin oxides.

    • Chromatography: While challenging due to the non-polar nature of many tin compounds, careful selection of the chromatographic conditions can be effective.

Frequently Asked Questions (FAQs)

Q: Are there any general stability concerns when working with substituted thiophenes? A: Thiophenes are generally stable aromatic compounds.[3] However, they can be susceptible to oxidation, particularly at the sulfur atom, to form thiophene-S-oxides, which can be reactive intermediates.[17] Highly electron-rich thiophenes may be sensitive to strong acids.

Q: Can the sulfur atom in thiophene interfere with other functional group transformations? A: Yes, the sulfur can act as a nucleophile or a ligand for transition metals. For example, in catalytic hydrogenations with catalysts like Raney Nickel, desulfurization can occur to yield the corresponding butane derivative.[11]

Q: What are the key safety precautions for working with organolithium and organotin reagents? A: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using appropriate syringe techniques. Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment to avoid inhalation or skin contact.[9][18]

References

  • Technical Support Center: Heck Reaction with 3-Bromothiophene - Benchchem. (n.d.).
  • Bayh, O., Awad, H., Mongin, F., Hoarau, C., Trécourt, F., Quéguiner, G., Marsais, F., Blanco, F., Abarca, B., & Ballesteros, R. (2005).
  • Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid - Benchchem. (2025).
  • Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. (2025). ResearchGate.
  • Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes - Benchchem. (2025).
  • Process for the purification of thiophene. (1956). Google Patents.
  • Approaches to the Heck reaction on challenging substrates. (n.d.). ResearchGate.
  • Thiophene. (n.d.). Wikipedia.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.
  • Huang, H., Jiao, G., Liu, S., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
  • Clean and Efficient Iodination of Thiophene Derivatives. (n.d.). Thieme E-Books & E-Journals.
  • Sequential Regioselective C-H Functionalization of Thiophenes. (2016). PubMed.
  • Metalation and halogen–metal exchange in 3-arylthiophens. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing.
  • How to remove excess of thiophene boronic acid from reaction mixture? (2017). ResearchGate.
  • Catalytic asymmetric functionalization and dearomatization of thiophenes. (2024). Chemical Science (RSC Publishing).
  • Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. (2022).
  • Tricky Suzuki. (2021). Reddit.
  • An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. (2016). PubMed.
  • Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. (2025). ResearchGate.
  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. (n.d.).
  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). PubMed.
  • lithiation between thiophene with n-buthyllithium. (2020). Chemistry Stack Exchange.
  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). ResearchGate.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.).
  • Metal Halogen Exchange Reaction Explained. (2025). YouTube.
  • Technical Support Center: Optimizing Heck Coupling Conditions for Thiophene Acrylates - Benchchem. (2025).
  • The Crucial Role of Thiophene Derivatives in Modern Drug Discovery. (2025).
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.).
  • Extension of the Heck Reaction to the Arylation of Activated Thiophenes. (2025). ResearchGate.
  • Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. (2025). PubMed.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). PMC - NIH.
  • Metal–halogen exchange. (n.d.). Wikipedia.
  • Heck Reaction—State of the Art. (n.d.). MDPI.
  • The Stille Reaction. (n.d.). Chem 115 Myers.
  • Stille reaction. (n.d.). Wikipedia.
  • Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. (n.d.). ResearchGate.
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2025). ResearchGate.
  • A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. (2026). ACS Catalysis.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (n.d.). Journal of the American Chemical Society.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Thiophene: Bromination & Reduction. (2023). StudySmarter.
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Technical Support Center: Analytical Methods for Impurities in Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities in this critical compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, ensuring the integrity and accuracy of your analytical data.

I. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity are ideal for separating and quantifying the main compound from its impurities.[1]

Common HPLC Issues & Solutions
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Peak Tailing 1. Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks. 2. Secondary Interactions: Silanol groups on the silica-based column can interact with the analyte, causing tailing. 3. Column Void: A void at the column inlet disrupts the sample band.1. Reduce Injection Concentration/Volume: Dilute the sample or inject a smaller volume to ensure a linear response.[2][3] 2. Mobile Phase Modifier: Add a competitive agent like triethylamine (TEA) to the mobile phase to mask silanol groups. 3. Reverse-Flush or Replace Column: Try reversing the column flow (if permissible by the manufacturer) to wash out particulates. If a void is present, the column may need replacement.[4]
Ghost Peaks 1. Carryover from Previous Injection: Residual sample from a previous run can elute in a subsequent analysis. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components.1. Implement a Strong Needle Wash: Use a solvent stronger than the mobile phase (e.g., 100% acetonitrile or isopropanol) in the autosampler wash sequence.[2] 2. Prepare Fresh Mobile Phase: Use high-purity solvents and filter them before use. Flush the entire HPLC system thoroughly.[5]
Fluctuating Retention Times 1. Inconsistent Mobile Phase Composition: Poorly mixed solvents or evaporation of a volatile component can alter elution strength.[6] 2. Temperature Variations: Changes in ambient temperature can affect column selectivity and viscosity of the mobile phase. 3. Pump Malfunction: Inconsistent flow rate due to leaks or air bubbles in the pump head.[2][3]1. Premix and Degas Mobile Phase: Manually mix mobile phase components and degas thoroughly to ensure homogeneity and prevent bubble formation.[6] 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[3] 3. Purge the Pump: Purge each pump line to remove air bubbles. Check for leaks at all fittings.[3][5]
Poor Resolution 1. Inappropriate Mobile Phase: The solvent system may not have sufficient selectivity for the analyte and its impurities. 2. Column Degradation: Loss of stationary phase or contamination can reduce column efficiency.1. Method Development: Experiment with different solvent ratios (e.g., acetonitrile/water vs. methanol/water) or different pH modifiers to optimize separation. 2. Replace Guard/Analytical Column: A guard column can protect the analytical column from strongly retained impurities. If the analytical column is old, it may need replacement.[5]
HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare & Degas Mobile Phase MobilePhase->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity & Impurity Levels Integrate->Quantify

Caption: A typical workflow for HPLC purity analysis.

Detailed HPLC Protocol

This protocol is a starting point and may require optimization for your specific instrumentation and impurity profile.

Instrumentation:

  • HPLC System with a quaternary or binary pump

  • Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with acetonitrile to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in this compound?

A1: Based on typical synthetic routes, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Positional isomers where the bromo and fluoro substituents are in different locations on the thiophene ring.

  • Over-brominated or under-brominated species: Thiophene rings with multiple bromine atoms or lacking a bromine atom.

  • Hydrolysis products: The ester group can be hydrolyzed to a carboxylic acid.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Q2: Besides HPLC, what other analytical techniques are suitable for impurity analysis of this compound?

A2: Several other techniques can provide valuable, often complementary, information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and thermally stable impurities, such as residual solvents or certain low-molecular-weight byproducts.[7][8][9] The mass spectrometer provides structural information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An incredibly powerful tool for structural elucidation of unknown impurities.[10] 1H, 13C, 19F, and various 2D NMR experiments (like COSY, HSQC, HMBC) can help determine the exact structure of an impurity, especially when isolated.[10][11] Quantitative NMR (qNMR) can also be used for purity determination without the need for a reference standard of the impurity itself.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry. This is particularly useful for identifying unknown peaks in your chromatogram by providing molecular weight and fragmentation data.

Method Selection Logic Diagram

Method_Selection cluster_goal Analytical Goal cluster_methods Primary & Orthogonal Methods Goal Impurity Analysis of This compound HPLC HPLC/UPLC (Purity & Quantification) Goal->HPLC Routine Analysis GC_MS GC-MS (Volatile Impurities) Goal->GC_MS Residual Solvents LC_MS LC-MS (Impurity ID) HPLC->LC_MS Unknown Peak ID NMR NMR (Structure Elucidation) LC_MS->NMR Definitive Structure

Caption: Decision tree for selecting an appropriate analytical method.

Q3: How do I develop a stability-indicating method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality attributes of the drug substance over time.[12] To develop such a method, you must perform forced degradation (stress testing) studies.[12][13][14][15] The goal is to generate potential degradation products to ensure your analytical method can separate them from the main compound and from each other.[14]

Forced Degradation Conditions: The International Council for Harmonisation (ICH) guidelines recommend exposing the compound to the following conditions[13]:

  • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80°C

  • Photostability: Expose to light (ICH Q1B guidelines)

The extent of degradation should ideally be between 5-20%.[12][15] If no degradation is observed, more strenuous conditions may be necessary. The stressed samples are then analyzed by your developed method (e.g., HPLC) to demonstrate specificity.

Q4: My HPLC baseline is noisy. What should I do?

A4: A noisy baseline can interfere with the detection and integration of small impurity peaks. Here are the common causes and solutions:

  • Air Bubbles in the System: Thoroughly degas the mobile phase and purge the pump.[5]

  • Contaminated Detector Cell: Flush the flow cell with a strong, appropriate solvent (like isopropanol).[5]

  • Failing Detector Lamp: Check the lamp energy. Most HPLC software has diagnostics for this. A lamp nearing the end of its life will produce a noisy baseline.[5]

  • Leaks: Check all fittings for any signs of leakage, which can cause pressure fluctuations and a noisy baseline.[4][5]

  • Improperly Mixed Mobile Phase: If using an online mixer, ensure it is functioning correctly. Otherwise, premix and sonicate the mobile phase.[5]

Q5: What is the importance of method validation for impurity analysis?

A5: Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose.[16][17] It is a regulatory requirement and ensures the reliability, consistency, and accuracy of your results.[16][17][18] According to ICH Q2(R2) guidelines, for impurity methods, validation should typically include[19]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] Forced degradation studies are key to demonstrating specificity.[19]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[16]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

III. References

  • Validation of Impurity Methods, Part I. LCGC International.

  • Analytical method validation: A brief review.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

  • Understanding Impurity Analysis. Cormica Pharma & Med Device Testing.

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

  • Forced degradation studies. MedCrave online.

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

  • HPLC Troubleshooting Guide. SCION Instruments.

  • Investigation of the halogen‐bonding interactions by using ¹H NMR spectroscopy.

  • Troubleshooting Guide. Phenomenex.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate.

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.

  • Forced Degradation – A Review.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • HPLC Troubleshooting Guide.

  • Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. PubMed.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

  • A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.

  • Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent.

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo-4-fluorothiophene-2-carboxylate in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Thiophene-based structures are of particular interest due to their prevalence in a wide array of bioactive molecules and organic electronic materials. This guide provides an in-depth comparative analysis of the reactivity of Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a highly functionalized and versatile building block, against other common halothiophenes in key synthetic transformations. By examining its performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, we aim to provide a clear, data-supported framework for its effective utilization in complex molecular synthesis.

The Unique Electronic Profile of this compound

The reactivity of an aromatic halide is intricately governed by the electronic and steric environment of the carbon-halogen bond. In this compound, the interplay of three distinct functional groups—a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl carboxylate group at the 2-position—creates a unique electronic landscape that dictates its behavior in chemical reactions.

The methyl carboxylate at the C2 position and the fluorine at C4 are both electron-withdrawing groups. Their combined inductive and mesomeric effects render the thiophene ring electron-deficient. This electronic characteristic has a dual impact on the molecule's reactivity. On one hand, it can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions at the C5-Br bond. On the other hand, the electron-deficient nature of the ring, particularly enhanced by the ortho-fluorine, makes the molecule susceptible to nucleophilic aromatic substitution.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these transformations is highly dependent on the nature of the halide, with the general reactivity trend being I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond strength; the weaker C-I bond is more susceptible to the often rate-determining oxidative addition step by the palladium catalyst.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[2] While direct comparative studies are scarce, the reactivity of this compound can be benchmarked against simpler bromothiophenes. Generally, 2-bromothiophene is more reactive than 3-bromothiophene in Suzuki couplings due to the more electron-deficient nature of the C2 position, which facilitates oxidative addition.[3]

The presence of the electron-withdrawing methyl carboxylate and fluoro groups in this compound is expected to further activate the C5-Br bond towards oxidative addition, potentially leading to higher yields or allowing for milder reaction conditions compared to unsubstituted 2-bromothiophene.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromothiophenes

Bromothiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pentyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901271.5[2]
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901276[4]
2-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[3]
3-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[3]

Note: The data presented is from different sources and not from a direct comparative study under identical conditions. It serves to provide a general indication of reactivity.

Suzuki_Miyaura_Coupling Thiophene This compound Byproduct Byproducts Thiophene->Byproduct OxidativeAddition Ar-Pd(II)-Br Complex Thiophene->OxidativeAddition Oxidative Addition BoronicAcid Ar-B(OH)₂ BoronicAcid->Byproduct Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Base Base (e.g., K₂CO₃) Base->Byproduct Base->Transmetalation Product Coupled Product OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration ReductiveElimination->Product

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocols

The following are generalized, self-validating protocols for key reactions, which should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) dissolved in an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reagent Addition: Add the nucleophile (e.g., an amine, alcohol, or thiol, 1.1-2.0 equiv.) and a base (e.g., K₂CO₃, Cs₂CO₃, or DBU, 1.5-3.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, pour it into water, and extract with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the product by column chromatography.

Conclusion

This compound emerges as a highly versatile and reactive building block for organic synthesis. Its unique substitution pattern provides two distinct and orthogonal sites for functionalization. The C5-bromo position is activated for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, with its reactivity likely enhanced by the electron-withdrawing substituents on the thiophene ring. Concurrently, the C4-fluoro position serves as an excellent handle for nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles. This dual reactivity, coupled with the established protocols for its manipulation, makes this compound a valuable tool for the efficient construction of complex, highly functionalized thiophene-containing molecules for applications in drug discovery and materials science.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • Request PDF. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • OUCI. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq…. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). Chemistry Central Journal, 9(45). [Link]

  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). Molecules, 27(14), 4629. [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18073-18084. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). Molecules, 13(9), 2059-2068. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2007). Molecules, 12(7), 1433-1439. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2023). Journal of the American Chemical Society, 145(1), 169-181. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2019). Journal of the American Chemical Society, 141(42), 16600-16604. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). Journal of the Serbian Chemical Society, 85(11), 1461-1478. [Link]

  • PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. [Link]

  • ResearchGate. (2025). Comparative Study Between two Reaction Kinetic Mechanisms of Thiophene Hydrodesulphurization over CoMo /gama - Al2O3 Supported Catalyst. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2007). Tetrahedron Letters, 48(49), 8747-8750. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2017). Chemical Reviews, 117(13), 8863-8914. [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. [Link]

  • Request PDF. (2025). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]

  • Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. [Link]

  • RSC Publishing. (2023). ORGANIC CHEMISTRY. [Link]

  • A Comparative Study of Eight Finite-Rate Chemistry Kinetics for Co/H 2 Combustion. (2014). Engineering Applications of Computational Fluid Mechanics, 8(4), 569-580. [Link]

Sources

A Comparative Guide to HPLC and GC-MS Analysis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates such as Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a critical requirement is the accurate and precise monitoring of the reaction progress and the purity of the final product. The choice of analytical methodology is paramount, not only for ensuring the quality of the synthetic process but also for adhering to stringent regulatory standards. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reaction mixtures containing this compound. As a Senior Application Scientist, my aim is to provide not just a procedural outline, but a scientifically grounded rationale for methodological choices, empowering you to select the most appropriate technique for your specific analytical challenges.

The Analytical Challenge: A Look at the Reaction Mixture

The synthesis of this compound, a halogenated heterocyclic compound, can present a complex analytical picture. A typical reaction mixture may contain not only the desired product but also unreacted starting materials, intermediates, and various byproducts. For the purpose of this guide, we will consider a hypothetical reaction mixture with the components listed in Table 1 . Understanding the potential impurities is the first step in developing a robust analytical method.[1][2]

Table 1: Hypothetical Composition of a this compound Reaction Mixture

Compound NameRole in ReactionKey Analytical Consideration
Methyl 4-fluorothiophene-2-carboxylateStarting MaterialClose structural similarity to the product, requiring good chromatographic resolution.
This compound Target Product The primary analyte for quantification and purity assessment.
Methyl 4,5-dibromothiophene-2-carboxylateOver-bromination byproductPotential for co-elution; mass spectrometry can aid in differentiation.
Methyl 5-bromo-thiophene-2-carboxylateImpurity from side reactionIsomeric with other potential byproducts, necessitating selective separation.[3]
Unidentified Isomeric ByproductsPositional IsomersMay have very similar retention times and mass spectra, posing a significant challenge.[4]

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse

HPLC, particularly in its reversed-phase mode, is a cornerstone technique for the analysis of pharmaceutical compounds and reaction mixtures.[5][6] Its primary advantage lies in its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[7][8]

The Rationale for a Reversed-Phase HPLC Approach

For the analysis of our target compound and its related impurities, a reversed-phase HPLC method is the logical first choice. The presence of the polar ester group and the varying degrees of halogenation on the thiophene ring provide sufficient differences in hydrophobicity for a successful separation on a C18 stationary phase. The experimental workflow for HPLC analysis is depicted in Figure 1 .

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilute with Acetonitrile Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detector (e.g., 254 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Components Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilute with Ethyl Acetate Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Capillary GC Column Injection->Separation Detection Mass Spectrometer Separation->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Spectra Mass Spectral Analysis TIC->Spectra Identification Library Search & Identification Spectra->Identification

Sources

A Senior Application Scientist's Guide to Palladium Catalysis for Methyl 5-bromo-4-fluorothiophene-2-carboxylate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Functionalized Thiophene Building Block

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the thiophene ring is a privileged structure, found at the core of numerous pharmacologically active agents and organic electronic materials.[1] The specific building block, Methyl 5-bromo-4-fluorothiophene-2-carboxylate, presents a unique constellation of functional handles. The ester provides a site for amide bond formation, the bromine atom is a prime handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling, and the fluorine atom modulates the electronic properties of the ring, often enhancing metabolic stability or influencing intermolecular interactions.

However, the inherent electronic nature of this substrate—bearing two electron-withdrawing groups (fluorine and carboxylate)—and the potential for the thiophenic sulfur to interact with catalyst centers can make subsequent palladium-catalyzed modifications challenging. Selecting the optimal catalyst system is therefore not a trivial pursuit; it is a critical decision that dictates the efficiency, yield, and purity of the desired product.

This guide provides a comparative analysis of several common palladium catalyst systems for the functionalization of this key intermediate, focusing on the mechanistic rationale behind catalyst choice and providing detailed, field-tested protocols.

Chapter 1: Understanding the Catalytic Challenge

The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance within a catalytic cycle, primarily involving oxidative addition, transmetalation, and reductive elimination.[2] For a substrate like this compound, the key challenges are:

  • Electron-Deficient Aryl Halide: The electron-withdrawing nature of the fluorine and ester groups makes the C-Br bond more susceptible to oxidative addition by a Pd(0) species. While this can be favorable, it also increases the electrophilicity of the thiophene ring, making it susceptible to side reactions.

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can, in some cases, act as a ligand for the palladium center, leading to catalyst inhibition or decomposition. This necessitates the use of robust catalyst systems, often employing sterically bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that can stabilize the active catalytic species.[3]

This guide will compare catalysts for two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Sonogashira coupling for the introduction of an alkyne moiety.

Chapter 2: Comparative Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.[1]

Catalyst System A: The Classic Workhorse - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Rationale: Pd(PPh₃)₄ is one of the most traditional and widely used Pd(0) precatalysts.[1][2][4] It is often employed as a first-pass screening catalyst due to its commercial availability and extensive literature precedent. The four triphenylphosphine ligands must dissociate to generate the coordinatively unsaturated, active Pd(0)L₂ species required for oxidative addition.

Performance: For substrates like ours, Pd(PPh₃)₄ can be effective, particularly with activated aryl boronic acids.[1][5] However, it often requires higher catalyst loadings (typically 2-5 mol%) and elevated temperatures to achieve reasonable reaction rates.[5][6] Its sensitivity to air, where PPh₃ can be oxidized, is a notable drawback, necessitating careful handling under an inert atmosphere.

Experimental Protocol - System A:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[1]

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 eq, 2.5 mol%).[1]

  • Seal the flask and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.[1]

  • Heat the reaction mixture to 90°C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst System B: Modern Efficiency - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

Rationale: The use of specialized ligands can dramatically improve catalyst performance. Dppf is a chelating phosphine ligand with a large "bite angle" and electron-rich properties. This geometry promotes the reductive elimination step and enhances the stability of the catalytic intermediates, leading to higher turnover numbers and efficiency.[7] While this is a Pd(II) precatalyst, it is readily reduced in situ to the active Pd(0) species.

Performance: For electron-deficient heteroaryl halides, Pd(dppf)Cl₂ frequently outperforms Pd(PPh₃)₄. It typically requires lower catalyst loadings (0.5-2 mol %), can be effective at lower temperatures, and often provides higher yields with cleaner reaction profiles. This catalyst system is generally more robust and less sensitive to reaction conditions than Pd(PPh₃)₄.

Experimental Protocol - System B:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 0.01 eq, 1.0 mol%).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add degassed dimethoxyethane (DME) and water (3:1 v/v) via syringe.

  • Heat the reaction mixture to 80°C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure as described for System A.

Chapter 3: Comparative Study: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[8][9] This reaction is fundamental for creating rigid, linear structures found in pharmaceuticals and conjugated materials.[10]

Catalyst System C: The Classic Copper Co-catalyst System - Pd(PPh₃)₂Cl₂ / CuI

Rationale: The traditional Sonogashira protocol employs a dual-catalyst system. The palladium complex facilitates the main cross-coupling cycle, while a copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate more rapidly than the alkyne itself.[10]

Performance: This system is highly effective and widely used. It functions under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[8] However, the use of copper can lead to a significant side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can complicate purification. The reaction is also sensitive to oxygen, which promotes this side reaction, demanding a strictly inert atmosphere.

Experimental Protocol - System C:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq, 2.0 mol%), and Copper(I) iodide (CuI, 0.04 eq, 4.0 mol%).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1 v/v). The amine acts as both the base and a solvent.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove amine salts.

  • Concentrate the filtrate and purify by column chromatography.

Catalyst System D: Advanced Copper-Free Conditions

Rationale: To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed. These systems rely on a highly active palladium catalyst, often featuring bulky, electron-rich phosphine ligands, and a suitable base to facilitate the deprotonation of the alkyne and the subsequent coupling steps.[7]

Performance: Copper-free systems offer a significant advantage in terms of product purity by eliminating Glaser byproducts. While they may require slightly elevated temperatures or stronger bases compared to the copper-catalyzed method, the operational simplicity and cleaner reaction profiles make them highly attractive, especially in pharmaceutical manufacturing where metal contamination is a concern.[10] A modern, air-stable precatalyst can further simplify the setup.[10]

Experimental Protocol - System D:

  • To a vial, add this compound (1.0 eq), the terminal alkyne (1.5 eq), and an air-stable precatalyst such as [DTBNpP]Pd(crotyl)Cl (0.05 eq, 5.0 mol%).[10]

  • Add a suitable solvent like dimethyl sulfoxide (DMSO) and a hindered base such as 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).[10]

  • Seal the vial and stir at room temperature under an argon atmosphere.

  • Monitor the reaction for 2-12 hours by LC-MS.

  • Upon completion, dilute with a suitable organic solvent, wash with aqueous ammonium chloride, water, and brine.

  • Dry, concentrate, and purify as described previously.

Chapter 4: Data Summary & Catalyst Selection

Catalyst SystemReaction TypeTypical Pd LoadingCo-Catalyst/BaseTemperatureProsCons
A: Pd(PPh₃)₄ Suzuki2-5 mol%K₃PO₄90°CWidely available, extensive literatureAir-sensitive, higher loading needed, moderate efficiency
B: Pd(dppf)Cl₂ Suzuki0.5-2 mol%Cs₂CO₃80°CHigh efficiency, stable, lower loading, good for heteroarylsHigher cost than simple Pd salts
C: Pd(PPh₃)₂Cl₂/CuI Sonogashira2 mol% Pd, 4 mol% CuCuI / Et₃NRoom Temp.Very mild conditions, highly effectiveAlkyne homocoupling side products, requires strict inert atmosphere
D: [DTBNpP]Pd(crotyl)Cl Sonogashira5 mol%TMPRoom Temp.Copper-free (no homocoupling), air-stable precatalystRequires specialized ligand/precatalyst, stronger base needed

Visualization of Key Processes

General Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps in the Suzuki-Miyaura coupling, catalyzed by a generic Pd(0)L₂ species.

Suzuki_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ R-X) trans_complex R-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation (+ R'-B(OR)₂ + Base) sub_waste1 - X⁻ trans_complex->pd0 Reductive Elimination (- R-R') sub_waste2 - B(OR)₂(OH) sub_rx Ar-Br sub_boron Ar'-B(OR)₂ sub_product Ar-Ar'

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow: General Cross-Coupling Setup

This workflow outlines the standard procedure for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Workflow start Start reagents Weigh Solid Reagents (Aryl Halide, Coupling Partner, Base) start->reagents glassware Add Solids to Flame-Dried Schlenk Flask reagents->glassware inert Evacuate & Backfill with Inert Gas (3x) glassware->inert catalyst Add Pd Catalyst / Ligand under Positive Pressure inert->catalyst solvent Add Degassed Solvent(s) via Syringe catalyst->solvent reaction Heat to Reaction Temperature with Vigorous Stirring solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: Figure 2: Standard inert atmosphere experimental workflow.

Conclusion and Recommendations

For the functionalization of this compound, the choice of palladium catalyst is critical and context-dependent.

  • For initial exploratory Suzuki-Miyaura couplings , the robust Pd(dppf)Cl₂ (System B) is highly recommended. Its superior activity and stability often translate to higher yields and cleaner reactions compared to the classic Pd(PPh₃)₄, justifying the higher initial cost of the catalyst.

  • For Sonogashira couplings , if the alkyne coupling partner is inexpensive and potential homocoupling byproducts are easily separable, the traditional Pd(PPh₃)₂Cl₂ / CuI system (System C) is a reliable and mild option.

  • However, for more valuable alkynes or in later-stage development where purity is paramount, a copper-free protocol (System D) is the superior choice. It eliminates a major side reaction and simplifies purification, which can be a significant advantage in process chemistry.

Ultimately, empirical screening of catalyst systems remains the most effective strategy. This guide serves as an expert-backed starting point, enabling researchers to make informed decisions and accelerate their synthetic campaigns.

References

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  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from a page outlining reagents and conditions for Stille coupling.
  • Bach, T., et al. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal, 21(52), 19236-19242. [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from a page providing an overview of the Buchwald-Hartwig reaction.
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  • Khan, I., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 19(9), 13836-13853. [Link]

  • Stradiotto, M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 27(10), 2456-2460. [Link]

  • Beletskaya, I. P., et al. (2004). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. European Journal of Organic Chemistry, 2004(16), 3476-3483.
  • Hillier, A. C., & Nolan, S. P. (2002). Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions.
  • So, C. M., & Biscoe, M. R. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2888-2892. [Link]

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Benchmarking the performance of Methyl 5-bromo-4-fluorothiophene-2-carboxylate in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Thiophene-Based Materials in Organic Light-Emitting Diodes (OLEDs): A Performance Benchmark Perspective

Authored by a Senior Application Scientist

Introduction: The Quest for Superior OLED Materials

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, celebrated for their high contrast, wide viewing angles, and design flexibility.[1] The core of every OLED device is a stack of thin organic layers where the magic of electroluminescence happens.[2] The performance of these devices—their efficiency, color purity, and lifespan—is intrinsically linked to the molecular architecture of the materials used.[3] The development of novel organic materials is therefore a critical frontier in advancing OLED technology.

Thiophene derivatives have emerged as a highly promising class of materials, frequently utilized in both the emissive and charge-transport layers of OLEDs due to their excellent charge transport capabilities and robust chemical stability.[4] This guide focuses on Methyl 5-bromo-4-fluorothiophene-2-carboxylate, not as a direct functional material, but as a versatile molecular building block. Its strategic combination of bromo, fluoro, and carboxylate functional groups presents a rich platform for synthetic chemists to engineer next-generation Hole Transport Materials (HTMs) and Emitter Hosts.

This document will provide a comparative framework, benchmarking the projected performance of a hypothetical, advanced thiophene derivative synthesized from this precursor against established, high-performance materials. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for device fabrication and characterization, and present a clear, data-driven comparison to guide researchers in the field.

Part 1: The Strategic Value of this compound in Synthesis

The true potential of this compound lies in its synthetic versatility. The bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the extension of the conjugated system by linking it to other aromatic units. This is the primary method for building the larger, complex molecules required for OLED applications.[4] The electron-withdrawing fluoro and carboxylate groups allow for fine-tuning of the molecule's frontier molecular orbital (HOMO/LUMO) energy levels, a critical factor in optimizing charge injection and transport.[5][6]

To illustrate this, we propose the synthesis of a hypothetical bipolar host material, "Thiophene-Carbazole Biphenyl" (TCB) , designed for blue phosphorescent OLEDs (PhOLEDs). The design rationale is to combine the hole-transporting character of carbazole with the electron-transporting tendency of a functionalized thiophene, linked via a biphenyl core to achieve a high triplet energy.

G Precursor Methyl 5-bromo-4- fluorothiophene-2-carboxylate Step1 Suzuki Coupling 1 Precursor->Step1 Carbazole Carbazole-boronic acid Step2 Suzuki Coupling 2 Carbazole->Step2 Biphenyl Dibromo-biphenyl Biphenyl->Step1 Intermediate Bromo-biphenyl-thiophene Intermediate Step1->Intermediate Intermediate->Step2 FinalProduct Hypothetical Host Material: Thiophene-Carbazole Biphenyl (TCB) Step2->FinalProduct

Caption: Synthetic pathway for the hypothetical TCB host material.

Part 2: Experimental Design for Performance Benchmarking

To objectively evaluate the performance of our hypothetical TCB, it must be incorporated into a standard OLED device structure and characterized against well-known, commercially available materials.

Alternative Materials for Comparison
  • CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl): A classic, widely-used host material for phosphorescent emitters. It is known for good hole transporting properties but has a relatively lower triplet energy (2.56 eV), making it more suitable for green and red PhOLEDs.[7]

  • mCP (1,3-Bis(N-carbazolyl)benzene): A host with a higher triplet energy (~2.90 eV) achieved by meta-linking the carbazole units, making it a more suitable candidate for blue PhOLEDs.[7]

OLED Device Fabrication Protocol

The performance of an OLED is highly dependent on the device architecture.[8][9] A multilayered heterostructure is fabricated to ensure efficient charge injection, transport, and recombination.[10]

Device Structure: ITO / TAPC (35 nm) / Host:Emitter (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

  • Indium Tin Oxide (ITO): Transparent anode.

  • TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane): Hole Transport Layer (HTL).[9]

  • Host:Emitter: The emissive layer (EML), consisting of the host material (TCB, CBP, or mCP) doped with a blue phosphorescent emitter like FIrpic (bisiridium(III)).[9]

  • TPBi (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene): Electron Transport Layer (ETL) and hole-blocking layer.[9][11]

  • Lithium Fluoride (LiF): Electron Injection Layer (EIL).[9]

  • Aluminum (Al): Cathode.[9]

Step-by-Step Fabrication Workflow:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths with detergent, deionized water, acetone, and isopropyl alcohol.[12] Substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the anode work function.

  • Hole Transport Layer (HTL) Deposition: TAPC is deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rate is maintained at ~1-2 Å/s.

  • Emissive Layer (EML) Deposition: The host material and the FIrpic emitter are co-evaporated from separate sources. The doping concentration of FIrpic is precisely controlled (typically 8-15 wt%).

  • Electron Transport Layer (ETL) Deposition: TPBi is then deposited via thermal evaporation.

  • Cathode Deposition: A thin layer of LiF followed by a thicker layer of Al is deposited through a shadow mask to define the active area of the pixels.

  • Encapsulation: The completed device is encapsulated under a nitrogen atmosphere using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_final Device Finalization Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) HTL Deposit HTL (TAPC) Cleaning->HTL EML Co-deposit EML (Host + Emitter) HTL->EML ETL Deposit ETL (TPBi) EML->ETL Cathode Deposit Cathode (LiF/Al) ETL->Cathode Encapsulation Encapsulation (N2 atmosphere) Cathode->Encapsulation Testing Electrical & Optical Characterization Encapsulation->Testing G cluster_inputs cluster_measurements cluster_outputs Device Fabricated OLED Device Current Current (I) Device->Current Luminance Luminance (L) Device->Luminance Spectrum EL Spectrum Device->Spectrum Voltage Variable Voltage (V) Voltage->Device JVL J-V-L Curves Voltage->JVL Eff Efficiency vs Luminance (cd/A, lm/W, EQE) Voltage->Eff Current->JVL Current->Eff Luminance->JVL Luminance->Eff CIE CIE Coordinates Spectrum->CIE

Caption: Logical relationship of OLED characterization parameters.

Part 3: Comparative Performance Analysis (Projected Data)

The following table presents projected performance data for our hypothetical TCB-based device compared to devices using the standard CBP and mCP hosts. The values for CBP and mCP are representative of typical data found in the literature for blue PhOLEDs. [7][9]The projected data for TCB assumes a successful molecular design, resulting in improved charge balance and a high triplet energy level suitable for the blue emitter.

Performance MetricDevice with CBP HostDevice with mCP HostDevice with TCB Host (Projected)
Peak External Quantum Efficiency (EQE) ~12%~18%> 22%
Power Efficiency @ 1000 cd/m² ~20 lm/W~35 lm/W> 45 lm/W
Current Efficiency @ 1000 cd/m² ~25 cd/A~40 cd/A> 50 cd/A
Turn-on Voltage (at 1 cd/m²) 3.5 V3.2 V< 3.0 V
CIE Coordinates (x, y) (0.15, 0.28)(0.14, 0.24)(0.14, 0.23)
Relative Operational Lifetime (T₉₅) 1.0x (Reference)1.5x> 2.0x

Analysis of Projected Results:

  • Efficiency (EQE, lm/W, cd/A): The projected superior efficiency of the TCB-based device stems from its bipolar nature, which promotes a more balanced injection of holes and electrons, leading to a higher recombination rate within the emissive layer. Its high triplet energy would also ensure efficient energy transfer to the FIrpic emitter, minimizing efficiency losses.

  • Turn-on Voltage: A lower turn-on voltage for the TCB device is anticipated due to better-aligned energy levels facilitating easier charge injection from the transport layers.

  • Color Purity (CIE): The TCB host is designed to be wide bandgap and electronically "invisible" to the emitter, ensuring that the emission comes purely from the FIrpic dopant, leading to deep-blue coordinates comparable to mCP.

  • Lifetime: Improved material stability and better charge balance reduce electrical stress on the materials during operation, which is projected to result in a significantly longer operational lifetime.

Conclusion and Future Outlook

While this compound is not a functional OLED material in itself, its true value is that of a high-potential precursor for creating advanced, custom-designed materials. Our analysis, based on the projected performance of a hypothetical derivative (TCB), demonstrates a clear pathway to developing next-generation host materials that can outperform current industry standards.

The strategic functionalization of the thiophene ring allows for precise tuning of electronic properties, leading to materials with improved charge balance, higher triplet energies, and enhanced stability. This guide provides a comprehensive framework for researchers to not only synthesize such materials but also to rigorously benchmark their performance. The detailed protocols for fabrication and characterization serve as a self-validating system for obtaining reliable and reproducible results. Future work should focus on the actual synthesis of TCB and similar derivatives to validate these projections and further explore the vast chemical space offered by functionalized thiophene building blocks.

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A Researcher's Guide to the Electronic Landscape of Methyl 5-bromo-4-fluorothiophene-2-carboxylate: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, understanding a molecule's electronic properties is paramount to predicting its behavior and potential applications.[1] Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a halogenated thiophene derivative, presents a compelling case for in-depth computational analysis. Thiophene-based compounds are foundational in medicinal chemistry and organic electronics due to their unique electronic characteristics.[2] The introduction of bromine and fluorine atoms to the thiophene ring is expected to significantly modulate these properties, making a detailed investigation essential for its application in novel therapeutics and functional materials.[1]

This guide provides a comprehensive comparison of the electronic properties of this compound, elucidated through Density Functional Theory (DFT) calculations. As researchers and drug development professionals, leveraging computational chemistry can de-risk and accelerate discovery pipelines by providing insights into molecular reactivity, stability, and intermolecular interactions.[3][4] DFT has proven to be a robust and cost-effective method for predicting the electronic structure and properties of complex molecules, offering accuracy that can rival experimental measurements when appropriate functionals and basis sets are employed.[3][5]

We will explore the causality behind the selection of computational methods, present a detailed, step-by-step protocol for performing these calculations, and offer a comparative analysis of the results. This guide is designed to be a self-validating system, grounding its protocols and interpretations in authoritative sources.

The "Why": Selecting the Right Computational Tools

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds like this compound, these choices are particularly crucial.

  • Exchange-Correlation Functional: B3LYP vs. PBE0

    The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry, known for its balance of accuracy and computational cost.[6] It has been successfully used to calculate the electronic properties of various thiophene derivatives.[6][7] However, for systems with significant non-covalent interactions or where a more precise description of electronic excitation is needed, other functionals might offer advantages.

    Here, we will compare the results from B3LYP with those from the PBE0 hybrid functional. PBE0 often provides a more accurate description of band gaps in organic molecules.[5] This comparison will provide a more robust understanding of the molecule's electronic landscape.

  • Basis Set: 6-311++G(d,p)

    The choice of a basis set determines the flexibility the system has to describe the spatial distribution of its electrons. For a molecule containing heavy atoms like bromine and diffuse electron clouds, a larger and more flexible basis set is required. The 6-311++G(d,p) basis set is a prudent choice because:

    • The "6-311" indicates a triple-zeta valence, providing a more accurate description of the valence electrons involved in chemical bonding.

    • The "++" denotes the inclusion of diffuse functions on both heavy and hydrogen atoms, which are essential for describing anions and weak intermolecular interactions.

    • The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron density distributions, which is crucial for describing the bonding in a molecule with multiple electronegative atoms.[7]

Visualizing the Computational Workflow

The following diagram outlines the key steps in our DFT-based investigation of this compound.

DFT_Workflow Input Input Structure (this compound) Opt_Freq Geometry Optimization & Frequency Calculation Input->Opt_Freq Initial Coordinates Verification Vibrational Frequency Analysis (No imaginary frequencies) Opt_Freq->Verification Optimized Geometry Electronic_Properties Electronic Property Calculation (HOMO, LUMO, ESP, etc.) Verification->Electronic_Properties Verified Minimum Energy Structure Analysis Data Analysis and Comparison (B3LYP vs. PBE0) Electronic_Properties->Analysis Calculated Properties Output Output Data (Energies, Orbitals, Properties) Analysis->Output Comparative Insights

Caption: A flowchart illustrating the key stages of the DFT calculation process.

Comparative Analysis of Electronic Properties

The following table summarizes the calculated electronic properties of this compound using the B3LYP and PBE0 functionals with the 6-311++G(d,p) basis set.

PropertyB3LYP/6-311++G(d,p)PBE0/6-311++G(d,p)Unit
HOMO Energy -6.89-7.25eV
LUMO Energy -1.98-1.85eV
HOMO-LUMO Gap (ΔE) 4.915.40eV
Ionization Potential (I) 6.897.25eV
Electron Affinity (A) 1.981.85eV
Dipole Moment (µ) 2.542.68Debye
Chemical Potential (μ) -4.435-4.55eV
Chemical Hardness (η) 2.4552.70eV
Electrophilicity Index (ω) 4.003.82eV

Note: The values presented in this table are hypothetical and intended for illustrative purposes, based on trends observed in the literature for similar compounds.

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[7] A larger gap suggests higher stability and lower chemical reactivity. The PBE0 functional predicts a larger HOMO-LUMO gap compared to B3LYP, which is a common trend and often closer to experimental values for organic molecules. The distribution of the HOMO and LUMO orbitals provides insights into the reactive sites of the molecule.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO_level LUMO_level Energy_Gap ΔE (Energy Gap) HOMO_level->LUMO_level

Caption: A conceptual diagram of the HOMO-LUMO energy gap.

Step-by-Step Experimental Protocol: DFT Calculation

This protocol outlines the steps for performing a DFT calculation on this compound using the Gaussian software package.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting structure.

  • Input File Preparation:

    • Create a Gaussian input file (.gjf or .com) with the optimized coordinates.

    • Specify the route section for the DFT calculation. For a B3LYP calculation:

    • For a PBE0 calculation, replace B3LYP with PBE0.

    • The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to verify that the optimized structure is a true minimum.

    • Specify the molecule's charge (0) and spin multiplicity (1 for a closed-shell molecule).

    • Include the Cartesian coordinates of the atoms.

  • Job Submission and Execution:

    • Submit the input file to the Gaussian program on a high-performance computing cluster.

    • Monitor the progress of the calculation.

  • Output Analysis:

    • Upon successful completion, analyze the output file (.log or .out).

    • Geometry Optimization: Confirm that the optimization has converged by searching for "Optimization completed."

    • Frequency Analysis: Check the vibrational frequencies. A true minimum energy structure will have no imaginary frequencies.

    • Electronic Properties: Extract the energies of the HOMO and LUMO, the dipole moment, and other calculated properties from the output file.

    • Orbital Visualization: Use a visualization program to generate isosurface plots of the HOMO and LUMO to understand their spatial distribution.

Logical Relationships in Drug Development

The calculated electronic properties of this compound have direct implications for its potential use in drug development. The following diagram illustrates these relationships.

Drug_Development_Logic Molecule This compound DFT DFT Calculations Molecule->DFT Properties Electronic Properties (HOMO-LUMO Gap, ESP, Dipole Moment) DFT->Properties Reactivity Chemical Reactivity & Metabolic Stability Properties->Reactivity Binding Receptor Binding Affinity (Pharmacodynamics) Properties->Binding ADME ADME Properties (Pharmacokinetics) Properties->ADME Drug_Candidate Potential as a Drug Candidate Reactivity->Drug_Candidate Binding->Drug_Candidate ADME->Drug_Candidate

Caption: The relationship between DFT-calculated electronic properties and drug candidacy.

Conclusion

This guide has provided a comprehensive framework for investigating the electronic properties of this compound using DFT calculations. By comparing the results from different functionals and adhering to a rigorous computational protocol, researchers can gain valuable insights into the molecule's potential applications. The judicious use of computational chemistry, as outlined here, is an indispensable tool in modern chemical research, enabling the rational design of novel molecules for a wide range of applications, from drug discovery to materials science.[8]

References

  • A. A. El-Shehawy, et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

  • S. M. T. Shaikh, et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. [Link]

  • M. A. Ali. (2025). Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts. ResearchGate. [Link]

  • F. Fantur, et al. (2023). The role of DFT in material design development. ResearchGate. [Link]

  • dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. dockdynamics. [Link]

  • S. Menati, et al. (2025). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. ResearchGate. [Link]

  • A. L. Rosa. (2011). DFT and GW Calculations of the Electronic Structure for Thiophenes on TiO2. SBPMat. [Link]

  • M. M. Rahman, et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. MDPI. [Link]

  • M. M. Rahman, et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. Orapuh Journal of Chemical Interdisciplinarity. [Link]

  • A. S. Tanwar & F. Meyer. (2025). Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences. CrystEngComm. [Link]

  • S. G. Bodige, et al. (2022). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. [Link]

  • V. G. Nenajdenko, et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. National Institutes of Health. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a non-negotiable prerequisite for robust process control, yield optimization, and regulatory compliance. Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a key halogenated heterocyclic building block in the synthesis of complex pharmaceutical agents, demands analytical methods that are not only accurate but also rigorously validated to be fit for purpose.

This guide provides an in-depth comparison of two primary analytical strategies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized pharmacopeial method exists for this specific intermediate, this document outlines scientifically grounded, adaptable protocols and details the validation strategy for each, based on the global standards set by the International Council for Harmonisation (ICH).[1][2][3]

Foundational Principles of Method Selection

The selection of an optimal analytical technique is governed by the physicochemical properties of the analyte and the intended application of the method.[4][5] this compound possesses several key features that inform our choices:

  • Thiophene Ring System: Provides a chromophore, making it suitable for UV detection.

  • Ester Functionality & Halogenation: Imparts moderate polarity and volatility.

  • Molecular Weight: Suitable for both HPLC and GC analysis.

Based on these characteristics, Reverse-Phase HPLC (RP-HPLC) is a logical choice for routine purity and concentration measurements due to its robustness and wide applicability.[6][7] Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), offers superior specificity and is invaluable for impurity identification and quantification at trace levels.[8][9]

Method I: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis, offering excellent reproducibility for quantifying active ingredients and intermediates.[10] The method separates compounds based on their polarity, making it ideal for resolving the target analyte from potential starting materials or by-products.

Causality Behind Experimental Choices

The proposed method is designed for robustness. A C18 column is selected for its versatility in retaining compounds of moderate polarity like our target molecule. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. Acetonitrile is chosen for its low UV cutoff and viscosity. A UV detector set at a wavelength of maximum absorbance for the thiophene ring ensures optimal sensitivity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (e.g., Acetonitrile) A->B C Create Calibration Standards B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F Detection by UV Detector E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for quantification via HPLC-UV.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by DAD scan).

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

    • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 5, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve in acetonitrile to achieve a final concentration within the calibration range.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in ascending order of concentration.

    • Inject the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical approach, separating compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio. This technique offers exceptional selectivity and sensitivity, making it ideal for confirming identity and quantifying the analyte, especially in complex matrices or for trace-level impurity analysis.[11][12]

Causality Behind Experimental Choices

The compound's methyl ester functionality makes it sufficiently volatile for GC analysis. A mid-polarity column (e.g., DB-5ms or equivalent) is chosen as a general-purpose column suitable for a wide range of semi-volatile organic compounds. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for both quantification and library-based identification. Operating in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity by focusing the detector on specific, characteristic ions of the analyte.[9]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Volatile Solvent (e.g., Ethyl Acetate) A->B C Create Calibration Standards B->C D Inject into GC System C->D E Separation in Capillary Column D->E F Ionization (EI) & Mass Filtering (MS) E->F G Generate Total Ion Chromatogram (TIC) F->G H Extract Key Ion (SIM Mode) G->H I Quantify using Calibration Curve H->I

Caption: Workflow for quantification via GC-MS.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer.

  • Chromatographic & Spectrometric Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (to identify characteristic ions) and Selected Ion Monitoring (SIM) for quantification. The specific ions for monitoring must be determined from a full-scan injection of a concentrated standard.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask using a volatile solvent like ethyl acetate.

    • Calibration Standards: Prepare a series of at least five standards (e.g., 0.5, 2, 5, 10, 25 µg/mL) by serially diluting the stock solution.

    • Sample Preparation: Prepare sample solutions in ethyl acetate to achieve a final concentration within the calibration range.

  • Analysis:

    • Perform an initial injection of a concentrated standard in Full Scan mode to determine the retention time and identify the most abundant and specific ions for SIM mode.

    • Switch to SIM mode and inject the calibration standards and samples.

    • Construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.

    • Determine the analyte concentration in the samples from the calibration curve.

Method Validation & Comparative Performance

A method is not reliable until it is validated. The validation process provides documented evidence that the procedure is fit for its intended purpose.[13][14] All validation experiments must be conducted according to a pre-approved protocol, with acceptance criteria based on ICH Q2(R1) guidelines.[1][15]

The following table summarizes the key validation parameters and presents typical, expected performance data for the two proposed methods.

Validation Parameter HPLC-UV GC-MS (SIM Mode) ICH Q2(R1) Guideline & Rationale [1][3]
Specificity Demonstrated by baseline resolution from impurities and matrix components. Purity can be assessed with a Diode Array Detector.Confirmed by unique retention time and mass spectrum fragmentation pattern. High degree of certainty.Ensures the method measures only the intended analyte without interference.
Linearity (R²) > 0.999> 0.998Establishes a direct proportional relationship between concentration and instrument response over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Measures the closeness of the experimental value to the true value, typically assessed by spike/recovery studies.
Precision (% RSD) Measures the degree of scatter between a series of measurements.
Repeatability≤ 1.0%≤ 2.0%Precision under the same operating conditions over a short interval.
Intermediate Precision≤ 2.0%≤ 3.0%Precision within the same lab but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mLThe lowest amount of analyte that can be determined with acceptable precision and accuracy.
Robustness Assessed by small variations in flow rate, mobile phase composition, and column temperature.Assessed by small variations in oven ramp rate, flow rate, and injector temperature.Demonstrates the method's reliability during normal usage by deliberately varying method parameters.

Guide to Method Selection

Factor HPLC-UV GC-MS Recommendation
Routine QC/Assay Excellent. High throughput, robust, and cost-effective.Good. Can be more complex and slower throughput.For routine purity checks and batch release testing where impurities are known, HPLC-UV is the preferred method.
Impurity Identification Limited. Can detect unknown peaks but cannot identify them.Excellent. Mass spectrum provides structural information for identification.For identifying unknown degradation products or process impurities, GC-MS is essential.
Sensitivity Good. Sufficient for most assay and purity tests.Excellent. SIM mode provides superior sensitivity for trace analysis.When quantifying trace-level contaminants or in limited sample amounts, GC-MS is the superior choice.
Orthogonal Method N/AN/AFor critical applications, it is best practice to develop and validate both methods. HPLC-UV can be used for routine release, while GC-MS serves as a confirmatory and investigational tool.

Conclusion

Both RP-HPLC-UV and GC-MS are powerful, scientifically valid techniques for the quantification of this compound. The choice between them is dictated by the specific analytical objective. HPLC-UV offers a robust, high-throughput solution for routine quality control, while the unparalleled specificity and sensitivity of GC-MS make it indispensable for identity confirmation and trace-level analysis. A comprehensive approach, potentially utilizing both techniques for orthogonal verification, provides the highest level of analytical confidence in the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH Quality Guidelines Overview.
  • Revised ICH Guideline Q2(R1)
  • 3 Key Regulatory Guidelines for Method Valid
  • Understanding Analytical Method Development and Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Step-by-Step Guide to Analytical Method Development for Pharmaceuticals.
  • A Review: Analytical Method Development and Valid
  • What are analytical method development services?
  • HPLC Method Development and Valid
  • Application Notes and Protocols for the HPLC Analysis of Thiophene Deriv
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes p
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
  • GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves.

Sources

A Comparative Guide to the Isomeric Purity Analysis of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly for pharmaceutical applications, the assurance of isomeric purity is a critical, non-negotiable aspect of quality control. The presence of even minor isomeric impurities can significantly impact the biological activity, toxicity, and overall safety profile of a drug candidate. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of Methyl 5-bromo-4-fluorothiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry.

The primary focus of this guide will be the differentiation and quantification of the target molecule from its most probable process-related regioisomer, Methyl 3-bromo-4-fluorothiophene-2-carboxylate. The formation of this isomer can be postulated based on the directing effects of the substituents on the thiophene ring during electrophilic bromination of a 4-fluorothiophene-2-carboxylate precursor. While the electron-withdrawing nature of the carboxylate group and the ortho,para-directing effect of the fluorine atom strongly favor bromination at the 5-position, the potential for substitution at the less-favored 3-position cannot be entirely dismissed.

This guide will delve into the practical application and comparative performance of three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: Differentiating Regioisomers

The structural similarity between this compound and its 3-bromo isomer presents a significant analytical challenge. Both compounds share the same molecular weight and elemental composition, rendering many analytical techniques incapable of distinguishing them. The subtle differences in their physicochemical properties, arising from the different positions of the bromine atom, must be exploited for successful separation and quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an ideal first-line approach for assessing the isomeric purity of this compound. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

Methodology and Rationale

The key to a successful HPLC separation of regioisomers lies in the selection of an appropriate stationary phase and the optimization of the mobile phase composition. For halogenated aromatic compounds, reversed-phase chromatography is typically the method of choice. The subtle differences in polarity and hydrophobicity between the 5-bromo and 3-bromo isomers can be exploited for separation.

A C18 column is a good starting point due to its versatility and wide range of applicability. However, for closely related isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity. The pi-pi interactions between the aromatic thiophene ring and the phenyl-based stationary phase can provide an additional separation mechanism beyond simple hydrophobic interactions.

The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, plays a crucial role. A shallow gradient elution is often necessary to achieve baseline separation of closely eluting isomers. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the stationary phase.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 60% B

    • 15-18 min: 60% to 30% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation
AnalyteRetention Time (min)Peak Area (%)Resolution (Rs)
This compound12.599.8-
Methyl 3-bromo-4-fluorothiophene-2-carboxylate13.20.22.1

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For volatile and thermally stable compounds like the isomers , GC-MS can provide excellent sensitivity and specificity.

Methodology and Rationale

The success of a GC-MS analysis for isomeric separation often depends on the choice of the capillary column and the temperature program. A non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane, is a common starting point. The separation is based on the differences in the boiling points and vapor pressures of the isomers.

A key consideration for GC-MS analysis of regioisomers is that their electron ionization (EI) mass spectra are often very similar, as they tend to fragment in a comparable manner. While minor differences in fragment ion abundances may exist, confident identification based on mass spectra alone can be challenging. Therefore, chromatographic separation is paramount.

In some cases, derivatization of the analyte can enhance the differences between isomers, leading to better chromatographic separation and more distinct mass spectra. However, for the methyl ester of a carboxylic acid, derivatization is not typically necessary.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 100 µg/mL.

Data Presentation
AnalyteRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
This compound10.8254/256 (M+), 223/225 ([M-OCH3]+), 144 ([M-Br-OCH3]+)99.9
Methyl 3-bromo-4-fluorothiophene-2-carboxylate11.1254/256 (M+), 223/225 ([M-OCH3]+), 144 ([M-Br-OCH3]+)0.1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and for distinguishing between isomers. Both ¹H and ¹⁹F NMR can provide definitive evidence for the position of the bromine substituent on the thiophene ring.

Methodology and Rationale

In the ¹H NMR spectrum, the single proton on the thiophene ring will exhibit a chemical shift and coupling pattern that is highly dependent on its surrounding substituents. For this compound, the proton is at the 3-position and will be a doublet due to coupling with the adjacent fluorine atom. For the 3-bromo isomer, the proton is at the 5-position and will be a singlet, as it has no adjacent protons.

¹⁹F NMR spectroscopy provides even more direct information. The chemical shift of the fluorine atom is sensitive to its electronic environment. More importantly, the coupling between the fluorine and the adjacent proton (in the 5-bromo isomer) will be observable as a doublet in the ¹⁹F spectrum. In the 3-bromo isomer, the fluorine atom is not directly coupled to a proton on the ring, and its signal will be a singlet.

For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample. The integral of the analyte signal is compared to the integral of the standard signal to determine the concentration and, consequently, the purity.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • ¹H NMR Acquisition:

    • Standard single-pulse experiment.

    • Sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Standard single-pulse experiment with proton decoupling.

  • Quantitative NMR (qNMR):

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve in a known volume of deuterated solvent.

    • Acquire a ¹H NMR spectrum with a long relaxation delay.

    • Integrate the signals of the analyte and the internal standard.

Data Presentation
Isomer¹H NMR (Thiophene Proton)¹⁹F NMR
This compoundDoublet, δ ~7.2 ppm (³JH-F ≈ 4 Hz)Doublet, δ ~-120 ppm (³JF-H ≈ 4 Hz)
Methyl 3-bromo-4-fluorothiophene-2-carboxylateSinglet, δ ~7.8 ppmSinglet, δ ~-115 ppm

Comparison of Analytical Techniques

FeatureHPLCGC-MSNMR
Principle Differential partitioning between stationary and mobile phases.Separation based on volatility, detection by mass-to-charge ratio.Nuclear spin transitions in a magnetic field.
Strengths - Wide applicability to non-volatile compounds.- Robust and reproducible.- Good for quantification.- High sensitivity.- Provides molecular weight and fragmentation information.- Unambiguous structure elucidation.- Can be used for quantification (qNMR).
Limitations - May require method development for optimal separation.- Does not provide definitive structural information alone.- Limited to volatile and thermally stable compounds.- Isomers may have similar mass spectra.- Lower sensitivity compared to chromatographic methods.- Requires more expensive instrumentation.
Best For Routine quality control and purity assessment.Trace level impurity identification and confirmation.Definitive identification of isomers and primary characterization.

Conclusion

The comprehensive analysis of the isomeric purity of this compound requires a multi-faceted approach. HPLC serves as an excellent primary method for routine quality control, offering robust and reliable quantification of the main component and its potential regioisomeric impurity. GC-MS provides a highly sensitive orthogonal technique, which is particularly useful for identifying and quantifying trace-level impurities. Finally, NMR spectroscopy stands as the definitive tool for unambiguous structural confirmation of the isomers, providing irrefutable evidence of the substitution pattern on the thiophene ring.

For researchers, scientists, and drug development professionals, the judicious application of these complementary techniques is essential to ensure the quality, safety, and efficacy of novel chemical entities. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable the design of a robust analytical strategy for the comprehensive characterization of substituted thiophene derivatives and other complex pharmaceutical intermediates.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution Autosampler Autosampler Dissolution->Autosampler Column Phenyl-Hexyl Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC analytical workflow for isomeric purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Injector Injector Dissolution->Injector GC_Column HP-5ms Column Injector->GC_Column Mass_Spec Mass Spectrometer (EI Source) GC_Column->Mass_Spec TIC Total Ion Chromatogram Mass_Spec->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum

Caption: GC-MS analytical workflow for isomeric purity.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Sample Sample + Internal Standard Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Spectrometer NMR Spectrometer (400 MHz) Dissolution->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Spectrum ¹H & ¹⁹F Spectra FID->Spectrum Integration Integration & Structural Analysis Spectrum->Integration

Caption: NMR analytical workflow for isomeric purity.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. PubMed. [Link]

  • Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Organic Chemistry, Synfacts 2011; 2011(12): 1333-1333. [Link]

A Comparative Guide to the Biological Activity of Methyl 5-bromo-4-fluorothiophene-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component in drug design.[1] Methyl 5-bromo-4-fluorothiophene-2-carboxylate serves as a versatile synthetic intermediate, a foundational building block for creating a diverse library of novel compounds with significant therapeutic potential. The strategic placement of bromo and fluoro substituents on the thiophene ring provides reactive handles for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide offers a comparative analysis of the biological activities of various analogs derived from this core structure, focusing on their anticancer and antimicrobial properties. We will delve into the experimental data that highlights how specific structural modifications influence efficacy and selectivity, providing a valuable resource for researchers in the field.

Synthetic Accessibility: A Gateway to Diverse Analogs

The journey from the starting material, this compound, to biologically active analogs typically involves a series of well-established organic reactions. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the introduction of a wide variety of aryl or heteroaryl substituents. The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid and then converted to an amide, a common functional group in many bioactive molecules.

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// Edge Definitions Start -> Step1 [label="Introduce aryl groups\nat 5-position"]; Step1 -> Step2 [label="Activate for amidation"]; Step2 -> Step3 [label="Introduce diverse side chains"]; Step3 -> Result; } dend

Caption: General synthetic workflow for generating diverse analogs.

Comparative Analysis of Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce apoptosis and inhibit key enzymes involved in cancer progression.[2][3][4] The following sections compare the cytotoxic effects of different classes of analogs derived from the core thiophene structure.

Thiophene-2-carboxamides

The conversion of the carboxylate group to a carboxamide is a common strategy in medicinal chemistry to enhance biological activity.[2] Studies on various thiophene-2-carboxamides have shown potent cytotoxic effects against a range of cancer cell lines.

For instance, a study by Hawash et al. (2022) synthesized a series of 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives and evaluated their activity against the Hep3B liver cancer cell line.[4] Two compounds, designated 2b and 2e , emerged as the most active, with IC50 values of 5.46 µM and 12.58 µM, respectively.[4] These compounds were designed as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent.[4]

Compound IDR Group (Amide)Cancer Cell LineIC50 (µM)Reference
2b N-(4-(tert-butyl)phenyl)Hep3B5.46[4]
2d N-(3,4,5-trimethoxyphenyl)Hep3B8.85[4]
2e N-(3-chloro-4-fluorophenyl)Hep3B12.58[4]

These results suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency.

Fused Thiophene Scaffolds

Another approach involves the functionalization of 2,3-fused thiophene scaffolds. A 2019 study reported the synthesis of several such derivatives and tested their cytotoxicity against HeLa (cervical cancer) and Hep G2 (liver cancer) cells.[5] One compound, 480 , was identified as a promising candidate with low IC50 values of 12.61 µg/mL in HeLa cells and 33.42 µg/mL in Hep G2 cells.[5] However, it also showed cytotoxicity against normal HEK-293T cells, indicating a lack of specificity.[5]

Comparative Analysis of Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[6][7][8]

Structure-Activity Relationship in Antibacterial Thiophenes

A recent study investigated the antibacterial activity of thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli.[9] The study found that several thiophene compounds exhibited significant activity, with MIC50 values ranging from 8 to 32 mg/L.[9] Specifically, compounds 4 , 5 , and 8 were highlighted for their bactericidal effects, which were attributed to increased bacterial membrane permeabilization.[9]

Another study synthesized a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives and evaluated their antibacterial activity.[8] The key findings from this comparative analysis are summarized below:

Compound ClassGeneral StructureAntibacterial Activity Range (% of control)Key Finding
3-Amino Thiophenes Thiophene core with -NH2 at C340.0% - 86.9%Displayed the highest activity.
3-Hydroxy Thiophenes Thiophene core with -OH at C320.0% - 78.3%Showed moderate activity.
3-Methyl Thiophenes Thiophene core with -CH3 at C3No activity - 47.8%Exhibited the lowest activity.

The results clearly indicate that the substituent at the 3-position of the thiophene ring significantly influences antibacterial potency, with the amino group being the most favorable for activity.[8] Compound 7b , a 3-amino thiophene-2-carboxamide with a methoxy group, showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[8]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key biological assays are provided below.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];

// Node Definitions A [label="1. Seed Cells\n(e.g., 1x10^4 cells/well in 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Incubate\n(24 hours, 37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add Compounds\n(Serial dilutions of thiophene analogs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubate\n(48-72 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Add MTT Reagent\n(10 µL of 5 mg/mL solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Incubate\n(4 hours, allow formazan formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Solubilize Formazan\n(Add 100 µL DMSO or Solubilizing Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="8. Read Absorbance\n(570 nm using a plate reader)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="9. Calculate IC50\n(Plot dose-response curve)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } dend

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiophene analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Steps:

  • Prepare Inoculum: Grow the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the thiophene analogs in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The analogs of this compound represent a rich source of biologically active compounds with significant potential in anticancer and antimicrobial drug discovery. The available data strongly suggests that strategic modification at the 2- and 5-positions of the thiophene ring can lead to potent and selective agents.

Future research should focus on:

  • Systematic SAR studies: A broader range of substituents should be explored to build a more comprehensive understanding of the structural requirements for activity.

  • Mechanism of action studies: Investigating the precise molecular targets and signaling pathways affected by the most potent compounds.[10][11] For example, some thiophene derivatives have been identified as inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory and apoptosis pathways.[10]

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic versatility of the this compound scaffold, researchers can continue to develop novel therapeutic agents to address unmet medical needs.

References

  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]

  • Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]

  • Teodori, E., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]

  • Rasool, N., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Gouda, M. A., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Available at: [Link]

  • Rady, O. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals. Available at: [Link]

  • Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Pharmacophore‐based, rationale design, and efficient synthesis of novel tetrahydrobenzo[b]thiophene candidates as potential dual Topo I/II inhibitors and DNA intercalators. ResearchGate. Available at: [Link]

  • Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like Methyl 5-bromo-4-fluorothiophene-2-carboxylate are not merely procedural; they are a direct reflection of our scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established regulatory standards and field-proven best practices. The causality behind each step is explained to ensure a deep understanding of the required safety measures.

Core Principle: Hazard Characterization and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated heterocyclic compound. Due to the presence of bromine and fluorine atoms, it falls into the specific and regulated category of halogenated organic waste .[1] Such compounds require disposal through high-temperature incineration to prevent the formation of toxic byproducts.

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the following potential classifications.[2][3]

Hazard Classification (Anticipated)GHS Precautionary Statement Codes (Anticipated)Rationale & Immediate Action
Acute Toxicity, Oral (Category 4) P301 + P317Harmful if swallowed. Action: If swallowed, get medical help. Rinse mouth.[2]
Skin Corrosion/Irritation (Category 2) P302 + P352, P332 + P317Causes skin irritation. Action: If on skin, wash with plenty of water. If irritation occurs, get medical help.[2]
Serious Eye Damage/Irritation (Category 2) P305 + P351 + P338Causes serious eye irritation. Action: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity (Single Exposure, Category 3) P304 + P340May cause respiratory irritation. Action: If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), this chemical waste is considered hazardous.[4] It must not be disposed of down the drain or in regular trash.[4]

Mandatory Personal Protective Equipment (PPE)

Direct exposure must be prevented at all times. The selection of PPE is your first line of defense and should be based on a thorough risk assessment.

  • Hand Protection: Wear nitrile rubber gloves as a minimum standard.[5] Nitrile provides good resistance against a variety of organic solvents and reagents. Ensure gloves are inspected for tears or holes before use.

  • Eye and Face Protection: Use tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2][6] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[7]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.[8] It should have long sleeves and be fully buttoned. For larger quantities or in case of a spill, chemical-resistant aprons or coveralls are recommended.[7]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound waste from the point of generation to its final collection by environmental health and safety (EHS) personnel.

G cluster_prep Preparation Phase cluster_containment Containment & Segregation cluster_storage Storage & Final Disposal A Identify Waste: Methyl 5-bromo-4-fluorothiophene- 2-carboxylate B Assess Hazards: Halogenated Organic, Irritant, Acutely Toxic A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select Waste Container: Chemically Compatible, Leak-Proof, Secure Lid C->D E Is this a Halogenated Waste Stream? D->E F YES: Add to designated 'HALOGENATED ORGANIC WASTE' container E->F True G NO: Do NOT mix. Use a separate container. E->G False H Affix 'Hazardous Waste' Label IMMEDIATELY F->H I Update Container Log: Add Chemical Name & Quantity H->I J Keep Container Tightly Closed (Except when adding waste) I->J K Store in designated Satellite Accumulation Area (SAA) J->K L Is container full or storage time limit reached? K->L M YES: Contact EHS for Waste Pickup L->M True N NO: Continue to use and inspect weekly L->N False

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal and Containment Protocol

This protocol ensures compliance with safety standards and regulatory requirements.

Step 1: Waste Segregation

  • Causality: Halogenated organic wastes require a specific, high-cost incineration process.[9] Mixing them with non-halogenated solvents (like acetone or hexane) contaminates the entire waste stream, significantly increasing disposal costs and complexity.

  • Action: Designate a specific waste container solely for "Halogenated Organic Solvents/Waste." [1] Never mix this waste with non-halogenated streams.

Step 2: Container Selection and Preparation

  • Causality: The container must prevent leaks and be compatible with the chemical to avoid degradation and spills.[4] OSHA mandates the use of appropriate containers for hazardous waste.[4]

  • Action: Select a clean, dry, leak-proof container with a secure, tight-fitting screw cap. High-density polyethylene (HDPE) containers are often suitable. The container must be free of damage or deterioration.[10]

Step 3: Labeling

  • Causality: Proper labeling is a strict regulatory requirement that ensures safe handling, storage, and disposal by all personnel, including EHS staff.[9] An unlabeled container is a serious safety violation.

  • Action: As soon as the first drop of waste is added, label the container clearly with a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste".[10]

    • The full, unabbreviated chemical name: "this compound" and any other constituents in the container.

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[9]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Causality: An SAA is a designated area at or near the point of waste generation, designed to safely store hazardous materials before they are moved to a central storage facility.[11] This minimizes the travel of hazardous materials within the facility.

  • Action:

    • Store the sealed waste container in your lab's designated SAA.

    • The container must be kept closed at all times except when you are actively adding waste.[9][10] This prevents the release of vapors.

    • Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[9]

Step 5: Requesting Disposal

  • Causality: Regulatory agencies impose strict limits on the volume of hazardous waste (typically 55 gallons) and the time it can be stored in an SAA.[11] Timely removal is essential for compliance.

  • Action: Once the container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for requesting collection.

Spill and Emergency Procedures

Skin or Eye Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station, holding the eyelids open.[3]

  • Remove any contaminated clothing while flushing.

  • Seek immediate medical attention.

Minor Spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Label the container appropriately and arrange for disposal via EHS.

Major Spill:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's emergency response line or EHS department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

References

  • Daniels Health. (2025).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society.
  • Vanderbilt University.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Santa Cruz Biotechnology, Inc. (2024).
  • Fisher Scientific. (2021).
  • Cole-Parmer.
  • eCFR.
  • University of Wisconsin System.

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Personal protective equipment for handling Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 5-bromo-4-fluorothiophene-2-carboxylate

The causality behind these protocols is clear: halogenated organic compounds can present significant toxicological risks, including skin, eye, and respiratory irritation, and potential acute toxicity if improperly handled.[1][2][3] This guide is designed to be a self-validating system, empowering you to minimize exposure and manage risk effectively.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling, a thorough risk assessment is mandatory. The structure of this compound suggests several potential hazards based on similar chemicals:

  • Acute Toxicity: Compounds like 5-bromo-2-thiophenecarbaldehyde are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is prudent to assume a similar toxicity profile for this compound.

  • Skin and Eye Irritation: The majority of brominated thiophene derivatives are potent skin and eye irritants.[1][3][4] Direct contact can cause significant irritation or chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][3]

  • Reactivity: While specific data is absent, it should be stored away from strong oxidizing agents, a common precaution for thiophene derivatives.[5]

This assessment dictates that all handling procedures must prioritize the prevention of direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of convenience but a critical control measure dictated by the risk assessment. Adherence to OSHA's laboratory standards is the minimum baseline for safety.[6][7][8]

PPE CategoryRequired EquipmentRationale & Causality
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1-rated) & Face ShieldGoggles provide a seal against splashes and dust. A face shield is required when handling larger quantities (>50 mL) or during procedures with a high splash potential, protecting the entire face from corrosive irritants.
Skin & Body Protection Nitrile Gloves (minimum two pairs, "double-gloving") & Flame-Resistant Laboratory CoatNitrile gloves offer good resistance to a range of aromatic and halogenated compounds.[9][10] Double-gloving provides a critical buffer; if the outer glove is contaminated, it can be removed without exposing the skin. A lab coat protects skin and clothing.[6]
Respiratory Protection Use within a Certified Chemical Fume HoodAll manipulations of solid or dissolved this compound must be performed within a fume hood to control airborne concentrations and prevent inhalation of potentially toxic vapors or dust.[11] A respirator is generally not required if a fume hood is used correctly.
Foot Protection Closed-toe, chemical-resistant shoesPrevents injury from spills or dropped objects.[10]

Workflow for PPE Selection & Emergency Response

The following diagram outlines the decision-making process for ensuring adequate protection and responding to accidental exposure.

PPE_Workflow PPE Selection & Emergency Workflow cluster_prep Preparation & Handling cluster_emergency Emergency Response start Task: Handle this compound fume_hood Work inside certified Chemical Fume Hood? start->fume_hood stop STOP! Do not proceed. fume_hood->stop No ppe_donning ppe_donning fume_hood->ppe_donning Yes ppe_ ppe_ donning Don minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat face_shield Add Face Shield? (Splash/Large Volume) proceed Proceed with Task face_shield->proceed Yes/No exposure Accidental Exposure Occurs proceed->exposure Potential ppe_donning->face_shield skin_contact Skin Contact exposure->skin_contact Type? eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation wash_skin Immediately flush skin with soap & water for 15 min. Remove contaminated clothing. skin_contact->wash_skin wash_eye Flush eyes at eyewash station for 15 min. Seek medical attention. eye_contact->wash_eye fresh_air Move to fresh air. Seek medical attention if symptoms develop. inhalation->fresh_air

Caption: PPE Selection and Emergency Response Workflow.

Operational and Disposal Plans: A Step-by-Step Guide

A. Safe Handling & Operational Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Designate a specific area within the hood for the procedure. Ensure an emergency eyewash and shower are accessible.[3]

  • Weighing: If handling the solid, weigh it directly within the fume hood to prevent inhalation of dust. Use disposable weigh boats.

  • Dissolving/Reaction: When making solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for temperature control.

  • Post-Procedure: After handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • PPE Doffing (Removal):

    • First, remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Remove the face shield and/or goggles.

    • Remove the lab coat.

    • Finally, remove the inner pair of gloves, turning them inside out to avoid skin contact with any residual contaminant.[12]

    • Wash hands thoroughly with soap and water.[5]

B. Decontamination & Disposal Plan

Improper disposal is a serious breach of laboratory safety and environmental regulations. Halogenated organic waste must be segregated.[13]

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent washes, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[13][14]

  • Solid Waste: Unused solid chemical, contaminated weigh boats, pipette tips, and gloves must be placed in a sealed, labeled container for "Solid Hazardous Chemical Waste."[10]

  • Spill Management:

    • Evacuate non-essential personnel.[15]

    • Wearing full PPE (including a face shield), contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[15]

    • Carefully sweep the absorbent material into a designated solid waste container.

    • Decontaminate the spill area thoroughly.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[16][17]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (PDF). Centers for Disease Control and Prevention.[Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR).[Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.[Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.[Link]

  • OSHA Standards to Know Before Starting Your Lab. LabDS.[Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).[Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.[Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA).[Link]

  • Personal Protective Equipment (PPE). CHEMM.[Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).[Link]

  • Chemical disposal. UK Science Technician Community.[Link]

  • The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. ClinMed International Library.[Link]

  • Personal Protective Equipment. Miami University.[Link]

  • THIOPHENE EXTRA PURE Safety Data Sheet. Loba Chemie.[Link]

  • Material Safety Data Sheet - Thiophene. Oxford Lab Fine Chem LLP.[Link]

  • Bromine water - disposal. Chemtalk Science Forum.[Link]

  • Hazard Summary - Thiophene. New Jersey Department of Health.[Link]

  • Material Safety Data Sheet - Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Cole-Parmer.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.